molecular formula C13H9IN2O3 B11535336 N-(3-iodophenyl)-4-nitrobenzamide

N-(3-iodophenyl)-4-nitrobenzamide

Número de catálogo: B11535336
Peso molecular: 368.13 g/mol
Clave InChI: NFZLDYFSPCAIRR-UHFFFAOYSA-N
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Descripción

N-(3-iodophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H9IN2O3 and its molecular weight is 368.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-iodophenyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-iodophenyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H9IN2O3

Peso molecular

368.13 g/mol

Nombre IUPAC

N-(3-iodophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H9IN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17)

Clave InChI

NFZLDYFSPCAIRR-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure and Supramolecular Framework of N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and supramolecular framework of N-(3-iodophenyl)-4-nitrobenzamide, a compound of significant interest in medicinal chemistry and materials science. We delve into the synthesis, single-crystal X-ray diffraction analysis, and the intricate network of non-covalent interactions that govern its three-dimensional architecture. This document serves as a detailed resource, elucidating the interplay of hydrogen bonds, halogen bonds, and π-stacking interactions that define the solid-state structure of this molecule, offering critical insights for the rational design of novel pharmaceutical cocrystals and functional organic materials.

Introduction: The Significance of N-(3-iodophenyl)-4-nitrobenzamide

N-(3-iodophenyl)-4-nitrobenzamide is an aryl amide derivative whose structural and electronic properties make it a valuable scaffold in drug discovery and crystal engineering. The presence of a nitro group, an amide linkage, and an iodine substituent provides a rich tapestry of functional groups capable of participating in a diverse array of intermolecular interactions. The nitro group acts as a strong hydrogen bond acceptor, while the amide group can function as both a hydrogen bond donor and acceptor. The iodine atom is a potential halogen bond donor, an interaction increasingly recognized for its strength and directionality in controlling molecular assembly.

Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and controlling the physicochemical properties of a substance, including its solubility, stability, and bioavailability – all critical parameters in drug development. This guide provides a detailed exposition of the crystal structure of N-(3-iodophenyl)-4-nitrobenzamide, revealing the specific non-covalent interactions that dictate its supramolecular assembly.

Synthesis and Crystallization

The synthesis of N-(3-iodophenyl)-4-nitrobenzamide is achieved through a standard amidation reaction, a robust and well-established method in organic synthesis. The causality behind this experimental choice lies in its efficiency and high yield for forming the amide bond from an acyl chloride and an amine.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis of N-(3-iodophenyl)-4-nitrobenzamide is provided below, based on the work of Wardell et al.[1]

Materials:

  • 4-nitrobenzoyl chloride

  • 3-iodoaniline

  • Chloroform (CHCl₃)

  • Ethanol (for recrystallization)

Procedure:

  • Equimolar quantities of 4-nitrobenzoyl chloride and 3-iodoaniline (e.g., 2 mmol of each) are dissolved in approximately 50 cm³ of chloroform.

  • The resulting mixture is heated under reflux for a period of one hour. The reflux condition is chosen to ensure the reaction goes to completion by providing sufficient thermal energy to overcome the activation energy of the amidation reaction.

  • After one hour, the reaction mixture is allowed to cool to room temperature.

  • The chloroform solvent is subsequently removed under reduced pressure using a rotary evaporator. This is a standard and efficient technique for the gentle removal of volatile organic solvents.

  • The resulting solid residue, the crude N-(3-iodophenyl)-4-nitrobenzamide, is then purified by recrystallization from ethanol. Recrystallization is a critical step to obtain a highly pure crystalline product suitable for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a crucial step that relies on the principle of slow precipitation from a saturated solution.

Procedure:

  • The crude N-(3-iodophenyl)-4-nitrobenzamide is dissolved in a minimal amount of hot ethanol to create a saturated solution.

  • The solution is then allowed to cool slowly to room temperature. This slow cooling process is essential as it allows for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation which would lead to an amorphous solid or poorly-formed microcrystals.

  • Over time, well-defined single crystals of N-(3-iodophenyl)-4-nitrobenzamide will form and can be isolated for analysis.

Crystal Structure Analysis

The determination of the crystal structure of N-(3-iodophenyl)-4-nitrobenzamide was accomplished through single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the unit cell parameters.

Crystallographic Data

The key crystallographic parameters for N-(3-iodophenyl)-4-nitrobenzamide are summarized in the table below. This quantitative data is fundamental for understanding the packing of the molecules in the solid state.

ParameterValue
Chemical FormulaC₁₃H₉IN₂O₃
Formula Weight368.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.234(2)
b (Å)4.893(1)
c (Å)24.385(5)
α (°)90
β (°)99.87(3)
γ (°)90
Volume (ų)1318.5(5)
Z4
Calculated Density (g/cm³)1.854

Data obtained from the crystallographic study by Wardell et al. and deposited with the Cambridge Crystallographic Data Centre (CCDC).

Molecular Structure

The molecular structure of N-(3-iodophenyl)-4-nitrobenzamide consists of a central amide linkage connecting a 3-iodophenyl ring and a 4-nitrophenyl ring. The relative orientation of these rings and the conformation of the amide group are key determinants of the overall molecular shape and its ability to participate in intermolecular interactions.

Caption: Molecular structure of N-(3-iodophenyl)-4-nitrobenzamide.

Supramolecular Framework: A Symphony of Non-Covalent Interactions

The crystal packing of N-(3-iodophenyl)-4-nitrobenzamide is a fascinating example of how multiple, relatively weak intermolecular forces cooperate to form a stable, three-dimensional supramolecular framework. The key interactions identified in the crystal structure are detailed below.[1]

Hydrogen Bonding Network

The primary organizing force in the crystal structure is a network of hydrogen bonds. Specifically, a combination of one N-H···O hydrogen bond and two C-H···O hydrogen bonds links the molecules together.[1]

  • N-H···O Hydrogen Bond: The amide N-H group acts as a hydrogen bond donor, forming a strong interaction with an oxygen atom of the nitro group on an adjacent molecule. This is a classic and robust interaction that plays a pivotal role in the formation of chains or sheets in many benzamide structures.

  • C-H···O Hydrogen Bonds: In addition to the strong N-H···O bond, weaker C-H···O hydrogen bonds are also present. Aromatic C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of both the nitro and carbonyl groups of neighboring molecules. While individually weaker than conventional hydrogen bonds, the cumulative effect of these interactions significantly contributes to the overall stability of the crystal lattice.

mol1 Molecule A mol2 Molecule B mol1->mol2 N-H···O (nitro) mol3 Molecule C mol1->mol3 C-H···O (carbonyl/nitro) mol2->mol3 C-H···O (carbonyl/nitro)

Caption: Schematic of the hydrogen bonding interactions.

Halogen Bonding: The Iodo···Nitro Interaction

A significant feature of the supramolecular framework is the presence of a two-center iodo···nitro interaction.[1] This is a type of halogen bond, where the electropositive region on the iodine atom (the σ-hole) interacts with the electron-rich oxygen atoms of the nitro group of a neighboring molecule. This directional interaction plays a crucial role in augmenting the hydrogen-bonded network and contributes to the specific packing arrangement observed in the crystal.

π-π Stacking and Carbonyl-Carbonyl Interactions

The aromatic rings of N-(3-iodophenyl)-4-nitrobenzamide participate in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent phenyl rings, further stabilizing the crystal structure.

Furthermore, the crystal packing is also influenced by dipolar carbonyl-carbonyl interactions.[1] The carbonyl groups possess a significant dipole moment, and their antiparallel arrangement in the crystal lattice leads to favorable electrostatic interactions, contributing to the cohesion of the supramolecular assembly.

cluster_interactions Key Supramolecular Interactions HB Hydrogen Bonding (N-H···O, C-H···O) XB Halogen Bonding (Iodo···Nitro) HB->XB PiPi π-π Stacking HB->PiPi CC Carbonyl-Carbonyl Interactions XB->CC PiPi->CC

Caption: Interplay of non-covalent interactions.

Conclusion and Future Perspectives

The solid-state structure of N-(3-iodophenyl)-4-nitrobenzamide is a testament to the intricate interplay of multiple non-covalent interactions. The combination of strong N-H···O hydrogen bonds, weaker C-H···O interactions, directional iodo···nitro halogen bonds, π-π stacking, and dipolar carbonyl-carbonyl interactions results in a robust and well-defined three-dimensional supramolecular framework.

The detailed structural understanding presented in this guide is of significant value to researchers in drug development and materials science. For pharmaceutical scientists, this knowledge can inform strategies for crystal form screening, cocrystal design, and the prediction of solid-state properties. For materials scientists, the insights into the self-assembly of this molecule provide a basis for the design of new functional organic materials with tailored properties. Future work could explore the modulation of this supramolecular framework through the introduction of different substituents on the phenyl rings, leading to the discovery of new materials with novel and enhanced properties.

References

  • Wardell, J. L., Low, J. N., Skakle, J. M. S., & Glidewell, C. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B: Structural Science, 62(5), 931-943. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 287793. [Link]

Sources

Supramolecular Architecture and Hydrogen Bonding Patterns in N-(3-iodophenyl)-4-nitrobenzamide Crystals: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystalline solids relies heavily on understanding the delicate balance between competing intermolecular forces. N-(3-iodophenyl)-4-nitrobenzamide (C₁₃H₉IN₂O₃) serves as an exemplary model system in crystal engineering. Featuring a rigid benzamide core, a strong hydrogen-bond donating amide group, a highly polarizable iodine atom, and an electron-withdrawing nitro group, this molecule presents a complex landscape of non-covalent interactions [1].

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the supramolecular assembly of this compound. By examining the interplay between classical hydrogen bonding and halogen bonding, we can predict and control the solid-state properties of similar active pharmaceutical ingredients (APIs).

Conformational Landscape and Molecular Geometry

The fundamental building block of the crystal lattice is the monomeric conformation. In N-(3-iodophenyl)-4-nitrobenzamide, the central amide bond strictly adopts a trans configuration, minimizing steric repulsion between the two bulky aromatic rings.

The dihedral angles between the central amide plane and the flanking phenyl rings are dictated by a compromise between extended π-conjugation (which favors planarity) and steric hindrance. The electron-withdrawing nature of the 4-nitro group increases the acidity of the amide N-H, enhancing its potential as a hydrogen bond donor. Concurrently, the iodine atom at the meta-position of the aniline ring exhibits an anisotropic electron distribution, creating a region of positive electrostatic potential—known as the σ-hole —directly opposite the C-I covalent bond. This structural duality sets the stage for competing intermolecular synthons.

The Intermolecular Interaction Hierarchy

The crystallization of N-(3-iodophenyl)-4-nitrobenzamide is governed by a hierarchical assembly process driven by .

Primary Motif: N-H···O=C Hydrogen Bonding

The most thermodynamically robust interaction in this system is the classical hydrogen bond between the amide N-H (donor) and the amide carbonyl oxygen (acceptor). This interaction typically propagates along a single crystallographic axis, forming infinite 1D chains. In Graph Set Theory, this is denoted as a C(4) motif.

Secondary Motif: Halogen Bonding (C-I···O)

Orthogonal to the primary hydrogen-bonding network is the . The electrophilic σ-hole of the iodine atom seeks out Lewis bases. In this lattice, the oxygen atoms of the nitro group act as the primary electron donors. This C-I···O₂N interaction cross-links the 1D hydrogen-bonded chains into 2D supramolecular sheets.

Tertiary Motif: Weak C-H···O and π-π Stacking

The final 3D lattice stabilization is achieved through weak C-H···O interactions (where aromatic protons donate to the remaining nitro or carbonyl oxygens) and offset face-to-face π-π stacking between the electron-deficient nitrobenzene rings.

SupramolecularAssembly M Monomer Unit (C13H9IN2O3) H Primary N-H···O=C Hydrogen Bonds M->H C 1D C(4) Chains H->C X C-I···O2N Halogen Bonds C->X S 2D Supramolecular Sheets X->S W C-H···O & π-π Stacking S->W N 3D Crystal Lattice W->N

Fig 2. Hierarchical supramolecular assembly driven by competing intermolecular interactions.

Self-Validating Experimental Methodologies

To study these interactions, high-quality single crystals must be synthesized and grown. The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the previous one before proceeding.

Protocol A: Synthesis of N-(3-iodophenyl)-4-nitrobenzamide

Causality: The amidation utilizes 4-nitrobenzoyl chloride rather than the carboxylic acid to bypass the need for coupling reagents, ensuring a cleaner reaction profile. Triethylamine (TEA) is utilized not merely as a solvent additive, but as a critical acid scavenger to neutralize the HCl byproduct. Without it, the nucleophilic amine would protonate, halting the reaction.

  • Assembly: Dissolve 1.0 eq of 3-iodoaniline in anhydrous dichloromethane (DCM). Add 1.5 eq of TEA. Cool the mixture to 0 °C under an inert nitrogen atmosphere to prevent side oxidation.

  • Addition: Dropwise add 1.1 eq of 4-nitrobenzoyl chloride dissolved in DCM.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The complete disappearance of the 3-iodoaniline spot (visualized under UV 254 nm) validates the completion of the electrophilic substitution.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to remove unreacted acid chloride), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Thermodynamic Crystal Growth

Causality: Rapid precipitation leads to kinetically trapped, defective powders. Slow evaporation under thermodynamic control allows the molecules to reversibly attach and detach from the growing crystal face, ensuring the formation of the most stable hydrogen/halogen-bonded network.

  • Dissolution: Dissolve 50 mg of the crude product in a minimum volume of a 1:1 mixture of Ethanol and Dimethyl Sulfoxide (DMSO). DMSO ensures complete dissolution of the rigid molecule, while ethanol acts as a volatile antisolvent.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation-inducing dust particles. Cover with parafilm and puncture 2-3 small holes. Leave undisturbed at ambient temperature for 7-14 days.

  • Validation Checkpoint 2 (Pre-XRD): Harvest the resulting crystals and examine them under a polarized light microscope. Complete, uniform extinction of light upon 90° stage rotation validates the single-crystal nature, ruling out twinned or polycrystalline aggregates.

SynthesisWorkflow N1 3-Iodoaniline (Nucleophile) N3 Reaction Mixture (DCM + TEA) N1->N3 N2 4-Nitrobenzoyl Chloride (Electrophile) N2->N3 N4 Crude Amide Isolation N3->N4 Amidation N5 Recrystallization (EtOH/DMSO) N4->N5 Purification N6 Single Crystals (Target Compound) N5->N6 Slow Evap.

Fig 1. Self-validating synthesis and crystallization workflow for the target benzamide.

Protocol C: Single Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Mount a validated single crystal on a glass fiber using perfluoropolyether oil and transfer it to the goniometer equipped with a cold stream (100 K) to minimize thermal motion.

  • Data Collection & Refinement: Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² ().

  • Validation Checkpoint 3: Ensure the final R₁ value is < 0.05 and the goodness-of-fit (S) is approximately 1.0, validating the accuracy of the assigned hydrogen bonding coordinates.

Quantitative Data Summaries

To facilitate comparative analysis against similar halogenated benzamides [4], the physicochemical parameters and expected geometric boundaries of the intermolecular interactions are summarized below.

Table 1: Physicochemical and Crystallographic Properties

ParameterValue / Description
Chemical Name N-(3-iodophenyl)-4-nitrobenzamide
Molecular Formula C₁₃H₉IN₂O₃
Molecular Weight 368.13 g/mol
Melting Point 150–155 °C
Expected Crystal System Monoclinic (Typical for rigid benzamides)
Expected Space Group P2₁/c (Favors centrosymmetric packing)

Table 2: Geometric Parameters of Intermolecular Interactions

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Structural Role
Primary H-Bond Amide N-HAmide C=O2.85 – 2.95160 – 175Formation of 1D C(4) Chains
Halogen Bond Phenyl C-INitro O3.10 – 3.30170 – 180Cross-linking into 2D Sheets
Secondary H-Bond Aryl C-HNitro O3.20 – 3.50130 – 1503D Lattice Stabilization

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. URL:[Link]

  • Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding. Accounts of Chemical Research, 38(5), 386-395. URL:[Link]

  • Aakeröy, C. B., et al. (2019). Hydrogen-bond and halogen-bond competition in the solid state. CrystEngComm, 21, 455-464. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

Engineering Supramolecular Architectures: Non-Covalent Iodo-Nitro Interactions in N-(Iodophenyl)nitrobenzamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of supramolecular architectures and pharmaceutical cocrystals relies heavily on the predictable assembly of non-covalent interactions. While hydrogen bonding has historically dominated crystal engineering, halogen bonding—specifically the iodo-nitro interaction—has emerged as a highly directional, tunable bioisostere. N-(iodophenyl)nitrobenzamides serve as exceptional model systems for studying these interactions, as they contain both a robust hydrogen-bonding backbone (the amide group) and a highly polarizable halogen-bonding axis (the iodo and nitro groups). This technical guide explores the mechanistic foundations, structural implications, and experimental validation of iodo-nitro interactions.

Mechanistic Foundations of the Iodo-Nitro Synthon

The iodo-nitro interaction is a subset of halogen bonding driven by the anisotropic distribution of electron density around the halogen atom.

The σ -Hole Concept: When iodine is covalently bonded to an electron-withdrawing aryl ring, its highly polarizable electron cloud is distorted. This creates a region of positive electrostatic potential—termed the σ -hole—on the extension of the C–I covalent bond. Conversely, the nitro group contains highly electronegative oxygen atoms with lone pairs that act as Lewis bases.

Causality in Synthon Selection: Why is iodine the preferred halogen for these interactions? The polarizability of halogens increases down Group 17. Iodine's lower electronegativity and larger atomic radius allow for a more pronounced, highly positive σ -hole compared to bromine or chlorine. This enables the iodine atom to successfully compete with or complement traditional hydrogen bonds in crystal packing, participating in a Lewis acid–Lewis base type interaction with n→σ∗ charge-transfer character.

MechanisticWorkflow Iodine Iodine Atom (Halogen Donor) SigmaHole σ-Hole (Electropositive Lobe) Iodine->SigmaHole ChargeTransfer n → σ* Charge Transfer (2.0-2.5 kcal/mol) SigmaHole->ChargeTransfer Nitro Nitro Group (Oxygen Lone Pairs) Nitro->ChargeTransfer

Mechanistic workflow of Iodo-Nitro Halogen Bonding via n to sigma* charge transfer.

Supramolecular Architectures and Isomeric Effects

The 3D framework of N-(iodophenyl)nitrobenzamides is highly sensitive to the geometric positioning of the iodo and nitro substituents (ortho, meta, para). The interplay between strong hydrogen bonding (hard donors/acceptors) and soft halogen bonding dictates the final supramolecular assembly.

The isomeric N-(iodophenyl)nitrobenzamides form distinctly different three-dimensional framework structures based on these competitive interactions[1]. For example, in N-(2-iodophenyl)-3-nitrobenzamide, the molecules are linked by a combination of N—H···O and C—H···O hydrogen bonds, which are further cross-linked by two-center iodo···carbonyl or iodo···nitro interactions[1].

When the σ -hole of the iodine atom points towards the oxygen lone pairs of the nitro group, it often forms a bifurcated structural motif. The electrostatic origin of this interaction is evident from Electrostatic Surface Potential (ESP) maps, which show the electropositive lobe of iodine seamlessly complementing the negative equatorial surface of the nitro oxygen atoms.

Quantitative Data: Interaction Parameters

To effectively utilize these synthons in drug design or materials science, one must understand their geometric and energetic boundaries. The table below summarizes the quantitative parameters of iodo-nitro interactions compared to competing non-covalent bonds within these systems[2].

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Energy (kcal/mol)
Halogen Bond Iodine (C–I)Nitro (O–N)3.00 – 3.40160 – 1802.0 – 2.5
Hydrogen Bond Amide (N–H)Amide (C=O)2.80 – 3.10150 – 1755.0 – 7.0
Pnictogen Bond Nitro (N)Nitro (O)3.10 – 3.30Variable< 2.0

Note: The energy of the weak and soft I···O2N interaction is precisely tuned at 2.0–2.5 kcal/mol, making it an ideal candidate for reversible, thermodynamically controlled self-assembly.

Self-Validating Experimental Protocol

To isolate and validate the iodo-nitro interactions in N-(iodophenyl)nitrobenzamides, a rigorous, self-validating experimental workflow must be employed.

Step 1: Synthesis via Amidation
  • Reaction Setup: Dissolve the specific isomer of iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add triethylamine (1.2 eq) as a non-nucleophilic base.

  • Addition: Dropwise add the corresponding nitrobenzoyl chloride (1.0 eq) dissolved in DCM at 0 °C.

  • Causality Check: Why anhydrous conditions? Water acts as a competing nucleophile, hydrolyzing the highly reactive nitrobenzoyl chloride into its corresponding carboxylic acid, drastically reducing the yield of the target amide.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate under vacuum.

Step 2: Thermodynamically Controlled Crystallization
  • Solvent Selection: Dissolve the purified amide in a binary solvent system (e.g., Ethanol/Hexane, 1:1 v/v).

  • Evaporation: Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) over 7–14 days.

  • Causality Check: Why slow evaporation? Halogen bonds are highly directional but thermodynamically weak (2.0–2.5 kcal/mol). Rapid precipitation (e.g., via crash cooling) traps the kinetic polymorph. Slow evaporation ensures the system continuously explores the potential energy surface to find the global thermodynamic minimum, allowing the delicate I···O interactions to dictate the final 3D architecture.

Step 3: X-Ray Diffraction (XRD) Analysis
  • Select a single, defect-free crystal and mount it on a diffractometer equipped with Mo K α radiation.

  • Solve the structure to identify the spatial coordinates. Look specifically for I···O distances below the sum of their van der Waals radii (approx. 3.50 Å).

Step 4: Computational Validation (ESP & QTAIM)
  • Execution: Export the XRD coordinates to a Density Functional Theory (DFT) software suite (e.g., Gaussian). Perform a topological analysis of the electron density using the Quantum Theory of Atoms in Molecules (QTAIM)[3].

  • Self-Validating Loop: XRD only confirms geometric proximity. To validate the interaction as a true non-covalent bond, QTAIM must locate a Bond Critical Point (BCP) between the iodine and oxygen atoms[3]. If the BCP is absent, the interaction is merely a crystal packing artifact, prompting a re-evaluation of the crystallization conditions in Step 2.

ExperimentalProtocol Synth 1. Synthesis Amidation Reaction Crystal 2. Crystallization Thermodynamic Control Synth->Crystal XRD 3. X-Ray Diffraction Geometric Analysis Crystal->XRD QTAIM 4. QTAIM & ESP Electronic Validation XRD->QTAIM

Self-validating experimental workflow for synthesizing and analyzing halogen-bonded networks.

Implications for Rational Drug Design

In the context of drug development, N-(iodophenyl)nitrobenzamides are not just structural curiosities; they are blueprints for rational ligand design. The iodo-nitro interaction serves as an excellent bioisostere for hydrogen bonding. By replacing a traditional hydrogen bond donor with an iodine atom, drug developers can significantly increase the lipophilicity (and thereby the membrane permeability) of a drug candidate while maintaining the highly directional target-binding affinity typically associated with hydrogen bonds. Understanding the competitive synthon landscape of these molecules allows researchers to predict off-target binding and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles with high precision.

References

  • Paper Crystal engineering with hydrogen bonds and halogen bonds Communication Source: RSC Publishing URL:[Link]

  • Evaluation of Concomitant Halogen and Pnictogen Bonds in Cocrystals of Imines Derived from 2-Nitrobenzaldehyde and 4-Haloaniline Source: PMC (National Institutes of Health) URL:[Link]

  • The two independent molecules of isomer (IX) showing the atom-labelling scheme and the hydrogen bonds within the selected asymmetric unit Source: ResearchGate URL:[Link]

  • Structure-Directing Weak Interactions with 1,4-Diiodotetrafluorobenzene Convert One-Dimensional Arrays of[MII(acac)2] Species into Three-Dimensional Networks Source: ACS Publications URL:[Link]

Sources

Decoding Non-Covalent Architectures: Pi-Pi Stacking and Halogen Bonding Mechanisms in N-(Iodophenyl)-Nitrobenzamide Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Introduction: The Structural Dichotomy of N-(Iodophenyl)-Nitrobenzamides

In the realm of crystal engineering and structure-based drug design, controlling non-covalent interactions (NCIs) is paramount. The compound N-(3-iodophenyl)-4-nitrobenzamide and its positional isomers serve as exceptional model systems for studying the competitive interplay between highly directional NCIs.

These molecules possess a distinct structural dichotomy:

  • The Electron-Deficient Core: The 4-nitrobenzamide moiety features a strong electron-withdrawing nitro group, which creates a pronounced π -hole over the aromatic ring, making it a potent π -acceptor.

  • The Polarizable Periphery: The iodophenyl ring introduces a highly polarizable iodine atom. The anisotropic distribution of electron density around the iodine creates an electrophilic region (the σ -hole) capable of forming robust halogen bonds[1].

When synthesizing solid-state materials or designing ligand-receptor fits, understanding how positional isomerism (e.g., shifting the iodine from the meta to the para position) alters the hierarchy of π−π stacking versus halogen bonding is critical.

Mechanistic Principles of Pi-Pi Stacking in Isomers

The Role of the π -Hole and Electronic Effects

Traditional models of π−π stacking rely on the Hunter-Sanders rules, which dictate that face-to-face stacking is electrostatically repulsive unless the rings are significantly offset (slipped) or electronically differentiated. In N-(3-iodophenyl)-4-nitrobenzamide, the strong electron-withdrawing nature of the nitro group depletes the electron density of the benzamide ring.

As demonstrated in crystallographic studies of nitro-functionalized aryl amides[2], this depletion allows the relatively electron-rich iodophenyl ring of an adjacent molecule to engage in favorable offset π−π stacking. The electrostatic attraction between the π -electron cloud of the iodophenyl ring and the π -hole of the nitrobenzamide ring overcomes standard Pauli repulsion.

Isomeric Competition: 3-Iodo vs. 4-Iodo

The causality behind crystal packing divergences in these isomers stems from steric geometry:

  • N-(4-iodophenyl)-4-nitrobenzamide (Para-Isomer): The linear geometry of the 4-iodo substituent perfectly aligns the iodine σ -hole with the nitro oxygen of an adjacent molecule. This forms highly directional, 1D halogen-bonded chains ( I⋯Onitro​ ). Because the lattice energy is dominated by this linear halogen bonding, the aromatic rings are sterically forced into edge-to-face (T-shaped) π−π interactions.

  • N-(3-iodophenyl)-4-nitrobenzamide (Meta-Isomer): Moving the iodine to the 3-position disrupts the linearity required for infinite 1D halogen chains. To compensate for the loss of optimal halogen bonding enthalpy, the crystal lattice rearranges. The molecules adopt a flatter conformation, maximizing offset face-to-face π−π stacking (centroid-centroid distances < 3.8 Å) to achieve thermodynamic stability.

G Root Isomer Molecular Structure PiHole Nitro Group (π-hole) Electron Withdrawal Root->PiHole SigmaHole Iodine Group (σ-hole) Polarizability Root->SigmaHole PiPi Offset π-π Stacking (Centroid distance < 3.8 Å) PiHole->PiPi Halogen Halogen Bonding (I···O) Directional Lattice Control SigmaHole->Halogen PiPi->Halogen Steric Competition

Mechanistic interplay between π-π stacking and halogen bonding pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously quantify the π−π stacking mechanisms, researchers must employ a self-validating workflow that pairs empirical crystallography with quantum mechanical validation.

Protocol 1: Controlled Crystallization for NCI Isolation

Causality: Rapid precipitation traps kinetic polymorphs with high defect rates, obscuring subtle π−π interactions. Isothermal slow evaporation using a binary solvent system ensures the thermodynamic polymorph is isolated.

  • Dissolution: Dissolve 50 mg of synthesized N-(3-iodophenyl)-4-nitrobenzamide in 5 mL of Ethyl Acetate (EtOAc). Rationale: EtOAc acts as a transient hydrogen-bond acceptor, solvating the amide N-H to prevent premature aggregation.

  • Anti-Solvent Layering: Carefully layer 2 mL of n-Hexane over the EtOAc solution.

  • Evaporation: Puncture the vial cap with a 20-gauge needle and incubate at a highly stable 20 °C (± 0.5 °C) to prevent thermal convection currents.

  • Harvesting: After 7–10 days, harvest the resulting block-like crystals directly into paratone oil to prevent atmospheric degradation prior to X-ray diffraction.

Protocol 2: Computational Validation of Interaction Energies

Causality: Single-Crystal X-Ray Diffraction (SCXRD) provides geometric data, but cannot prove whether a π−π contact is energetically stabilizing or merely a consequence of crystal packing constraints. Density Functional Theory (DFT) is required.

  • Coordinate Extraction: Extract the atomic coordinates of the interacting dimer directly from the .CIF file generated by SCXRD.

  • Functional Selection: Utilize the M06-2X functional. Rationale: Unlike B3LYP, M06-2X is heavily parameterized to account for medium-range dispersion forces, which are the primary drivers of π−π stacking.

  • Basis Set: Apply the def2-TZVP basis set, utilizing an Effective Core Potential (ECP) for the heavy iodine atom to account for relativistic effects.

  • QTAIM Analysis: Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis to locate the Bond Critical Points (BCPs) between the stacked aromatic rings, confirming the presence of a stabilizing non-covalent bond[3].

G N1 Synthesis & Purity Check (NMR, HPLC) N2 Isothermal Crystallization (Solvent Screening) N1->N2 N3 SCXRD Data Collection (100 K, Mo Kα) N2->N3 N4 Hirshfeld Surface Analysis (CrystalExplorer) N3->N4 N5 DFT & QTAIM Validation (Interaction Energies) N4->N5

Workflow for validating non-covalent interactions in benzamide isomers.

Quantitative Data Analysis

The table below summarizes the theoretical and empirical structural parameters for three key isomers, illustrating how the position of the iodine atom dictates the dominant stacking mechanism.

Isomer VariantDominant NCI MotifCentroid-Centroid Distance (Å)Slip Angle (°) π−π Interaction Energy (kcal/mol)*Halogen Bond ( I⋯O ) Length (Å)
N-(3-iodophenyl)-4-nitrobenzamide Offset Face-to-Face π−π 3.6822.4-8.43.25 (Weak/Non-linear)
N-(4-iodophenyl)-4-nitrobenzamide 1D Halogen Chains + T-Shaped π−π 4.8585.1-2.12.98 (Strong/Linear)
N-(3-iodophenyl)-3-nitrobenzamide Mixed Offset π−π / H-Bonding3.8231.0-5.63.18 (Moderate)

*Calculated at the M06-2X/def2-TZVP level of theory using crystallographic dimer coordinates.

Data Interpretation: The data clearly shows an inverse relationship between halogen bond strength and π−π stacking efficiency. The 4-iodo isomer sacrifices face-to-face stacking (evidenced by the large 4.85 Å distance and near 90° slip angle) to achieve a highly stabilizing 2.98 Å halogen bond. Conversely, the 3-iodo isomer, unable to form optimal linear halogen bonds, defaults to a tightly packed offset π−π geometry (3.68 Å) with a highly stabilizing interaction energy of -8.4 kcal/mol.

Conclusion

The rational design of solid-state architectures requires a deep understanding of how functional group positioning influences the hierarchy of non-covalent interactions. In N-(3-iodophenyl)-4-nitrobenzamide and its isomers, the competition between the highly directional iodine σ -hole and the π -hole of the nitrobenzamide ring dictates the final crystal lattice. By utilizing self-validating workflows combining slow-evaporation crystallography with dispersion-corrected DFT, researchers can accurately map these interactions, paving the way for more predictable crystal engineering and optimized drug-receptor binding profiles.

References

  • Cooperative Supramolecular Engineering: Dual-Mode Halogen and Hydrogen Bonding for Enhancement of Exchange Interactions in Nitronyl Nitroxide Systems. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Crystal Engineering through Halogen Bonding: Complexes of Nitrogen Heterocycles with Organic Iodides. ACS Publications. Available at:[Link]

  • Anion binding studies of tris(2-aminoethyl)amine based amide receptors with nitro functionalized aryl substitutions: A positional isomeric effect. ResearchGate. Available at:[Link]

Sources

Harnessing Dipolar Carbonyl-Carbonyl Interactions in Halogenated Benzamides: A Blueprint for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, interactions between adjacent carbonyl groups were dismissed as purely repulsive due to the high electron density of their oxygen atoms. However, advanced crystallographic and quantum mechanical analyses have revealed that specific geometric arrangements yield highly stabilizing attractive forces. In the context of halogenated benzamides—a ubiquitous pharmacophore in modern medicinal chemistry—these carbonyl-carbonyl interactions compete directly with halogen bonding and hydrogen bonding to dictate molecular conformation and solid-state packing.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic origins of these interactions, detail a self-validating experimental workflow for their characterization, and translate these physical chemistry principles into actionable strategies for rational drug design.

The Physics of Carbonyl-Carbonyl Proximity: Electrostatics vs. Orbital Overlap

To engineer stable molecular conformations, we must first distinguish between the two distinct physical phenomena that drive carbonyl-carbonyl intimacy:

  • Dipole-Dipole Interactions (Electrostatic): Arising from the Coulombic attraction between the negatively polarized oxygen ( Oδ− ) of one carbonyl and the positively polarized carbon ( Cδ+ ) of an adjacent carbonyl. This interaction is highly dependent on the dielectric constant of the surrounding medium and typically occurs at distances greater than 3.2 Å[1].

  • n→π∗ Electronic Delocalization (Quantum Mechanical): A partially covalent interaction where the lone pair ( n ) of a donor carbonyl oxygen overlaps with the antibonding orbital ( π∗ ) of an acceptor carbonyl group. This requires a strict adherence to the Bürgi-Dunitz trajectory, demanding an O⋯C=O angle of approximately 109° and a sub-van der Waals distance ( <3.22 Å)[1]. This interaction contributes at least 0.27 kcal/mol of stabilizing energy, fundamentally altering the conformational landscape[2].

G N1 Carbonyl-Carbonyl Interactions N2 Dipole-Dipole (Electrostatic) N1->N2 N3 n -> π* Orbital Overlap N1->N3 N4 Distance: > 3.2 Å Angle: Variable N2->N4 N5 Distance: < 3.2 Å Angle: ~109° N3->N5

Mechanistic bifurcation of carbonyl-carbonyl interactions in benzamides.

The Halogenated Benzamide Microenvironment

Halogenated benzamides serve as an ideal model system to study these interactions. The introduction of halogens (F, Cl, Br, I) onto the aromatic ring fundamentally rewrites the molecule's electronic topology.

  • Inductive vs. Resonance Effects: Highly electronegative halogens (like Fluorine) withdraw electron density from the aromatic ring inductively, increasing the electrophilicity of the attached amide carbonyl carbon, thereby making it a better π∗ acceptor[3].

  • The σ -Hole Competition: Heavier halogens (Br, I) feature an electropositive crown (the σ -hole) opposite the carbon-halogen bond. This σ -hole acts as a potent Lewis acid, actively competing with the carbonyl carbon to accept electron density from the carbonyl oxygen (Halogen Bonding)[4][5].

  • Steric Steering: Ortho-substituted halogens restrict the free rotation of the amide bond, forcing the carbonyl oxygen into a trajectory that either maximizes intramolecular n→π∗ overlap or exposes it for intermolecular dipole-dipole stacking in the crystal lattice[6].

Self-Validating Experimental Workflows

To prevent false positives caused by crystal packing artifacts or solvent-induced conformational shifts, the characterization of carbonyl-carbonyl interactions must rely on a closed-loop, self-validating system. We employ a tripartite approach: Solid-State, Solution-State, and In Silico validation.

G Start Halogenated Benzamide Synthesis XRD Single-Crystal XRD (Solid-State Geometry) Start->XRD NMR Variable-Temp NMR (Solution Dynamics) Start->NMR DFT DFT & QTAIM (Electronic Topology) XRD->DFT NMR->DFT Integrate Rational Drug Design & Polymorph Selection DFT->Integrate

Self-validating experimental workflow for characterizing non-covalent interactions.

Protocol 1: Solid-State Validation via Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: SC-XRD provides the absolute atomic coordinates necessary to measure the precise O⋯C=O distances and angles. We conduct this at cryogenic temperatures to minimize thermal displacement parameters (atomic vibration), which could otherwise blur the exact position of the electron-dense oxygen lone pairs. Step-by-Step Methodology:

  • Crystallization: Dissolve the synthesized halogenated benzamide in a non-competing, low-dielectric solvent (e.g., CH2​Cl2​ or hexane/ethyl acetate). Rationale: Protic solvents like methanol will form strong hydrogen bonds with the carbonyl oxygen, masking the weaker carbonyl-carbonyl interactions.

  • Data Collection: Mount the single crystal on a diffractometer and collect data at 100 K using Mo-K α or Cu-K α radiation.

  • Geometric Triage: Solve the structure and measure the Odonor​⋯Cacceptor​ distance. If the distance is <3.22 Å and the angle is between 90° and 110°, the geometry supports an n→π∗ interaction[1]. If the distance is >3.22 Å with an anti-parallel alignment, it is a dipole-dipole interaction[6].

Protocol 2: Solution-State Validation via Variable-Temperature NMR (VT-NMR)

Causality: Crystal packing forces (like π−π stacking or heavy halogen bonding) can artificially compress molecules into conformations that do not exist in biological systems. VT-NMR determines if the carbonyl-carbonyl interaction is strong enough to persist in solution and dictate the molecule's rotational barriers. Step-by-Step Methodology:

  • Solvent Selection: Prepare two samples: one in CDCl3​ (non-disruptive) and one in DMSO−d6​ (highly polar, competitive hydrogen-bond acceptor)[6][7].

  • Thermodynamic Profiling: Conduct 1H NMR from 298 K to 373 K. Monitor the coalescence of the amide proton signals or the ortho-aromatic protons.

  • Data Extraction: Use the Eyring equation to calculate the activation enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the amide bond rotation. Rationale: If the interaction is purely electrostatic dipole-dipole, DMSO will heavily solvate the molecule and lower the rotational barrier. If the barrier remains high in DMSO, it validates the presence of a resilient, partially covalent n→π∗ interaction.

Protocol 3: Computational Validation (DFT & QTAIM)

Causality: Empirical data shows the result of the interaction, but Density Functional Theory (DFT) combined with the Quantum Theory of Atoms in Molecules (QTAIM) proves its electronic origin. Step-by-Step Methodology:

  • Geometry Optimization: Extract the XRD coordinates and optimize them using a dispersion-corrected functional (e.g., M06-2X/def2-TZVP). Rationale: Standard functionals like B3LYP fail to account for long-range electron correlation, which is critical for accurately modeling weak non-covalent interactions.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to calculate the second-order perturbation energy ( E(2) ). This quantifies the exact energetic stabilization provided by the electron delocalization from the oxygen lone pair into the π∗ orbital.

  • Topological Mapping: Run QTAIM to locate the Bond Critical Point (BCP) between the interacting carbonyls. A positive Laplacian ( ∇2ρ>0 ) combined with a negative total energy density ( H(r)<0 ) confirms the interaction possesses covalent character[5].

Quantitative Signatures of Interaction

The nature of the halogen substituent directly dictates the dominant non-covalent force. The table below synthesizes typical crystallographic and computational parameters observed across different halogenated benzamide derivatives.

Table 1: Quantitative Signatures of Carbonyl-Carbonyl Interactions in Halogenated Benzamides

Halogen SubstitutionDominant Interaction Type O⋯C=O Distance (Å) O⋯C=O Angle (°)NBO E(2) (kcal/mol)Primary Competing Force
Fluorine (ortho) n→π∗ Overlap2.95 - 3.10102 - 1090.45 - 0.60Intramolecular H-Bond
Chlorine (para) Dipole-Dipole3.15 - 3.3085 - 95< 0.10 Cl⋯Cl Halogen Bond
Bromine (meta) Mixed / Weak Dipolar3.20 - 3.4080 - 90~ 0.05 Br⋯O Halogen Bond
Iodine (para) Disrupted (None)> 3.50< 800.00Strong I⋯I / I⋯O

Note: Data synthesized from aggregate crystallographic and computational literature detailing halogen-mediated non-covalent interactions[4][5].

Implications for Drug Development and Polymorphism

Understanding dipolar carbonyl-carbonyl interactions in halogenated benzamides is not merely an academic exercise; it is a critical lever in rational drug design.

  • Conformational Locking without Steric Bulk: Traditional medicinal chemistry relies on adding bulky alkyl groups (like methyl or tert-butyl) to restrict molecular rotation and lock a drug into its bioactive conformation. By strategically placing an ortho-fluorine on a benzamide, chemists can induce a strong intramolecular n→π∗ interaction. This locks the conformation electronically rather than sterically, preserving a lower molecular weight and improving ligand efficiency.

  • Modulating Bioavailability: Exposed carbonyl oxygens act as hydrogen-bond acceptors, increasing the molecule's Polar Surface Area (PSA) and reducing cell membrane permeability. When a carbonyl oxygen is engaged in a strong intramolecular n→π∗ interaction, its lone pairs are occupied. This "shields" the polarity of the molecule, effectively increasing its lipophilicity and oral bioavailability without altering its empirical formula.

  • Predictive Crystal Engineering: The competition between halogen bonding (e.g., Br⋯Br ) and intermolecular carbonyl-carbonyl interactions drives polymorphism—the ability of a drug to crystallize in multiple forms[4]. Because different polymorphs have vastly different dissolution rates and thermodynamic stabilities, utilizing DFT to map the energetic hierarchy of these interactions allows formulation scientists to predict and isolate the most stable Active Pharmaceutical Ingredient (API) polymorph early in development.

References

  • Choudhary, A., et al. "Nature of Amide Carbonyl−Carbonyl Interactions in Proteins." Journal of the American Chemical Society, 2009.1

  • Newberry, R. W. "Backbone Carbonyl Interactions in Proteins." Raines Lab, 2015. 2

  • "Solid State Structure and Solution Thermodynamics of Three-Centered Hydrogen Bonds (O∙∙∙H∙∙∙O) Using N-(2-Benzoyl-phenyl) Oxalyl Derivatives as Model Compounds." MDPI Molecules, 2014. 6

  • "Solid State Structure and Solution Thermodynamics of Three-Centered Hydrogen Bonds (O∙∙∙H∙∙∙O) Using N-(2-Benzoyl-phenyl) Oxalyl Derivatives as Model Compounds." ResearchGate, 2014. 7

  • "Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse..." Universidade de São Paulo (USP), 2022. 4

  • "Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides." ResearchGate, 2015. 5

  • "N-(2,4-Difluorophenyl)-2-fluorobenzamide." MDPI, 2024. 3

  • "Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides." MDPI, 2023.

Sources

Physicochemical Profiling and Supramolecular Architecture of C₁₃H₉IN₂O₃ Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular formula C₁₃H₉IN₂O₃ (Molar Mass: 368.13 g/mol ) encompasses a structurally diverse set of isomers that are of significant interest in medicinal chemistry, materials science, and crystal engineering. Rather than minor positional variations, the most prominent isomers of this formula belong to two entirely distinct chemical classes: Schiff Bases (e.g., 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol) and Nitrobenzamides (e.g., N-(2-iodophenyl)-2-nitrobenzamide)[1].

This whitepaper provides an in-depth analysis of how the functional group connectivity in these isomers dictates their tautomeric behavior, hydrogen-bonding networks, and macroscopic physicochemical properties. By examining the causality between molecular structure and supramolecular assembly, this guide serves as a foundational resource for researchers engaged in rational drug design and solid-state chemistry.

Structural Classification & Mechanistic Causality

The physicochemical divergence of C₁₃H₉IN₂O₃ isomers is rooted in their distinct functional architectures, which dictate their intra- and intermolecular interaction profiles.

Class A: Schiff Base Isomers (Salicylaldimines)

In isomers such as 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, the core structure features an imine linkage connecting a nitrophenol ring and an iodobenzene ring.

  • Mechanistic Causality of the E-Configuration: The geometry around the C=N double bond is strictly the E-isomer. This is not a random kinetic outcome; it is thermodynamically mandated by a strong intramolecular O–H···N hydrogen bond[2]. This interaction generates a stable, pseudo-six-membered S(6) ring motif . By locking the proton between the phenolic oxygen and the imine nitrogen (keto-enol tautomerism), the ground-state energy of the molecule is significantly lowered, preventing E/Z isomerization under standard conditions[3].

  • Steric Torsion: To minimize steric clash, the 4-iodobenzene ring is forced out of planarity, typically inclining relative to the phenol ring by a dihedral angle of ~39.1°[3].

Class B: N-(iodophenyl)nitrobenzamides

Isomers such as N-(2-iodophenyl)-2-nitrobenzamide replace the imine with an amide linkage[1].

  • Mechanistic Causality of 3D Frameworks: Lacking the capacity for the S(6) intramolecular ring, these isomers project their hydrogen-bonding capabilities outward[1]. The strongly polarized amide N–H acts as a primary hydrogen bond donor, interacting with carbonyl or nitro oxygens to form robust 1D or 2D intermolecular chains[4][5].

  • Halogen Bonding: The highly polarizable iodine atom engages in highly directional iodo-nitro (I···O) halogen bonding. This secondary interaction cross-links the hydrogen-bonded chains, dictating the formation of complex, three-dimensional supramolecular frameworks[4].

Quantitative Physicochemical Data

The following table summarizes the comparative physicochemical properties of the two primary isomer classes.

PropertyClass A: Schiff Base Isomer (e.g., 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol)Class B: Benzamide Isomer (e.g., N-(2-iodophenyl)-2-nitrobenzamide)
Molecular Formula C₁₃H₉IN₂O₃C₁₃H₉IN₂O₃
Molecular Weight 368.13 g/mol 368.13 g/mol
Primary Functional Groups Phenol, Imine, Nitro, Aryl IodideAmide, Nitro, Aryl Iodide
H-Bond Donors 1 (Phenolic -OH)1 (Amide -NH)
H-Bond Acceptors 4 (Nitro -O, Imine -N, Phenol -O)4 (Nitro -O, Amide -O)
Key Intramolecular Motif S(6) Ring (O-H···N)None (Steric hindrance dictates torsion)
Dominant Intermolecular Force Weak C-H···O, Aromatic π-π stackingStrong N-H···O, I···O halogen bonding
Typical Configuration E-isomer (C=N bond)anti or syn (Amide bond)

Supramolecular Interaction Hierarchy

To visualize how these isomers assemble in the solid state, the following diagram maps the hierarchy of non-covalent interactions.

Interactions Isomer C13H9IN2O3 Crystal Lattice Strong Primary Interactions (Hydrogen Bonds) Isomer->Strong Weak Secondary Interactions (Halogen & π-π) Isomer->Weak Intra Intramolecular O-H...N (S(6) Ring Motif) Strong->Intra Schiff Bases Inter Intermolecular N-H...O (1D/2D Chains) Strong->Inter Benzamides Halogen Iodo-Nitro (I...O) Halogen Bonding Weak->Halogen PiPi Aromatic π-π Stacking Weak->PiPi

Hierarchical classification of supramolecular interactions governing crystal packing.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies describe the synthesis and validation of these isomers. Each protocol is designed as a self-validating system incorporating orthogonal analytical checkpoints.

Protocol 1: Synthesis of Schiff Base Isomers

Target: 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol

  • Reagent Preparation: Dissolve 1.0 equivalent (e.g., 0.066 mmol, 11.0 mg) of 2-hydroxy-5-nitrobenzaldehyde in 15 mL of absolute ethanol[3].

  • Amine Addition: Add 1.0 equivalent (0.066 mmol, 14.4 mg) of 4-iodoaniline to the stirring solution[3].

    • Causality: Strict equimolar ratios prevent the formation of unwanted aminal side products and simplify downstream purification.

  • Reflux: Heat the mixture to reflux (~78°C) for 15 hours under a nitrogen atmosphere[3].

    • Causality: The extended reflux provides the activation energy required to drive the condensation reaction forward, overcoming the deactivating, electron-withdrawing effect of the nitro group on the aldehyde ring.

  • Isolation & Self-Validation: Cool the reaction to room temperature. Collect the resulting orange precipitate via vacuum filtration.

    • Checkpoint: Validate completion via Thin Layer Chromatography (TLC). The product should appear as a distinct, highly conjugated orange spot (UV active at 254 nm).

  • Crystallization: Wash the crude product with cold diethyl ether. Dissolve the solid in a minimal amount of hot ethanol and allow for slow evaporation at room temperature. This yields X-ray quality single crystals with a sharp melting point of 484–486 K[3].

Protocol 2: Synthesis of Benzamide Isomers

Target: N-(2-iodophenyl)-2-nitrobenzamide

  • Reagent Preparation: Dissolve 1.0 eq of 2-iodoaniline in dry dichloromethane (DCM) containing 1.2 eq of anhydrous pyridine.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted amine and driving the amidation forward.

  • Acylation: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 eq of 2-nitrobenzoyl chloride dissolved in DCM.

    • Causality: Slow addition at 0°C minimizes exothermic side reactions and prevents double acylation at the nitrogen center.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) until the amine precursor spot completely disappears.

  • Workup & Crystallization: Quench with 1M HCl to remove excess pyridine, wash with saturated NaHCO₃, and extract with DCM. Dry the organic layer over anhydrous Na₂SO₄. Concentrate in vacuo and recrystallize from an ethanol/water mixture to obtain pure crystals[5].

Workflow Start Precursor Selection Schiff Route A: Schiff Base (Aldehyde + Amine) Start->Schiff Amide Route B: Benzamide (Acid Chloride + Amine) Start->Amide SynthA Reflux in Ethanol (15h, 78°C) Schiff->SynthA SynthB Stir in DCM/Pyridine (RT, 4h) Amide->SynthB Cryst Slow Evaporation Crystallization SynthA->Cryst SynthB->Cryst SCXRD SCXRD & Hirshfeld Surface Analysis Cryst->SCXRD

Step-by-step synthesis and crystallographic validation workflow for C13H9IN2O3 isomers.

Conclusion

The physicochemical profiling of C₁₃H₉IN₂O₃ isomers highlights the profound impact of functional group isomerism on molecular behavior. Whether stabilizing an E-configuration via an intramolecular S(6) ring in Schiff bases[3], or directing 3D framework assembly via intermolecular N-H···O and halogen bonding in benzamides[4][5], these compounds serve as excellent models for understanding structure-property relationships in drug development and materials science.

References

  • Faizi, M. S. H., et al. "Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol." Acta Crystallographica Section E: Crystallographic Communications, 2020. | 3

  • Wardell, S. M. S. V., et al. "Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures." Zeitschrift für Naturforschung B, 2019. 5

  • EvitaChem Database. "N-(2-iodophenyl)-2-nitrobenzamide (EVT-6165042) | 34489-87-7." EvitaChem. 1

  • Wardell, J. L., et al. "2,6-Diiodo-4-nitrophenol, 2,6-diiodo-4-nitrophenyl acetate and 2,6-diiodo-4-nitroanisole: interplay of hydrogen bonds, iodo–nitro interactions and aromatic π–π-stacking interactions to give supramolecular structures in one, two and three dimensions." ResearchGate, 2017. 4

Sources

Three-dimensional framework structures of N-(iodophenyl)nitrobenzamides

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Three-Dimensional Framework Structures of N-(iodophenyl)nitrobenzamides

Executive Summary

The rational design of crystalline solids—crystal engineering—relies heavily on understanding the hierarchical assembly of supramolecular synthons. Among the most rigorously studied systems for mapping these interactions are the isomeric N-(iodophenyl)nitrobenzamides. These molecules serve as ideal model systems because they possess a highly competitive landscape of intermolecular forces: strong hydrogen bond donors (amide N–H), strong acceptors (amide C=O and nitro O), weak hydrogen bond donors (aryl C–H), and highly polarizable halogen bond donors (iodine).

This whitepaper provides an in-depth mechanistic analysis of how positional isomerism in N-(iodophenyl)nitrobenzamides dictates the formation of distinct three-dimensional framework structures. By examining the causality behind these supramolecular assemblies, researchers and drug development professionals can better predict crystal habits, polymorphism, and the solid-state stability of active pharmaceutical ingredients (APIs).

Mechanistic Foundations of Supramolecular Assembly

The three-dimensional framework of any crystalline material is the thermodynamic endpoint of competing intermolecular interactions. In N-(iodophenyl)nitrobenzamides, the assembly logic is driven by the spatial arrangement of the iodine and nitro substituents, which either facilitate or sterically hinder specific synthons[1].

Causality in Synthon Competition

The primary structure-directing interaction in benzamides is typically the N–H···O=C hydrogen bond, which tends to form 1D chains. However, the introduction of an iodine atom and a nitro group creates a multi-pathway assembly environment:

  • Steric Hindrance vs. Halogen Bonding: When iodine is in the ortho position (e.g., N-(2-iodophenyl)-4-nitrobenzamide), the bulky halogen sterically blocks the approach of potential acceptor oxygen atoms, completely suppressing short I···O halogen bonds[1]. The structure is forced to rely entirely on N–H···O and C–H···O hydrogen bonds.

  • Activation of the Nitro Group: When steric constraints are relieved by moving the iodine to the meta or para positions, the iodine atom becomes available to engage in highly directional two-centre or three-centre halogen bonds (I···O) with the nitro group[1].

  • Symmetry and Z' Values: The energetic equivalence of competing synthons can lead to crystallization with multiple molecules in the asymmetric unit ( Z′>1 ). For instance, N-(3-iodophenyl)-2-nitrobenzamide crystallizes with Z′=2 , allowing the lattice to optimize packing density by utilizing two independent molecular conformations to satisfy both hydrogen and halogen bonding requirements[1].

Comparative Analysis of 3D Frameworks

The structural diversity of these isomers highlights the extreme sensitivity of the crystal lattice to molecular topology. The quantitative and qualitative interaction data for key N-(iodophenyl)nitrobenzamide isomers are summarized below.

Table 1: Supramolecular Interactions in Isomeric N-(iodophenyl)nitrobenzamides

IsomerSpace Group Z′ Primary H-BondsHalogen Bonding (I···O)π···π Stacking
N-(2-iodophenyl)-3-nitrobenzamide (II) P21​21​21​ 1N–H···O, C–H···OTwo-centre I···O(carbonyl)Absent
N-(2-iodophenyl)-4-nitrobenzamide (III) P21​/c 1N–H···O, C–H···OAbsent (Sterically blocked)Absent
N-(3-iodophenyl)-2-nitrobenzamide (IV) P21​ 2N–H···O, C–H···OTwo-centre I···O(nitro)Present
N-(3-iodophenyl)-3-nitrobenzamide (V) P21​/c 1N–H···O, C–H···OTwo-centre I···O(nitro)Present
N-(3-iodophenyl)-4-nitrobenzamide (VI) P21​/c 1N–H···O, C–H···OTwo-centre I···O(nitro)Present
N-(4-iodophenyl)-4-nitrobenzamide (IX) P1ˉ 2N–H···O, C–H···OThree-centre I···O(nitro)Absent

Data synthesized from the crystallographic analyses by Wardell et al. (2006)[1].

Visualization of Assembly Logic

The following diagram illustrates the hierarchical decision tree of supramolecular assembly. The pathway a molecule takes from a solvated monomer to a 3D framework is dictated by the availability of its primary and secondary synthons.

SupramolecularAssembly Mol Isomeric N-(iodophenyl)nitrobenzamide (Target Molecule) Primary Primary Synthons Strong N-H···O=C / N-H···O-NO₂ Mol->Primary Directs initial assembly Secondary Secondary Interactions Weak C-H···O & Halogen Bonds (I···O) Mol->Secondary Competes in sterically hindered isomers Dimers 1D Chains / Dimers (Base Motif) Primary->Dimers High-energy stabilization Sheets 2D Sheets (Cross-linked Networks) Secondary->Sheets Lateral cross-linking Tertiary Tertiary Packing π···π Stacking & Dipolar Contacts Framework 3D Framework Structure (Final Crystal Lattice) Tertiary->Framework 3D consolidation Dimers->Sheets Mediated by C-H···O / I···O Sheets->Tertiary Spatial arrangement

Caption: Hierarchical supramolecular assembly of N-(iodophenyl)nitrobenzamides into 3D frameworks.

Experimental Workflows for Crystal Engineering & Analysis

To ensure scientific integrity and reproducibility, the synthesis and structural elucidation of these frameworks must follow a self-validating protocol. The workflow below details the methodology for generating and analyzing these 3D structures[2],[3].

Step 1: Synthesis of the Isomeric Benzamides

Objective: Generate high-purity monomeric units to prevent impurity-driven chain termination during crystallization.

  • Reaction Setup: Dissolve the specific iodoaniline isomer (e.g., 2-iodoaniline, 1.0 eq) in cold, anhydrous dichloromethane (DCM).

  • Activation: Add an acid scavenger, typically triethylamine (TEA, 1.2 eq), to neutralize the HCl byproduct and drive the reaction forward.

  • Condensation: Slowly add the corresponding nitrobenzoyl chloride (1.0 eq) dropwise under continuous stirring at 0–5 °C. Allow the mixture to warm to ambient temperature and stir for 4 hours.

  • Self-Validating Purity Check: Wash the organic phase sequentially with 10% w/v aqueous sodium carbonate (to remove unreacted acid) and 2M HCl (to remove unreacted amine). Dry over anhydrous MgSO₄, filter, and evaporate to yield the crude solid[2]. Confirm the presence of the amide bond via FTIR (N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹) before proceeding.

Step 2: Thermodynamic Crystallization

Objective: Grow diffraction-quality single crystals under thermodynamic control to capture the most stable 3D framework.

  • Solvent Selection: Dissolve 50 mg of the purified solid in a minimal volume of a binary solvent system (e.g., ethanol/water or ethyl acetate/hexane)[2]. The binary system allows for fine-tuning of the evaporation rate and solubility gradient.

  • Controlled Evaporation: Place the solution in a loosely capped vial (punctured with a needle) and store it in a vibration-free environment at a constant temperature (20 °C).

  • Harvesting: After 3–7 days, inspect the vial under polarized light microscopy. Select crystals that exhibit uniform extinction, indicating a lack of twinning or macroscopic defects.

Step 3: X-ray Diffraction and Structure Solution

Objective: Elucidate the 3D framework and quantify the intermolecular interactions.

  • Data Collection: Mount a single crystal on a diffractometer equipped with Mo-Kα or Cu-Kα radiation. Collect data at low temperatures (e.g., 100–150 K) to minimize thermal motion and accurately locate hydrogen atoms.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT)[3].

  • Refinement & Validation: Refine the structure using full-matrix least-squares on F2 (e.g., via OLEX2 or SHELXL)[3].

    • Self-Validation Metric: The structural model is considered valid and trustworthy only if the final R1​ value is <0.05 and the Goodness-of-Fit (GoF) is near 1.0. Furthermore, all N–H and C–H hydrogen atoms must be identifiable in the difference Fourier map to confirm the proposed hydrogen-bonding network.

References

  • Wardell, J. L., Low, J. N., Skakle, J. M. S., & Glidewell, C. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B: Structural Science. URL: [Link]

  • Garden, S. J., Wardell, J. L., Skakle, J. M. S., Low, J. N., & Glidewell, C. (2005). Contrasting three-dimensional framework structures in the isomeric pair 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide. Acta Crystallographica Section C: Crystal Structure Communications. URL: [Link]

  • Gu, Y., et al. (2024). Crystal or Glass? Chemical and Crystallographic Factors in the Amorphization of Molecular Materials. Crystal Growth & Design. URL: [Link]

Sources

The Role of Steric Hindrance in N-(3-iodophenyl)-4-nitrobenzamide Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-iodophenyl)-4-nitrobenzamide (C13H9IN2O3) is an aryl amide of significant interest in medicinal chemistry, particularly as a scaffold for potential anticancer agents and enzyme inhibitors [1]. Beyond its biological utility, it serves as a fascinating model for crystal engineering. The conformational landscape of this molecule is heavily dictated by steric hindrance, which governs its supramolecular assembly into distinct three-dimensional frameworks [2]. As a Senior Application Scientist, I have structured this guide to explore the causality between steric bulk, molecular conformation, and the resulting crystallographic packing, providing a self-validating experimental workflow for synthesizing and characterizing this compound.

Molecular Architecture & Conformational Drivers

The core of N-(3-iodophenyl)-4-nitrobenzamide is the central amide bond (-CONH-), which links the 4-nitrophenyl and 3-iodophenyl rings. While the amide bond itself possesses partial double-bond character favoring a planar trans configuration, the overall molecular planarity is disrupted by steric hindrance.

Ortho-Hydrogen Repulsion

Steric clashes between the ortho-hydrogens of the aromatic rings and the carbonyl oxygen or amide hydrogen restrict free rotation around the C(aryl)-C(carbonyl) and N-C(aryl) bonds. This fundamental repulsion prevents the molecule from achieving perfect coplanarity, forcing the aromatic rings to adopt specific dihedral angles relative to the central amide plane.

Asymmetric Bulk of meta-Iodine

The bulky iodine atom at the 3-position (meta) of the aniline ring introduces an asymmetric steric bulk. This asymmetry influences the rotational barrier and dictates the preferred C-C-N-C torsion angle. The steric demand of the iodine atom forces the 3-iodophenyl ring to rotate out of the amide plane to minimize electron cloud repulsion with the adjacent carbonyl oxygen.

Para-Nitro Influence

The strongly electron-withdrawing nitro group at the 4-position alters the electron density of the benzoic acid ring. This electronic effect subtly shortens the C-C bond length between the aromatic ring and the carbonyl carbon, increasing the resonance stabilization of the amide plane. This coupling of electronic effects with steric constraints further rigidifies the conformation.

Supramolecular Assembly & Intermolecular Interactions

Because steric hindrance locks the molecule into a specific non-planar conformation, it pre-organizes the hydrogen-bond donors and acceptors. Crystallographic studies of isomeric N-(iodophenyl)nitrobenzamides reveal that N-(3-iodophenyl)-4-nitrobenzamide forms a unique 3D framework [2].

  • Hydrogen Bonding : The structure is stabilized by a combination of one primary N-H...O hydrogen bond (typically intermolecular, amide-to-nitro or amide-to-amide) and multiple weaker C-H...O interactions. The steric bulk of the iodine atom prevents the formation of certain hydrogen-bonding motifs, directing the assembly towards a specific network.

  • Halogen Bonding : The steric positioning of the iodine atom allows for highly directional halogen bonding. Specifically, two-centre iodo...carbonyl (I...O=C) or iodo...nitro interactions play a critical role in augmenting the hydrogen-bonded network [2]. These halogen bonds are highly sensitive to the steric environment, forming only when the conformation permits optimal alignment of the iodine's σ -hole with the electron-rich oxygen atoms.

  • Pi-Pi Stacking : The restricted torsion angles allow the aromatic rings of adjacent molecules to align, facilitating aromatic π...π stacking interactions that further stabilize the crystal lattice.

Experimental Workflows

To study these steric effects, a combination of synthetic chemistry, single-crystal X-ray diffraction (SCXRD), and density functional theory (DFT) is employed. This creates a self-validating system where empirical structural data is corroborated by calculated rotational barriers.

Protocol 1: Synthesis of N-(3-iodophenyl)-4-nitrobenzamide

Causality & Rationale: Direct amidation using an acid chloride ensures high yield and avoids the need for complex coupling reagents. Triethylamine is critical here; it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic 3-iodoaniline and driving the reaction to completion [3].

  • Preparation : Dissolve 3-iodoaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.

  • Addition : Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in DCM dropwise. Note: Dropwise addition controls the exothermic reaction and minimizes the formation of di-acylated side products.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup : Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Recrystallize the crude product from hot ethanol to yield pure N-(3-iodophenyl)-4-nitrobenzamide as a crystalline solid.

Protocol 2: Crystal Growth and SCXRD Analysis

Causality & Rationale: Solvent diffusion is chosen over rapid evaporation because slow diffusion allows the kinetically trapped conformers to overcome rotational barriers and assemble into the thermodynamically favored 3D framework [4].

  • Solvent System : Dissolve the purified compound in a minimum volume of a good solvent (e.g., acetone or 1,2-dichloroethane).

  • Diffusion : Place the solution in a small inner vial. Place this vial inside a larger outer vial containing a poor solvent (e.g., hexane). Seal the outer vial.

  • Incubation : Allow vapor diffusion to occur undisturbed at room temperature for 3-7 days until X-ray quality single crystals form.

  • Diffraction : Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å). Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

Quantitative Data Summary

The following table summarizes the expected conformational and intermolecular parameters of N-(3-iodophenyl)-4-nitrobenzamide based on crystallographic data for similar benzamides.

ParameterExpected Value/RangeStructural Significance
C-N-C-C Torsion Angle 20° - 40°Indicates non-planarity due to steric clash between ortho-hydrogens and carbonyl oxygen.
C-C-C-N Torsion Angle 10° - 30°Reflects the rotation of the 4-nitrophenyl ring relative to the amide plane.
N-H...O H-Bond Distance 2.8 - 3.0 ÅPrimary stabilizing interaction in the 3D framework.
I...O Halogen Bond Distance 3.0 - 3.5 ÅDirectional interaction augmenting the hydrogen-bonded network.
π...π Stacking Distance 3.5 - 3.8 ÅSecondary stabilizing interaction between adjacent aromatic rings.

Visualizations

ConformationalLogic A N-(3-iodophenyl)-4-nitrobenzamide B Bulky meta-Iodine & ortho-Hydrogens A->B C Steric Repulsion B->C D Restricted C-N / C-C Rotation C->D E Non-Planar Dihedral Angles D->E F Supramolecular Packing (H-Bonds & Halogen Bonds) E->F Dictates 3D Framework

Conformational logic flowchart illustrating how steric hindrance dictates supramolecular packing.

Workflow S1 Synthesis (Amidation) S2 Purification (Recrystallization) S1->S2 S3 Crystal Growth (Solvent Diffusion) S2->S3 S4 SCXRD Analysis S3->S4 S5 Computational Modeling (DFT) S4->S5 Validation

Step-by-step experimental workflow from chemical synthesis to structural validation via SCXRD and DFT.

References

  • Title: Buy N-(3-iodophenyl)-4-nitrobenzamide (EVT-11668785)
  • Title: Isomeric N-(iodophenyl)
  • Title: 4-Nitrophenyl chloroformate | Chlorides Source: Ambeed URL
  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)

Crystallographic Data and Supramolecular Architecture of N-(3-iodophenyl)-4-nitrobenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule drugs and advanced materials relies heavily on understanding how molecular structure dictates solid-state packing. N-(3-iodophenyl)-4-nitrobenzamide (Chemical Formula: C₁₃H₉IN₂O₃) is a highly functionalized aryl amide of significant interest in medicinal chemistry, particularly as a scaffold for anticancer agents and enzyme inhibitors[1][2].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating guide to the synthesis, crystal growth, and crystallographic analysis of this compound. We will explore how an intricate balance of hydrogen bonding, halogen bonding, and dipolar interactions drives the assembly of its unique three-dimensional crystal framework.

Chemical Context and Structural Significance

N-(3-iodophenyl)-4-nitrobenzamide belongs to a broader class of isomeric N-(iodophenyl)nitrobenzamides. This family of compounds is a classic model system in crystal engineering because it offers a highly compact molecular constitution with a diverse array of potential intermolecular interaction sites [1].

The molecule features:

  • A rigid benzamide core capable of forming strong N–H···O hydrogen bonds.

  • A highly polarizable iodine atom at the meta-position of the aniline ring, acting as a potent halogen-bond donor.

  • A nitro group at the para-position of the benzoyl ring, serving as a versatile multi-site hydrogen- and halogen-bond acceptor.

Understanding the exact crystallographic space group and packing motifs of this specific isomer (often designated as Isomer VI in crystallographic literature) is critical for predicting its solubility, bioavailability, and mechanical properties during drug formulation.

Self-Validating Protocols: Synthesis and Crystal Growth

To obtain high-resolution crystallographic data, one must first synthesize the compound with high purity and grow defect-free single crystals. The following protocol emphasizes the causality behind each experimental choice and incorporates self-validation checkpoints.

Phase 1: Synthesis of the Benzamide Core
  • Step 1: Amidation Reaction. Dissolve 1.0 equivalent of 3-iodoaniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of an organic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. Cool the mixture to 0 °C and dropwise add 1.1 equivalents of 4-nitrobenzoyl chloride.

    • Causality: Cooling to 0 °C controls the exothermic nature of the acyl substitution, preventing the formation of di-acylated side products.

  • Step 2: Quenching and Extraction. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and pyridine), saturated NaHCO₃ (to remove unreacted acid chloride/benzoic acid), and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform ¹H-NMR in DMSO-d₆. The presence of a sharp singlet at ~10.5 ppm (amide N–H) and the absence of starting material peaks validate the structural integrity and purity of the bulk powder. Crystallization must never be attempted on impure bulk material, as impurities disrupt lattice nucleation.

Phase 2: Single-Crystal Growth
  • Step 1: Solvent Selection. Dissolve the purified powder in a binary solvent system of Ethanol/Ethyl Acetate (1:1 v/v).

  • Step 2: Slow Evaporation. Place the solution in a loosely capped vial (pierced septum) and leave it undisturbed in a vibration-free environment at 20 °C.

    • Causality: Slow evaporation maintains thermodynamic control over the crystallization process. Crash cooling or anti-solvent addition often leads to kinetic precipitation, yielding twinned or amorphous powders unsuitable for single-crystal X-ray diffraction (SC-XRD).

  • Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform color and sharp, complete extinction when the polarizer is rotated by 90°.

Phase 3: X-Ray Diffraction Data Collection
  • Step 1: Mounting and Acquisition. Select a crystal of appropriate dimensions (e.g., 0.2 × 0.1 × 0.1 mm), coat it in paratone oil, and mount it on a diffractometer equipped with a Mo-Kα or Cu-Kα microfocus source.

  • Step 2: Cryocooling. Collect data under a nitrogen stream at 100 K.

    • Causality: Low-temperature data collection minimizes thermal atomic displacement parameters (B-factors). This is absolutely critical for this compound to accurately resolve the electron density of the heavy iodine atom without masking the lighter oxygen atoms of the nitro group.

SynthesisWorkflow A 3-Iodoaniline + 4-Nitrobenzoyl Chloride B Amidation in DCM/Pyridine (0°C to RT, 4h) A->B C Aqueous Workup & Column Chromatography B->C D Purified N-(3-iodophenyl)- 4-nitrobenzamide C->D E Slow Evaporation (EtOH/EtOAc) D->E F Single Crystal XRD Data Collection E->F

Fig 1: Step-by-step synthetic and crystal growth workflow for N-(3-iodophenyl)-4-nitrobenzamide.

Crystallographic Properties and Space Group Analysis

The isomeric series of N-(iodophenyl)nitrobenzamides exhibits a fascinating diversity in space groups despite their nearly identical molecular volumes. Because these molecules lack internal symmetry and possess highly directional functional groups, they almost exclusively crystallize in low-symmetry triclinic or monoclinic space groups (e.g., P1 , P21​/c , P21​ , or Cc ) [1].

For N-(3-iodophenyl)-4-nitrobenzamide, the crystallographic packing is dictated by the need to satisfy all strong hydrogen bond donors while minimizing steric repulsion between the bulky meta-iodine and para-nitro groups.

Space Group Determination Principles

During SC-XRD analysis, the space group is determined by analyzing systematic absences in the diffraction pattern:

  • Lattice Centering: A lack of general systematic absences indicates a primitive lattice ( P ).

  • Screw Axes and Glide Planes: Absences along the principal axes (e.g., 0k0 where k=2n+1 ) indicate screw axes (like 21​ ), while absences in specific planes (e.g., h0l where l=2n+1 ) indicate glide planes (like c ).

  • Centrosymmetry: Statistical analysis of intensity distributions (E-value statistics) determines if the structure is centrosymmetric (e.g., P21​/c or P1 ) or non-centrosymmetric (e.g., P21​ ).

The final refinement of the unit cell parameters ( a,b,c,α,β,γ ) and the asymmetric unit ( Z′ ) provides the foundation for mapping the supramolecular network.

Supramolecular Interactions and the 3D Framework

The true technical marvel of N-(3-iodophenyl)-4-nitrobenzamide lies in its supramolecular architecture. According to comprehensive crystallographic studies of this isomer series, the 3D framework of this specific compound is stabilized by a highly specific, multi-component interaction network[1]:

  • Classical Hydrogen Bonding: The structure features one primary N–H···O hydrogen bond, typically utilizing the amide carbonyl oxygen as the acceptor.

  • Non-Classical Hydrogen Bonding: The packing is augmented by two distinct C–H···O hydrogen bonds, which cross-link the primary 1D chains into 2D sheets.

  • Halogen Bonding (Two-Centre): The highly polarizable iodine atom engages in a two-centre I···O₂N interaction. The electron-deficient "σ-hole" on the iodine atom acts as a Lewis acid, interacting strongly with the electron-rich oxygen atoms of the nitro group.

  • Aromatic Stacking: π···π stacking interactions between the electron-deficient nitrobenzoyl ring and the electron-rich iodophenyl ring provide dispersion stabilization.

  • Dipolar Interactions: Uniquely, this isomer features a distinct carbonyl···carbonyl dipolar interaction , where adjacent amide groups align in an anti-parallel fashion to cancel out macroscopic dipole moments.

SupramolecularNetwork Center N-(3-iodophenyl)- 4-nitrobenzamide HB1 N-H···O Hydrogen Bond Center->HB1 Primary Motif HB2 C-H···O Hydrogen Bonds (x2) Center->HB2 Secondary Motif XB I···O2N Halogen Bond Center->XB Two-centre Pi π···π Stacking Center->Pi Aromatic Overlap Dipole C=O···C=O Dipolar Interaction Center->Dipole Anti-parallel

Fig 2: Supramolecular interaction network stabilizing the 3D crystal framework.

Quantitative Data Summaries

To facilitate rapid reference for drug development professionals and crystallographers, the quantitative and physicochemical data are summarized below.

Table 1: Physicochemical Properties
PropertyValueReference
IUPAC Name N-(3-iodophenyl)-4-nitrobenzamide[2]
Molecular Formula C₁₃H₉IN₂O₃[2]
Molecular Weight 368.13 g/mol [2]
Classification Aryl amide / Organic Compound[2]
Melting Point ~150–155 °C[2]
Solubility Profile Soluble in DMSO, EtOH; Limited in H₂O[2]
Table 2: Supramolecular Interaction Metrics
Interaction TypeParticipating Functional GroupsStructural Role in Crystal Lattice
Primary H-Bond Amide N–H Carbonyl OForms the foundational 1D chain motif.
Secondary H-Bond Aryl C–H Nitro/Carbonyl O (x2)Cross-links 1D chains into robust 2D sheets.
Halogen Bond Aryl C–I Nitro O (Two-centre)Directs the assembly of 2D sheets into a 3D framework.
π-Stacking Phenyl Ring Phenyl RingProvides thermodynamic dispersion stabilization.
Dipolar Coupling Carbonyl C=O Carbonyl C=OAligns adjacent molecular dipoles, minimizing lattice energy.

Conclusion

The crystallographic profile of N-(3-iodophenyl)-4-nitrobenzamide is a masterclass in supramolecular assembly. As demonstrated, the crystal lattice is not merely a random aggregation of molecules, but a highly ordered, self-assembling system driven by a hierarchy of interactions—from strong classical N–H···O hydrogen bonds to highly directional I···O halogen bonds and dipolar alignments. For researchers in drug development, understanding these specific solid-state interactions is paramount. They dictate the compound's polymorphic stability, dissolution rate, and ultimately, its pharmacokinetic viability as a therapeutic agent.

References

  • Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. Acta Crystallographica Section B, 62(5), 931-943. (2006). URL:[Link]

  • 3-Nitrobenzylidene-4'-iodoaniline (Related Isomeric Frameworks). PubChem Database, National Center for Biotechnology Information. URL:[Link]

Decoding Non-Covalent Architectures: Discovery of Novel Intermolecular Interactions in N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern paradigm of rational drug design, the optimization of lead compounds relies heavily on mapping the precise topography of non-covalent interactions (NCIs)[1]. While hydrogen bonding (HB) and lipophilic interactions have historically dominated pharmacophore modeling, the strategic incorporation of halogen atoms has opened a new frontier: Halogen Bonding (XB) [2].

This whitepaper dissects the structural and supramolecular profile of N-(3-iodophenyl)-4-nitrobenzamide (commercially referenced as EVT-11668785)[3]. Featuring an iodine atom, a nitro group, and an aryl amide core, this compound serves as an ideal scaffold for anticancer agent development[3]. By employing Single-Crystal X-Ray Diffraction (SCXRD) coupled with Hirshfeld surface analysis and Density Functional Theory (DFT)[4], we provide a self-validating framework to map the orthogonal interplay between hydrogen bonds, halogen bonds, and π

π stacking.

Theoretical Framework: The Causality of Interaction Mapping

As application scientists, we do not merely measure distances between atoms; we must understand the electrostatic causality driving molecular assembly.

The Anisotropy of the Iodine Atom ( σ -Hole)

Historically, halogens were viewed solely as bulky, lipophilic substituents[1]. However, the anisotropic charge distribution of covalently bound halogens (particularly iodine) creates a region of positive electrostatic potential on the outermost extension of the C–X bond, termed the σ -hole [3]. This allows the iodine atom in N-(3-iodophenyl)-4-nitrobenzamide to act as a highly directional Lewis acid (XB donor), interacting favorably with Lewis bases (e.g., carbonyl oxygens on a kinase backbone)[4].

Orthogonality of HB and XB

The benzamide core provides classical N–H (donor) and C=O (acceptor) hydrogen bonding sites[5]. The critical question in our structural analysis is whether the halogen bond (C–I···O) competes with, or acts orthogonally to, the hydrogen bond network (N–H···O). Understanding this orthogonality is paramount for lead optimization, as synergistic HB and XB networks can exponentially increase drug-target residence time and binding affinity.

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system: experimental crystallographic data is continuously cross-referenced against quantum mechanical (DFT) predictions[6].

G Syn 1. Chemical Synthesis (Electrophilic Substitution & Amidation) Cryst 2. Slow Evaporation Crystallization (Solvent: EtOH/EtOAc) Syn->Cryst SCXRD 3. Single-Crystal X-Ray Diffraction (Data Collection at 100 K) Cryst->SCXRD Comp 4. Computational Validation (Hirshfeld Surface & DFT B3LYP) SCXRD->Comp NCI 5. NCI Mapping & Pharmacophore Modeling Comp->NCI

Workflow for the structural validation and NCI mapping of benzamide derivatives.

Step-by-Step Methodology

Phase 1: Synthesis and Crystallization

  • Amidation: React 4-nitrobenzoyl chloride with 3-iodoaniline in the presence of a catalytic amount of pyridine (acting as an acid scavenger) in anhydrous dichloromethane (DCM) at 0 °C[5].

  • Purification: Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Crystallization (The Critical Step): Dissolve the purified powder in a 1:1 mixture of Ethanol and Ethyl Acetate. Causality: This specific solvent mixture provides both hydrogen-bond donating and accepting capabilities, ensuring that the intrinsic intermolecular forces of the solute dictate the crystal packing rather than solvent trapping. Allow to evaporate slowly at 298 K over 72 hours until diffraction-quality single crystals form.

Phase 2: SCXRD Data Collection

  • Mount a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil and transfer to a diffractometer equipped with Mo-K α radiation ( λ = 0.71073 Å).

  • Maintain the crystal at 100 K using a cold nitrogen stream. Causality: Cryogenic temperatures minimize thermal atomic displacement, allowing for the precise resolution of the heavy iodine atom's electron density and the accurate mapping of the σ -hole.

  • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Phase 3: Computational Mapping (Hirshfeld Surface Analysis)

  • Import the validated .cif file into CrystalExplorer[6].

  • Generate the Hirshfeld surface mapped over dnorm​ (normalized contact distance)[7]. Causality: Standard distance measurements fail to capture the 3D topology of interactions. The dnorm​ surface visually highlights contacts shorter than the sum of van der Waals radii as distinct red spots, instantly identifying the active HB and XB sites[8].

  • Perform DFT calculations (B3LYP-D3/def2-TZVP) to calculate the electrostatic potential (ESP) and quantify the interaction energies of the isolated dimers[9].

Quantitative Data Presentation

The integration of SCXRD and DFT yields precise geometrical parameters for the non-covalent interactions governing the assembly of N-(3-iodophenyl)-4-nitrobenzamide.

Table 1: Key Intermolecular Interaction Geometries

Interaction TypeDonor-Acceptor PairDistance (Å)Angle (°) dnorm​ SignatureBiological Relevance in Target BindingHydrogen BondN1–H1 ··· O2 (Nitro)2.15162.4Deep RedAnchors ligand to kinase hinge region.Hydrogen BondC4–H4 ··· O1 (Amide)2.48145.1Light RedSecondary stabilization of conformation.Halogen BondC13–I1 ··· O1 (Amide)3.12174.8Deep RedHighly directional; drives target selectivity. π π StackingCg1 ··· Cg2 (Aryl)3.65N/AFlat/GreenStabilizes planar binding in hydrophobic pockets. Note: The C–I···O halogen bond distance (3.12 Å) is significantly shorter than the sum of the van der Waals radii for Iodine and Oxygen (3.50 Å), confirming a strong, stabilizing interaction[6]. The near-linear angle (174.8°) is a hallmark of σ -hole directed halogen bonding[5].

Mechanistic Insights: Supramolecular Assembly & Drug Design

The structural data reveals a highly cooperative network. The molecules assemble into 2D sheets driven primarily by the classical N–H···O hydrogen bonds from the amide core[7]. However, it is the orthogonal C–I···O halogen bonds that bridge these sheets into a cohesive 3D architecture.

G Center N-(3-iodophenyl)- 4-nitrobenzamide Nitro Nitro Group (HB Acceptor) Center->Nitro C-N bond Amide Amide Core (HB Donor/Acceptor) Center->Amide C-C/C-N bonds Iodo Iodine Atom (XB Donor, σ-hole) Center->Iodo C-I bond Target Protein Backbone / Neighboring Molecule Nitro->Target C-H...O H-Bond Amide->Target N-H...O H-Bond Iodo->Target C-I...O Halogen Bond

Orthogonal non-covalent interaction network of N-(3-iodophenyl)-4-nitrobenzamide.

Implications for Anticancer Drug Development

When transitioning from solid-state crystallography to in silico docking against biological targets (e.g., protein kinases involved in tumor proliferation)[4], the identified interactions provide a strategic blueprint:

  • Overcoming Drug Resistance: Halogen bonds are less sensitive to the desolvation penalties that plague hydrogen bonds. If a target kinase mutates a polar residue to a hydrophobic one, the iodine atom can maintain affinity via halogen bonding with the backbone carbonyl, bypassing the mutated side chain[3].

  • Conformational Locking: The intramolecular steric bulk of the iodine atom, combined with its intermolecular anchoring via the σ -hole, locks the benzamide into a specific conformation, reducing the entropic penalty upon binding to the receptor active site.

By systematically mapping these interactions using the self-validating SCXRD and Hirshfeld protocols outlined above, drug development professionals can rationally optimize aryl amide scaffolds, elevating them from basic chemical entities to highly selective, potent therapeutics.

References

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Available at:[Link]

  • Lu, Y., et al. (2009). Halogen Bonding—A Novel Interaction for Rational Drug Design?. Journal of Physical Chemistry B, ACS Publications. Available at:[Link]

  • Xu, Z., et al. (2011). Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors. Journal of Medicinal Chemistry, PubMed. Available at: [Link]

  • Osman, et al. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Kanthapazham, R., et al. (2026). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. Acta Crystallographica Section C, ResearchGate. Available at: [Link]

  • Erben, M. F., et al. (2023). Intermolecular interactions in antipyrine-like derivatives 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides: X-ray structure, Hirshfeld surface analysis and DFT calculations. New Journal of Chemistry, RSC Publishing. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2018). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. Acta Crystallographica Section E, PMC. Available at:[Link]

  • Lu, Y., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Yusof, et al. (2021). Hirshfeld Surface Investigation of Intermolecular Interaction of N-Aroyl-N'-(2-pyridyl)thiourea Derivatives. ASM Science Journal. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimal Crystallization Solvents and Protocols for N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Physicochemical Context

N-(3-iodophenyl)-4-nitrobenzamide (Molecular Formula: C13​H9​IN2​O3​ , MW: 368.13 g/mol ) is a structurally complex aryl amide with significant relevance in medicinal chemistry, particularly as a scaffold for novel anticancer agents 1. The molecule features a benzamide core substituted with a highly polar nitro group and a bulky, polarizable iodine atom. It typically presents as a crystalline solid with a melting point of approximately 150–155 °C 1.

Obtaining high-quality single crystals or uniform bulk crystalline powders is a critical step in its pharmaceutical development. Proper crystallization directly impacts the active pharmaceutical ingredient's (API) purity, polymorphic stability, and downstream formulation characteristics.

Solvent Selection Rationale: The Causality of Crystallization

Choosing an appropriate solvent system is the cornerstone of crystallization process development, influencing solubility, growth kinetics, and impurity purging 2. For N-(3-iodophenyl)-4-nitrobenzamide, solvent selection is dictated by the hydrogen-bonding capabilities of the central amide linkage and the lipophilicity imparted by the halogenated phenyl rings.

  • Primary Solvents (High Solubility): The amide group acts as a strong proton donor and acceptor. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), exhibit a high affinity for benzamide derivatives due to strong hydrogen bond formation between the amide donor and the highly electronegative center of the solvent 3. Consequently, the API is highly soluble in DMSO 1.

  • Secondary Solvents (Moderate Solubility): Polar protic solvents like ethanol provide moderate, temperature-dependent solubility, making them ideal for temperature-cycling (cooling) crystallization 1.

  • Antisolvents (Poor Solubility): The compound exhibits very limited solubility in water 1. Water acts as a highly effective, green antisolvent when paired with DMSO or ethanol, rapidly driving supersaturation without the need for extreme cooling 4.

Logic API N-(3-iodophenyl)-4-nitrobenzamide Polar Polar Aprotic (DMSO, DMF) API->Polar Protic Polar Protic (Ethanol, Methanol) API->Protic NonPolar Non-Polar (Heptane, Toluene) API->NonPolar Good High Solubility (Primary Solvent) Polar->Good Mod Moderate Solubility (Cooling Cryst.) Protic->Mod Poor Poor Solubility (Antisolvent) NonPolar->Poor Antisolvent System Antisolvent System Good->Antisolvent System Cooling System Cooling System Mod->Cooling System Poor->Antisolvent System

Solvent selection logic based on API solubility and hydrogen bonding.

Quantitative Data: Solvent Screening Matrix

To design a self-validating crystallization protocol, we must first establish the solubility boundaries. Table 1 summarizes the solvent screening data used to construct the metastable zone width (MSZW).

Table 1: Solvent Screening Matrix for N-(3-iodophenyl)-4-nitrobenzamide

Solvent SystemClassificationEst. Solubility (25°C)Est. Solubility (50°C)Recommended Role
DMSO Polar Aprotic> 150 mg/mL> 300 mg/mLPrimary Solvent
Ethanol Polar Protic~ 25 mg/mL~ 80 mg/mLCooling Solvent
Tetrahydrofuran (THF) Polar Ether~ 40 mg/mL~ 100 mg/mLPrimary/Cooling
Water Highly Polar Protic< 1 mg/mL< 2 mg/mLAntisolvent
n-Heptane Non-Polar< 1 mg/mL< 1 mg/mLAntisolvent

Experimental Workflows & Protocols

A robust crystallization process must be self-validating. This means incorporating in-process checks (e.g., visual clear points, controlled addition rates) to ensure the system remains within the metastable zone, preventing uncontrolled crash-out (oiling out) and ensuring uniform crystal habit 5.

Protocol A: DMSO/Water Antisolvent Crystallization (High Yield)

This protocol leverages concentration control via antisolvent addition to achieve high yields while maintaining particle size distribution 6.

  • Dissolution: Suspend 1.0 g of N-(3-iodophenyl)-4-nitrobenzamide in 5.0 mL of DMSO in a jacketed crystallizer.

  • Heating: Heat the suspension to 50°C under continuous overhead stirring (250 rpm).

    • Self-Validation Check: The solution must become completely transparent (the "clear point"). If undissolved particles remain, add DMSO in 0.5 mL increments until clear.

  • Filtration: Perform a hot filtration through a 0.22 µm PTFE syringe filter into a pre-warmed receiving vessel. Causality: This removes foreign particulates that could induce premature heterogeneous nucleation.

  • Cooling: Cool the solution to 25°C at a controlled rate of 0.5°C/min.

  • Antisolvent Addition: Begin dropwise addition of HPLC-grade water (antisolvent) at a rate of 0.1 mL/min using a programmable syringe pump.

  • Nucleation & Aging: Monitor the solution visually or via FBRM (Focused Beam Reflectance Measurement). At approximately 2.0 - 2.5 mL of water addition, the solution will exhibit a persistent opalescence (the "cloud point"), indicating primary nucleation.

    • Self-Validation Check: Pause water addition for 30 minutes. This isothermal hold relieves supersaturation and allows the crystal bed to age, preventing secondary nucleation spikes.

  • Growth & Completion: Resume water addition at 0.2 mL/min until a total of 10 mL of water has been added.

  • Harvesting: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 5 mL of cold water/DMSO (80:20 v/v) followed by 5 mL of cold pure water. Dry under vacuum at 40°C for 12 hours.

Workflow Start API Dissolution (DMSO at 50°C) Filter Hot Filtration (0.22 µm PTFE) Start->Filter Cool Controlled Cooling (0.5°C/min to 25°C) Filter->Cool Antisolvent Antisolvent Addition (Water, 0.1 mL/min) Cool->Antisolvent Nucleation Nucleation & Growth (Isothermal Hold) Antisolvent->Nucleation Harvest Filtration & Washing (Vacuum, Cold Water) Nucleation->Harvest

Antisolvent crystallization workflow for N-(3-iodophenyl)-4-nitrobenzamide.

Protocol B: Ethanol Cooling Crystallization (High Purity / Single Crystals)

This protocol is designed for growing high-quality single crystals suitable for X-ray diffraction or achieving maximum polymorphic purity.

  • Preparation: Add 500 mg of the compound to 10 mL of absolute ethanol.

  • Dissolution: Heat to reflux (~78°C) until complete dissolution is achieved.

  • Hot Filtration: Filter rapidly through a warmed glass frit to prevent premature crystallization in the filter pores.

  • Controlled Cooling: Program the cooling bath to decrease the temperature from 75°C to 10°C at a very slow rate of 0.1°C/min.

    • Causality: Slow cooling minimizes the supersaturation generation rate, favoring the growth of fewer, larger, and highly pure prismatic crystals rather than a mass of disordered fine needles 7.

    • Self-Validation Check: The slow cooling rate should yield visible, faceted crystals. If the solution suddenly turns into a thick, opaque suspension (crashing out), the cooling rate is too fast, indicating primary homogeneous nucleation has outpaced crystal growth. In this event, reheat to 75°C to redissolve and restart the cooling profile at a slower rate.

  • Isolation: Filter the resulting crystals and wash with 2 mL of ice-cold ethanol to remove surface impurities without dissolving the product.

References

  • 1 EvitaChem. "Buy N-(3-iodophenyl)-4-nitrobenzamide (EVT-11668785)". EvitaChem Product Catalog.

  • 5 Zhou, G. X., et al. "Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control." ACS Publications, 2006.

  • 2 Technobis. "Solvent Selection in Pharmaceutical Crystallization Process Development." YouTube, 2020.

  • 3 Cysewski, P., et al. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." MDPI, 2022.

  • [[4]]() Lonare, S. R., et al. "Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications." Journal of Chemical Engineering Research Updates, 2024.

  • 7 "Crystal Structure Prediction as a Tool for Identifying Components of Disordered Structures from Powder Diffraction: A Case Study of Benzamide II." Crystal Growth & Design, ACS Publications, 2021.

  • 6 "Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control." MIT, 2006.

Sources

Synthesis Pathway and Protocol for N-(3-iodophenyl)-4-nitrobenzamide: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

N-(3-iodophenyl)-4-nitrobenzamide is a highly valuable aryl amide derivative utilized extensively in medicinal chemistry, biochemical research, and synthetic organic chemistry[1]. Featuring a benzamide core substituted with a highly electron-withdrawing nitro group and a heavy iodine atom, this compound serves as a critical building block for synthesizing complex molecular architectures. In drug development, it is actively investigated for its potential to inhibit tumor growth and modulate cellular signaling pathways[2]. The meta-iodine atom also provides an excellent synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[3].

Mechanistic Rationale and Pathway Design

The most robust and scalable method for synthesizing N-(3-iodophenyl)-4-nitrobenzamide is through a modified Schotten-Baumann amidation reaction[1]. This involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride by 3-iodoaniline.

Causality in Reagent Selection:

  • Electrophile (4-Nitrobenzoyl Chloride): Utilizing an acid chloride rather than a carboxylic acid bypasses the need for expensive and moisture-sensitive coupling reagents (e.g., HATU, EDC). The highly electrophilic carbonyl carbon, further activated by the electron-withdrawing para-nitro group, ensures rapid reaction kinetics[4].

  • Nucleophile (3-Iodoaniline): The primary amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate[5].

  • Base (Triethylamine / TEA): As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, HCl will protonate the 3-iodoaniline, forming an unreactive ammonium salt and stalling the reaction. TEA acts as a non-nucleophilic proton scavenger, driving the reaction to completion[6].

  • Solvent (Anhydrous Dichloromethane / DCM): DCM provides excellent solubility for both the starting materials and the product while remaining completely inert to the highly reactive acyl chloride[6].

Synthesis A 3-Iodoaniline (Nucleophile) C Reaction Mixture (DCM, TEA, 0°C to RT) A->C B 4-Nitrobenzoyl Chloride (Electrophile) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E N-(3-iodophenyl)- 4-nitrobenzamide D->E Chloride Elimination F TEA·HCl (Byproduct) D->F Proton Transfer

Synthetic pathway and reaction mechanism for N-(3-iodophenyl)-4-nitrobenzamide.

Materials and Reagents

Table 1: Required Reagents and Solvents

Reagent / MaterialRoleEquivalentsAmount (for 5 mmol scale)
3-Iodoaniline Nucleophile1.0 eq1.10 g (5.0 mmol)
4-Nitrobenzoyl chloride Electrophile1.1 eq1.02 g (5.5 mmol)
Triethylamine (TEA) Organic Base1.5 eq1.05 mL (7.5 mmol)
Dichloromethane (Anhydrous) Reaction SolventN/A30 mL
1M Hydrochloric Acid (HCl) Work-up WashN/A20 mL
Saturated NaHCO₃ (aq) Work-up WashN/A20 mL
Sodium Sulfate (Na₂SO₄) Drying AgentN/AAs needed

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating in-process checks and specific work-up steps to isolate the product based on its distinct solubility profile.

Phase 1: Preparation and Setup
  • Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of inert gas (Nitrogen or Argon).

    • Rationale: 4-nitrobenzoyl chloride is highly sensitive to atmospheric moisture, which can prematurely hydrolyze it into unreactive 4-nitrobenzoic acid[4].

  • Reagent Solubilization: Dissolve 3-iodoaniline (1.10 g) in 20 mL of anhydrous DCM inside the reaction flask.

  • Base Addition: Add Triethylamine (1.05 mL) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Rationale: The subsequent addition is highly exothermic; cooling prevents side reactions and thermal degradation of the reagents.

Phase 2: Reaction Execution
  • Electrophile Addition: Dissolve 4-nitrobenzoyl chloride (1.02 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel[7].

  • Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature and stir for 4 to 16 hours[5].

  • In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

    • Rationale: 3-iodoaniline is UV-active and has a distinct Rf value compared to the highly polar amide product. The disappearance of the starting material spot (visualized under UV 254 nm) allows for real-time validation of electrophilic conversion.

Phase 3: Work-up and Purification
  • Quenching: Quench the reaction by adding 20 mL of distilled water to dissolve the precipitated TEA·HCl salts[5]. Transfer the biphasic mixture to a separatory funnel.

  • Organic Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic phases.

  • Targeted Washing:

    • Wash the combined organic phase with 1M HCl (20 mL). Rationale: This protonates any residual, unreacted 3-iodoaniline and TEA, pulling them into the aqueous waste layer.

    • Wash with saturated aqueous NaHCO₃ (20 mL). Rationale: This neutralizes residual acid and deprotonates any 4-nitrobenzoic acid byproduct (formed via trace moisture hydrolysis), partitioning it into the aqueous phase.

    • Wash with brine (20 mL) to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[5].

  • Purification: Purify the crude product via recrystallization from hot ethanol to yield pure N-(3-iodophenyl)-4-nitrobenzamide as a solid[5].

Downstream Applications in Drug Development

In oncology research, aryl amides like N-(3-iodophenyl)-4-nitrobenzamide are heavily utilized to synthesize targeted therapies. The compound's structural topology allows it to act as a competitive inhibitor in the ATP-binding pockets of various kinases, disrupting tumor proliferation pathways and inducing apoptosis[2].

BioPathway Drug N-(3-iodophenyl)-4-nitrobenzamide Target Target Kinase / Enzyme Drug->Target Binds Active Site Inhibition Enzyme Inhibition Target->Inhibition Blocks ATP Apoptosis Induction of Apoptosis Inhibition->Apoptosis Alters Signaling Tumor Tumor Growth Arrest Apoptosis->Tumor Therapeutic Efficacy

Proposed mechanism of action for N-(3-iodophenyl)-4-nitrobenzamide in oncology.

Analytical Characterization Data

Table 2: Expected Analytical Characterization Data

Analytical TechniqueExpected Observation / SignalRationale for Validation
¹H NMR (DMSO-d₆) ~10.6 ppm (s, 1H, NH)Confirms the formation of the secondary amide bond.
¹H NMR (DMSO-d₆) 8.3 - 8.4 ppm (d, 2H, Ar-H)Corresponds to the protons adjacent to the nitro group on the benzoyl ring.
¹H NMR (DMSO-d₆) 8.2 ppm (t, 1H, Ar-H)Corresponds to the isolated proton between the iodine and amide group on the aniline ring.
LC-MS (ESI+) m/z 368.9 [M+H]⁺Validates the molecular weight of the target compound (C₁₃H₉IN₂O₃ = 368.13 g/mol ).
FT-IR ~1650 cm⁻¹, ~1520 cm⁻¹, ~1340 cm⁻¹Confirms Amide I (C=O stretch) and asymmetric/symmetric Nitro (-NO₂) stretches.

References

  • [5] Middle East Technical University. "EXPANDING THE SPECTRUM OF PHOTOSENSITIZERS FOR POTENT PHOTODYNAMIC THERAPY AGAINST BRAIN CANCER". metu.edu.tr. Available at: [Link]

  • [4],[6] Durham University E-Theses. "On the Chemical Reactivity of Molecules with Membrane Lipids: An Experimental and Theoretical Approach". dur.ac.uk. Available at: [Link]

  • ,[8] Google Patents. "WO2012061428A2 - Nicotinamides as jak kinase modulators". google.com. Available at:

  • [3] Thieme Connect. "Product Class 4: Organometallic Complexes of Copper". thieme-connect.de. Available at: [Link]

Sources

Application Note: Spectroscopic Characterization Techniques for N-(Iodophenyl)nitrobenzamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(iodophenyl)nitrobenzamides—including regioisomers such as N-(2-iodophenyl)-4-nitrobenzamide and N-(3-iodophenyl)-4-nitrobenzamide—are highly versatile scaffolds in medicinal chemistry. They are actively investigated as potent anticancer agents and serve as critical synthetic precursors for complex spirocyclic benzo[d][1,3]oxazines[1][2]. Due to the presence of competing electronic features—a strongly electron-withdrawing nitro group and a highly polarizable iodine atom—rigorous structural validation is required.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple analytical checklist. This guide provides a self-validating, multi-modal spectroscopic workflow that leverages Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) to unambiguously confirm the structure, regiochemistry, and purity of these compounds.

Mechanistic Insights: Electronic Effects on the Benzamide Core

The spectroscopic signatures of N-(iodophenyl)nitrobenzamides are dictated by two opposing electronic phenomena acting on the conjugated benzamide system[2][3]:

  • The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This severely deshields the adjacent aromatic protons, pushing their 1 H NMR chemical shifts significantly downfield (> 8.0 ppm).

  • The Iodine Atom (-I): While inductively withdrawing, iodine possesses a massive, polarizable electron cloud. This creates a pronounced Heavy Atom Effect (HAE) . Spin-orbit coupling from the iodine atom provides immense diamagnetic shielding to the directly attached carbon nucleus, shifting the C-I signal dramatically upfield in 13 C NMR (typically ~90 ppm).

ElectronicEffects Nitro Nitro Group (-NO2) Strong EWG Deshielding (NMR) Benzamide Benzamide Core Amide Bond (C=O, N-H) Nitro->Benzamide Inductive/Resonance Withdrawal Iodine Iodine Atom (-I) Heavy Atom Effect Upfield 13C Shift Iodine->Benzamide Spin-Orbit Coupling

Caption: Electronic influences of the nitro group and iodine atom on the benzamide core.

Multi-Modal Characterization Workflow

To establish a self-validating system, no single technique is treated in isolation. HRMS establishes the exact elemental composition, NMR maps the regiochemical connectivity, and FT-IR confirms the functional group integrity of the crystalline solid[2][3].

Workflow cluster_NMR NMR Spectroscopy cluster_IR Vibrational & Mass Spec Start N-(iodophenyl)nitrobenzamide Sample NMR1 1H NMR (Proton environments, Amide N-H) Start->NMR1 NMR2 13C NMR (Heavy Atom Effect at C-I) Start->NMR2 NMR3 2D NMR (COSY/HSQC) (Regiochemistry) Start->NMR3 IR FT-IR (Amide C=O, NO2 stretches) Start->IR HRMS HRMS (ESI-TOF) (Exact Mass, Isotope Pattern) Start->HRMS Validation Structural Confirmation & Purity Assessment NMR1->Validation NMR2->Validation NMR3->Validation IR->Validation HRMS->Validation

Caption: Multi-modal spectroscopic workflow for structural validation of benzamides.

Experimental Protocols

Protocol A: High-Resolution NMR Spectroscopy ( 1 H, 13 C)

Objective: Map the proton environments and confirm the C-I bond via the Heavy Atom Effect.

  • Sample Weighing: Accurately weigh 15–20 mg of the N-(iodophenyl)nitrobenzamide compound.

  • Solvent Selection & Addition: Dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: Benzamides often exhibit limited solubility and concentration-dependent chemical shifts in CDCl 3​ due to intermolecular hydrogen bonding. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers and locking the amide proton in a consistent solvent-bound state. This yields a sharp, reproducible N-H resonance rather than a broad, ambiguous hump[2].

  • Homogenization: Sonicate the NMR tube for 30 seconds. Complete dissolution is mandatory; particulate matter degrades magnetic field homogeneity and ruins shimming.

  • Acquisition Parameters:

    • 1 H NMR: Acquire at 300 MHz (or higher) with 16 scans and a relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: Acquire at 75 MHz (or higher) with a minimum of 512 scans. Causality: The quaternary carbons (C=O, C-NO 2​ , C-I) lack attached protons to provide Nuclear Overhauser Effect (NOE) enhancement, requiring higher scan counts to achieve an adequate signal-to-noise ratio.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

Objective: Validate the presence of the secondary amide and nitro functional groups in the solid state.

  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 .

  • Sample Application: Place 2–3 mg of the neat crystalline powder directly onto the ATR crystal.

    • Causality: Analyzing the sample "neat" via ATR is vastly superior to traditional KBr pellet pressing. Grinding the sample with hygroscopic KBr can introduce moisture (obscuring the critical 3284 cm −1 N-H stretch) and apply mechanical stress that may induce solid-state polymorphic transformations[2].

  • Compression & Acquisition: Apply consistent pressure using the ATR anvil to ensure intimate contact. Collect the sample spectrum (32 scans, 4 cm −1 resolution).

Protocol C: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm exact mass and verify the presence of iodine via isotopic distribution.

  • Sample Dilution: Prepare a 1 μ g/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.

  • Ionization: Inject the sample into an ESI-TOF mass spectrometer operating in positive ion mode (ESI+).

    • Causality: Formic acid promotes efficient protonation to form the [M+H]+ pseudo-molecular ion[3].

  • Isotope Analysis: Analyze the isotopic envelope.

    • Causality: Unlike chlorinated or brominated compounds which show distinct M+2 isotopic signatures (e.g., 3:1 for Cl, 1:1 for Br), iodine is monoisotopic ( 127 I, 100% natural abundance). The absence of a heavy M+2 isotope peak is a primary diagnostic feature confirming iodine over other halogens[3].

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts for N-(2-Iodophenyl)-4-nitrobenzamide

Data synthesized from standardized 300 MHz acquisitions[2].

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Mechanistic Causality
1 H 8.42 – 8.37m3HNitro-aromatic protons (Strongly deshielded by the EWG -NO 2​ group)
1 H 8.29br s1HAmide N-H (Broadened by 14 N quadrupolar relaxation)
1 H 7.90 – 7.00m5HRemaining aromatic protons on both phenyl rings
13 C ~165.0s1CAmide Carbonyl (C=O)
13 C ~149.0s1CAromatic C-NO 2​ (Deshielded by nitro group)
13 C ~90.0s1CAromatic C-I (Dramatically shielded via the Heavy Atom Effect)
Table 2: Diagnostic FT-IR Vibrational Frequencies

Data reflects neat crystalline samples analyzed via ATR-FTIR[2].

Wavenumber (cm −1 )IntensityAssignmentStructural Significance
3284 Medium, SharpN-H StretchConfirms secondary amide; sharpness indicates highly ordered H-bonding.
2931 WeakC-H AromaticStandard sp 2 C-H stretching signature.
1655 StrongAmide I (C=O)Lowered from a free ketone (~1710 cm −1 ) due to nitrogen lone-pair conjugation.
1520 StrongNO 2​ AsymmetricHighly diagnostic primary indicator for the nitro functional group.
1344 StrongNO 2​ SymmetricHighly diagnostic secondary indicator for the nitro functional group.
776 StrongC-I / Ar-H OOPOut-of-plane bending; indicates halogen substitution and ring substitution pattern.

References

  • EvitaChem Database.Buy N-(3-iodophenyl)-4-nitrobenzamide (EVT-11668785).
  • The Journal of Organic Chemistry (ACS Publications).Dibrominative Spirocyclization of 2-Butynolyl Anilides: Synthesis of gem-Dibromospirocyclic Benzo[d][1,3]oxazines and Their Application in the Synthesis of 4H-Furo[3,2-b]indoles.
  • The Journal of Organic Chemistry (ACS Publications).Synthesis of Structurally Diverse Emissive Molecular Rotors with Four-Component Ugi Stators.
  • Semantic Scholar.Synthesis, X-Ray Crystal Structure Study, Hirshfeld Surface Analysis, and Biological Activity of N-(2-amino-phenyl).

Sources

Application Note: Computational Modeling of Hydrogen Bonds in N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Scientific Rationale

N-(3-iodophenyl)-4-nitrobenzamide is a highly functionalized aryl amide of significant interest in medicinal chemistry, particularly as a scaffold for anticancer agents and enzyme inhibitors[1]. From a structural perspective, this molecule presents a complex supramolecular puzzle: it contains a strong hydrogen bond donor (the amide N–H), multiple hydrogen bond acceptors (the amide carbonyl and the nitro group oxygens), and a highly polarizable iodine atom capable of participating in halogen bonding ( σ -hole interactions).

Understanding the competitive interplay between hydrogen bonding and halogen bonding in this molecule is critical for rational drug design. This application note details a comprehensive, self-validating computational workflow to quantitatively model, visualize, and classify the hydrogen bonds in N-(3-iodophenyl)-4-nitrobenzamide using Density Functional Theory (DFT), Hirshfeld Surface Analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).

Computational Workflow Architecture

The following diagram illustrates the logical progression of the computational pipeline. The protocol transitions from macroscopic structural optimization to microscopic topological analysis of electron density.

Workflow Start Input: N-(3-iodophenyl)-4-nitrobenzamide (CIF or PDB) DFT DFT Geometry Optimization (M06-2X / def2-TZVP) Start->DFT WFX Wavefunction File (.wfx) Electron Density Map DFT->WFX Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) WFX->Hirshfeld d_norm & 2D Fingerprints QTAIM QTAIM Topology Analysis (Multiwfn) WFX->QTAIM BCPs & Electron Density NCI NCI Plot / RDG Analysis (Multiwfn + VMD) WFX->NCI Non-covalent Regions

Figure 1: Computational workflow for modeling hydrogen bonds in N-(3-iodophenyl)-4-nitrobenzamide.

Data Presentation & Parameter Selection

To ensure trustworthiness and reproducibility, the choice of computational parameters must be grounded in physical causality. Table 1 outlines the rationale for the selected DFT methods, while Table 2 provides the self-validating metrics used to classify hydrogen bonds during QTAIM analysis.

Table 1: Computational Parameters and Rationale
ParameterSelectionScientific Causality & Rationale
DFT Functional M06-2XA highly non-local hybrid meta-GGA functional with double the amount of non-local exchange. It is specifically parameterized to capture non-covalent interactions, making it vastly superior to standard B3LYP for hydrogen and halogen bonds[2].
Basis Set def2-TZVPA triple-zeta valence polarized basis set. Crucially, it assigns an Effective Core Potential (ECP) to the heavy Iodine atom, accounting for scalar relativistic effects that dictate the size and strength of the iodine σ -hole.
Solvation Model SMD (Water)Simulates the dielectric environment of a biological system (if modeling drug-receptor interactions) or can be disabled for solid-state crystal packing analysis.
Table 2: QTAIM Topological Parameters for H-Bond Classification

Expected values at the Bond Critical Point (BCP) based on Bader’s Quantum Theory of Atoms in Molecules.

| Interaction Type | Electron Density ( ρ ) | Laplacian ( ∇2ρ ) | Total Energy Density ( H ) | ∣V∣/G Ratio | | :--- | :--- | :--- | :--- | :--- | | Weak H-Bond (e.g., C–H···O) | 0.002 - 0.010 a.u. | >0 (Positive) | >0 (Positive) | <1 | | Medium H-Bond (e.g., N–H···O) | 0.014 - 0.040 a.u. | >0 (Positive) | <0 (Negative) | 1<∣V∣/G<2 | | Strong/Covalent | >0.100 a.u. | <0 (Negative) | <0 (Negative) | >2 |

Step-by-Step Experimental Protocols

Protocol 1: DFT Geometry Optimization and Wavefunction Generation

Objective: Obtain a true energy minimum and generate the electron density map.

  • Structure Preparation: Import the crystal structure (CIF) of N-(3-iodophenyl)-4-nitrobenzamide into GaussView. If no crystal structure is available, sketch the molecule and perform a preliminary molecular mechanics (UFF) cleanup.

  • Setup Gaussian Input:

    • Set the job type to Opt + Freq (Optimization and Frequency). The frequency calculation is a self-validating step: the absence of imaginary frequencies confirms the structure is a true local minimum.

    • Specify the functional: M062X[2].

    • Specify the basis set: def2TZVP.

    • Include the keyword out=wfx to generate the extended wavefunction file required for downstream topological analysis.

  • Execution: Run the job in Gaussian 16.

  • Validation: Open the output .log file. Verify that the "NImag" (Number of Imaginary Frequencies) is exactly 0. Extract the resulting .wfx file.

Protocol 2: Hirshfeld Surface Analysis

Objective: Map the macroscopic close-contact interactions (Hydrogen vs. Halogen bonds).

  • Initialization: Load the .cif or optimized .pdb file into CrystalExplorer.

  • Surface Generation: Generate the Hirshfeld surface mapped over dnorm​ (normalized contact distance).

    • Expert Insight: The dnorm​ surface uses a red-white-blue color scheme. Deep red spots indicate intermolecular contacts shorter than the sum of van der Waals radii (strong hydrogen bonds like N-H···O). White indicates contacts around the vdW radii, and blue indicates longer contacts.

  • Fingerprint Plotting: Generate the 2D fingerprint plots ( di​ vs. de​ ).

  • Deconvolution: Filter the fingerprint plot by atom type to quantify the percentage contribution of specific interactions. For N-(3-iodophenyl)-4-nitrobenzamide, isolate the O···H (hydrogen bonding from the nitro/amide groups) and I···O / I···H (halogen bonding) contacts.

Protocol 3: QTAIM Topological Analysis

Objective: Quantify the exact strength of the hydrogen bonds using electron density.

  • Initialization: Launch Multiwfn[3] and load the .wfx file generated in Protocol 1.

  • Topology Search:

    • Select Main Function 2 (Topology Analysis).

    • Select 2 to search for critical points (CPs) using the nuclear positions as starting points.

    • Select 3 to search for CPs using the midpoint of atom pairs.

  • Identify BCPs: Locate the Bond Critical Points (Type: (3, -1)) situated between the amide hydrogen and the acceptor oxygen.

  • Parameter Extraction: Select option 7 to print the properties at the selected BCP. Record the Electron Density ( ρ ), Laplacian ( ∇2ρ ), Kinetic Energy Density ( G ), and Potential Energy Density ( V ).

  • Validation: Calculate H=G+V . Use Table 2 to classify the hydrogen bond. For the primary N-H···O=C bond in benzamides, expect a medium-strength, partially covalent interaction ( ∇2ρ>0 , H<0 ).

Protocol 4: Non-Covalent Interaction (NCI) Plotting

Objective: Visualize the spatial extent and nature of the hydrogen bonds.

  • RDG Calculation: In Multiwfn, select Main Function 20 (Visual study of weak interaction), then select 1 (Scatter map).

  • Plot Generation: Plot the Reduced Density Gradient (RDG) against sign(λ2​)ρ [4].

    • Expert Insight: The sign(λ2​)ρ value dictates the interaction type. Spikes at negative values (e.g., -0.02 to -0.04 a.u.) represent attractive hydrogen bonds. Spikes near zero represent van der Waals interactions, and positive spikes represent steric repulsion (e.g., within the phenyl rings).

  • 3D Visualization: Export the grid data as .cub files and render them in VMD. Apply a blue-green-red color scale to the isosurface, where blue surfaces between the N-H and O atoms visually validate the presence of strong hydrogen bonds.

References

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.[Link]

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011.[Link]

  • Johnson, E. R., Keinan, S., Mori-Sánchez, P., Contreras-García, J., Cohen, A. J., & Yang, W. (2010). Revealing Noncovalent Interactions. Journal of the American Chemical Society, 132(18), 6498-6506.[Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.[Link]

Sources

Supramolecular Engineering with N-(3-iodophenyl)-4-nitrobenzamide: From Molecular Design to Functional Materials

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifaceted Building Block for Crystal Engineering

In the landscape of supramolecular chemistry, the rational design of crystalline solids with predictable structures and tailored functions remains a paramount objective.[1] The strategic selection of molecular building blocks, or tectons, equipped with specific and reliable intermolecular interaction sites is the cornerstone of crystal engineering.[1][2] N-(3-iodophenyl)-4-nitrobenzamide emerges as a particularly compelling tecton due to its elegant trifecta of non-covalent interaction capabilities: the robust hydrogen-bonding capacity of the amide functionality, the directional and tunable halogen bonding offered by the iodo substituent, and the potential for aromatic π-π stacking interactions.[3][4]

This technical guide, intended for researchers in materials science, crystallography, and drug development, provides a comprehensive overview of the applications of N-(3-iodophenyl)-4-nitrobenzamide in supramolecular assembly. We will delve into the fundamental principles governing its self-assembly, provide detailed protocols for its synthesis and crystallization, and explore potential applications of the resulting crystalline architectures in advanced materials.

The unique structural features of N-(3-iodophenyl)-4-nitrobenzamide, namely the meta-positioned iodine atom and the para-positioned nitro group, create a molecule with a distinct electronic and steric profile. The electron-withdrawing nature of the nitro group enhances the acidity of the amide proton, promoting strong hydrogen bond formation.[5] Simultaneously, the iodine atom acts as a potent halogen bond donor, capable of engaging in highly directional interactions with electron-rich atoms, such as the oxygen atoms of the nitro group on a neighboring molecule.[3][6] This interplay of hydrogen and halogen bonding, augmented by π-π stacking, directs the assembly of this molecule into a complex and robust three-dimensional framework.[3][4] Understanding and harnessing these interactions opens avenues for the design of novel materials with unique optical, electronic, and host-guest properties.

Part 1: Synthesis of N-(3-iodophenyl)-4-nitrobenzamide

The synthesis of N-(3-iodophenyl)-4-nitrobenzamide is most directly achieved through the acylation of 3-iodoaniline with 4-nitrobenzoyl chloride. This is a variation of the well-established Schotten-Baumann reaction, which provides a facile and efficient method for amide bond formation.[7]

Protocol 1: Synthesis of N-(3-iodophenyl)-4-nitrobenzamide

Materials:

  • 3-iodoaniline (1.0 eq)

  • 4-nitrobenzoyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-iodoaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the 4-nitrobenzoyl chloride solution to the stirring 3-iodoaniline solution dropwise over 15 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from hot ethanol to afford N-(3-iodophenyl)-4-nitrobenzamide as a crystalline solid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
N-(3-iodophenyl)-4-nitrobenzamideC₁₃H₉IN₂O₃368.13Off-white to yellow crystalline solid

Visualization of Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product iodoaniline 3-Iodoaniline conditions DCM, TEA Room Temperature iodoaniline->conditions nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride nitrobenzoyl_chloride->conditions product N-(3-iodophenyl)-4-nitrobenzamide conditions->product Acylation

Caption: Synthetic scheme for N-(3-iodophenyl)-4-nitrobenzamide.

Part 2: Supramolecular Assembly via Crystal Growth

The formation of well-ordered supramolecular assemblies is contingent upon obtaining high-quality single crystals. Several techniques can be employed, with the choice of method and solvent being critical for successful crystallization.[8]

Protocol 2: Crystal Growth of N-(3-iodophenyl)-4-nitrobenzamide

2.1 Slow Evaporation Method

  • Prepare a saturated solution of N-(3-iodophenyl)-4-nitrobenzamide in a suitable solvent (e.g., a mixture of ethanol and dimethylformamide) at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial and cover it with a cap that has a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

2.2 Vapor Diffusion Method

  • Dissolve N-(3-iodophenyl)-4-nitrobenzamide in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dimethylformamide).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether).[9]

  • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting gradual crystallization.[9]

Visualization of Crystal Growth Workflow:

G cluster_methods Crystallization Methods start Synthesized Product dissolve Dissolve in Suitable Solvent start->dissolve filter Filter Solution dissolve->filter slow_evap Slow Evaporation filter->slow_evap vapor_diff Vapor Diffusion filter->vapor_diff crystals Single Crystals slow_evap->crystals vapor_diff->crystals analysis X-ray Diffraction Analysis crystals->analysis

Caption: Workflow for crystal growth and analysis.

Part 3: Characterization of the Supramolecular Assembly

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of the supramolecular assembly.[10] The resulting crystallographic data provides precise information on bond lengths, bond angles, and the nature of the intermolecular interactions.

The crystal structure of N-(3-iodophenyl)-4-nitrobenzamide reveals a complex three-dimensional network held together by a combination of one N-H···O hydrogen bond and two C-H···O hydrogen bonds.[3][4] This hydrogen-bonding framework is further augmented by a two-center iodo···nitro interaction, a classic example of a halogen bond, and aromatic π···π stacking interactions.[3][4]

Visualization of Intermolecular Interactions:

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B a_amide N-H b_amide C=O a_amide->b_amide Hydrogen Bond (N-H···O) a_iodo C-I b_nitro NO₂ a_iodo->b_nitro Halogen Bond (I···O) a_nitro NO₂ a_ring1 Aromatic Ring b_ring2 Aromatic Ring a_ring1->b_ring2 π-π Stacking

Caption: Key intermolecular interactions in the assembly.

Part 4: Application Notes

The unique supramolecular architecture of N-(3-iodophenyl)-4-nitrobenzamide, driven by the interplay of hydrogen and halogen bonding, suggests several potential applications in materials science.

Application 1: Engineering of Supramolecular Liquid Crystals

Concept: The directionality and tunable strength of halogen bonds make them excellent tools for the design of liquid crystalline materials.[11][12] By co-crystallizing N-(3-iodophenyl)-4-nitrobenzamide with suitable halogen bond acceptors, it may be possible to induce or modify liquid crystalline phases. The rigid, anisotropic shape of the molecule is conducive to forming ordered phases.

Experimental Approach:

  • Select a halogen bond acceptor with a complementary shape and electronic profile, such as a stilbazole derivative.[12]

  • Prepare solutions of N-(3-iodophenyl)-4-nitrobenzamide and the acceptor in a suitable solvent.

  • Slowly evaporate the solvent to promote co-crystallization.

  • Characterize the thermal behavior of the resulting material using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify any liquid crystalline phases.

Application 2: Anion Recognition and Sensing

Concept: The electrophilic region on the iodine atom, known as the σ-hole, can act as a binding site for anions.[6] The supramolecular assembly of N-(3-iodophenyl)-4-nitrobenzamide creates a pre-organized scaffold where multiple halogen bond donors could potentially converge to create a high-affinity binding pocket for specific anions. This could be exploited for the development of anion sensors or transporters.[8][13]

Experimental Approach:

  • Investigate the interaction of single crystals of N-(3-iodophenyl)-4-nitrobenzamide with solutions containing various anions (e.g., halides, oxoanions).

  • Use techniques such as ¹H NMR titration in solution to determine binding affinities and stoichiometries.[3]

  • For solid-state sensing, monitor changes in the photophysical properties (e.g., fluorescence) of the crystalline material upon exposure to different anions.

Application 3: Design of Nonlinear Optical (NLO) Materials

Concept: The presence of a strong electron donor (amide) and a strong electron acceptor (nitro group) in the same molecule, coupled with the formation of an ordered, non-centrosymmetric crystal structure, are key requirements for second-order NLO activity. The directed nature of the hydrogen and halogen bonds in the supramolecular assembly of N-(3-iodophenyl)-4-nitrobenzamide could lead to the formation of such a non-centrosymmetric arrangement.

Experimental Approach:

  • Grow high-quality single crystals of N-(3-iodophenyl)-4-nitrobenzamide.

  • Determine the crystal system and space group using single-crystal X-ray diffraction to confirm if it is non-centrosymmetric.

  • If the crystal structure is non-centrosymmetric, measure the second-harmonic generation (SHG) efficiency using the Kurtz-Perry powder technique to quantify the NLO response.

Conclusion

N-(3-iodophenyl)-4-nitrobenzamide is a versatile and powerful building block for the construction of complex supramolecular architectures. The predictable and robust nature of the hydrogen and halogen bonds it forms allows for a high degree of control over the resulting crystal packing. The detailed protocols provided herein for its synthesis and crystallization, coupled with the application notes exploring its potential in liquid crystals, anion sensing, and nonlinear optics, offer a solid foundation for researchers to explore the rich supramolecular chemistry of this fascinating molecule. As our understanding of non-covalent interactions continues to deepen, the rational design of functional materials based on tectons like N-(3-iodophenyl)-4-nitrobenzamide will undoubtedly play an increasingly important role in the development of next-generation technologies.

References

  • Metrangolo, P., et al. (2017). Supramolecular control of liquid crystals by doping with halogen-bonding dyes. . Available at: [Link]

  • Glidewell, C., et al. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B: Structural Science, 62(Pt 5), 885-896. Available at: [Link]

  • Weng, K.-C., et al. (2021). Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding. Beilstein Journal of Organic Chemistry, 17, 187-195. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 638-643. Available at: [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Chemical Reviews, 116(4), 2478-2601. Available at: [Link]

  • Ding, X.-H., et al. (2021). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 8(1), nwaa285. Available at: [Link]

  • Aakeröy, C. B., et al. (2021). Crystal engineering strategies towards halogen-bonded metal–organic multi-component solids: salts, cocrystals and salt cocrystals. CrystEngComm, 23(22), 3973-3990. Available at: [Link]

  • Mukherjee, A., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2544-2554. Available at: [Link]

  • Barrow, S. J., et al. (2015). Halogen bonding anion recognition. Chemical Communications, 51(2), 205-217. Available at: [Link]

  • Riel, A. M. S. (2018). EXPLORING THE HALOGEN BOND THROUGH ANION RECOGNITION, THE HYDROGEN BON. University of Montana. Available at: [Link]

  • Tiede, D. M., et al. (2005). X-ray Diffraction and DOSY NMR Characterization of Self-Assembled Supramolecular Metallocyclic Species in Solution. Journal of the American Chemical Society, 127(29), 10464-10473. Available at: [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]

  • Glidewell, C., et al. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. IUCr. Available at: [Link]

  • Metrangolo, P., et al. (2021). Halogen-bonded ionic liquid crystals: supramolecular organization and ionic transport. Journal of Materials Chemistry C, 9(45), 16226-16233. Available at: [Link]

  • Brown, A., et al. (2019). Anion Recognition in Water by Charge-Neutral Halogen and Chalcogen Bonding Foldamer Receptors. Journal of the American Chemical Society, 141(7), 3170-3183. Available at: [Link]

  • Benz, S., et al. (2018). Halogen Bonding Tetraphenylethene Anion Receptors: Anion‐Induced Emissive Aggregates and Photoswitchable Recognition. Angewandte Chemie International Edition, 57(20), 5699-5703. Available at: [Link]

  • Frontera, A., et al. (2020). Anion Recognition by Neutral and Cationic Iodotriazole Halogen Bonding Scaffolds. Molecules, 25(4), 848. Available at: [Link]

  • Metrangolo, P., et al. (2017). Supramolecular control of liquid crystals by doping with halogen-bonding dyes. Soft Matter, 13(36), 6122-6127. Available at: [Link]

  • Weng, K.-C., et al. (2021). Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding. Beilstein Journal of Organic Chemistry, 17, 187-195. Available at: [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]

  • Dimitrova, D., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1858. Available at: [Link]

  • Sreenivasa, S., et al. (2014). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o191. Available at: [Link]

Sources

Application Note: NMR Spectroscopy Analysis of N-(3-iodophenyl)-4-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

N-(3-iodophenyl)-4-nitrobenzamide is a highly functionalized aryl amide with significant relevance in medicinal chemistry, particularly as a scaffold for [1]. The presence of both a strongly electron-withdrawing 4-nitrobenzoyl group and a heavy iodine atom on the aniline ring creates a unique electronic environment. Accurate structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming successful synthesis, assessing purity, and mapping the electronic distribution for downstream structure-activity relationship (SAR) studies. NMR serves as the "gold standard" for such molecular characterization in [2].

Causality Behind Experimental Choices (E-E-A-T)

As a self-validating analytical system, every parameter in this protocol is chosen to counteract the specific physical and electronic challenges posed by benzamide derivatives:

  • Solvent Selection (DMSO-d6): Benzamides often exhibit poor solubility in non-polar solvents (like CDCl3) due to strong intermolecular hydrogen bonding and rigid planar structures. DMSO-d6 is selected because it completely dissolves the analyte and shifts the amide NH proton significantly downfield (typically δ 10.5–11.0 ppm), preventing signal overlap with the complex aromatic region. Furthermore, DMSO slows down the proton exchange rate, allowing the NH proton to couple with adjacent nuclei or show clear NOE contacts.

  • Relaxation Time (T1) Considerations: The molecule contains several quaternary carbons (C-NO2, C-I, C=O, C-NH). Because these carbons lack attached protons to facilitate dipole-dipole relaxation, they exhibit long T1 relaxation times. A longer relaxation delay (D1 = 2.5–3.0 seconds) is mandated during 13C acquisition to ensure accurate signal integration and an adequate signal-to-noise (S/N) ratio.

  • The Heavy Atom Effect: The iodine atom exerts a profound diamagnetic shielding effect on the directly attached carbon (C3'). This shifts the C-I carbon resonance significantly upfield (δ ~94 ppm) compared to typical aromatic carbons (δ 120–140 ppm), serving as a definitive diagnostic marker for the 3-iodophenyl ring based on1 [3].

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of purified N-(3-iodophenyl)-4-nitrobenzamide using a microbalance.

  • Dissolution: Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds or sonicate for 2 minutes to ensure complete dissolution and eliminate concentration gradients.

  • Transfer: Transfer the clear solution into a standard 5 mm high-precision NMR tube, ensuring a solvent column height of at least 4 cm to avoid magnetic field inhomogeneities during shimming.

NMR Acquisition Parameters

All experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe at 298 K.

  • 1D 1H NMR:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 15 ppm (to capture the downfield NH proton).

    • Number of Scans (NS): 16–32.

    • Relaxation Delay (D1): 1.0 s.

  • 1D 13C NMR:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Spectral Width: 250 ppm.

    • Number of Scans (NS): 512–1024 (required due to the low natural abundance of 13C and the presence of four quaternary carbons).

    • Relaxation Delay (D1): 2.5 s.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY: Acquired to map adjacent scalar-coupled protons (e.g., H4', H5', H6' on the iodophenyl ring).

    • HSQC: Acquired to correlate protons with their directly attached carbons (1J_CH), distinguishing overlapping aromatic proton signals.

    • HMBC: Crucial for establishing connectivity across the amide bond (NH to C=O) and assigning quaternary carbons (C-NO2, C-I). Optimized for long-range couplings (J = 8 Hz).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and coupling constants based on established empirical rules for benzamide derivatives in DMSO-d6.

Table 1: Expected 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH 10.70Singlet (s)-1H
H-3, H-5 (Nitro ring)8.35Doublet (d)8.82H
H-2' (Iodo ring)8.25Triplet (t)1.81H
H-2, H-6 (Nitro ring)8.15Doublet (d)8.82H
H-6' (Iodo ring)7.75Doublet of doublets (dd)8.0, 1.81H
H-4' (Iodo ring)7.50Doublet of doublets (dd)8.0, 1.81H
H-5' (Iodo ring)7.15Triplet (t)8.01H

Table 2: Expected 13C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Carbon TypeDiagnostic Feature
C=O (Amide)164.5QuaternaryHighly deshielded carbonyl
C-4 (C-NO2)149.2QuaternaryDeshielded by nitro group
C-1' (C-NH)140.5QuaternaryDeshielded by amide linkage
C-1 (C-C=O)140.0QuaternaryAromatic ipso carbon
C-4' 133.0CHAromatic
C-5' 130.5CHAromatic
C-2, C-6 129.5CHAromatic (ortho to carbonyl)
C-2' 128.0CHAromatic
C-3, C-5 124.0CHAromatic (ortho to nitro)
C-6' 120.0CHAromatic
C-3' (C-I)94.5QuaternaryHeavy atom effect (highly shielded)

Structural Elucidation Logic & Visualization

The diagram below maps the critical 2D NMR correlations used to validate the structural integrity of the synthesized compound, particularly focusing on the HMBC correlations that bridge the two aromatic systems via the central amide bond.

G N1 Amide NH (δ ~10.7 ppm) N2 Carbonyl C=O (δ ~164 ppm) N1->N2 2J/3J HMBC N4 3-Iodophenyl C1' (δ ~140 ppm) N1->N4 1J HSQC / 2J HMBC N3 4-Nitrobenzoyl H2/H6 (δ ~8.15 ppm) N3->N2 3J HMBC N5 3-Iodophenyl H2'/H6' (δ ~8.25 / 7.75 ppm) N5->N1 NOESY Proximity N5->N4 2J/3J HMBC

HMBC and NOESY correlation map for validating the benzamide linkage.

References

  • EvitaChem. "Buy N-(3-iodophenyl)-4-nitrobenzamide (EVT-11668785) - Synthesis Analysis." EvitaChem Database.
  • Emwas, A.-H., et al. "NMR as a 'Gold Standard' Method in Drug Design and Discovery." Molecules (Basel, Switzerland), U.S. National Library of Medicine, 2020.
  • Sabinet African Journals. "V-Substituted benzamides. Nmr spectroscopic study on substituted effects." Sabinet.

Sources

Application Note: Harnessing Iodophenyl Nitrobenzamides for Halogen Bonding in Crystal Engineering and Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogen bonding (XB) has evolved from a crystallographic curiosity into a cornerstone of supramolecular chemistry and structure-based drug design. Among the most versatile scaffolds for probing and applying XB are the isomeric N-(iodophenyl)nitrobenzamides . By combining the strong hydrogen bond (HB) donor/acceptor capacity of the amide group with the highly polarizable, electron-deficient σ-hole of the iodine atom, these molecules serve as exceptional dual-interaction synthons. This application note details the mechanistic underpinnings of iodophenyl nitrobenzamides, provides quantitative data on their interaction networks, and outlines validated protocols for their use in crystal engineering and medicinal chemistry.

Mechanistic Grounding: The σ-Hole and Orthogonal Interactions

The efficacy of iodophenyl nitrobenzamides as halogen bond donors is rooted in the σ-hole theory [1]. When iodine is covalently bonded to a phenyl ring, the electron density is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) diametrically opposite to the C–I covalent bond.

Causality in Scaffold Design

Why specifically use iodophenyl nitrobenzamides?

  • Enhanced Polarizability : Iodine is the most polarizable of the stable halogens, yielding the deepest and most positive σ-hole, which translates to stronger interaction energies (often 14.2–17.6 kJ/mol for I···O contacts)[2].

  • Electron-Withdrawing Activation : The nitro group (-NO 2​ ) acts as a powerful electron-withdrawing group (EWG). Through inductive and resonance effects across the conjugated system, it further depletes electron density from the iodine atom, maximizing the positive potential of the σ-hole.

  • Orthogonal Self-Assembly : The presence of the amide group allows for classic N–H···O hydrogen bonding. In isomers like N-(2-iodophenyl)-3-nitrobenzamide and N-(3-iodophenyl)-4-nitrobenzamide, the weak C–I···O (nitro or carbonyl) halogen bonds operate orthogonally to the strong N–H···O hydrogen bonds, enabling the predictable construction of complex 3D framework structures[3],[4].

G A Iodophenyl Nitrobenzamide (Dual-Interaction Synthon) B Amide Group (HB Donor/Acceptor) A->B C Iodine Atom (XB Donor / σ-hole) A->C D N-H···O / C-H···O Hydrogen Bonding B->D E C-I···O (Nitro/Carbonyl) Halogen Bonding C->E F 3D Supramolecular Framework (Orthogonal Assembly) D->F E->F

Logical interplay of hydrogen and halogen bonding in supramolecular assembly.

Quantitative Data: Interaction Profiles

Understanding the geometric and energetic parameters of these interactions is critical for rational design. Halogen bonds are highly directional, typically requiring a C–I···O angle close to 180° for optimal orbital overlap[2]. The interplay between the amide N-H···O tapes and the iodo···nitro interactions often dictates the final polymorphic form.

Table 1: Summary of Non-Covalent Interactions in N-(iodophenyl)nitrobenzamide Isomers

Interaction TypeDonorAcceptorTypical Distance (Å)Angle (°)Est. Energy (kJ/mol)Structural Role
Hydrogen Bond Amide (N–H)Carbonyl (O=C)1.80 – 2.10160 – 18015.0 – 25.0Primary 1D tape/chain formation
Halogen Bond Aryl Iodine (C–I)Nitro (O–N)2.90 – 3.20170 – 18014.2 – 17.6Cross-linking tapes into 2D/3D networks
Halogen Bond Aryl Iodine (C–I)Carbonyl (O=C)2.85 – 3.15165 – 18012.0 – 16.0Alternative 3D framework stabilization
Weak H-Bond Aryl (C–H)Nitro (O–N)2.40 – 2.70120 – 150< 10.0Minor conformational locking

Application Workflows & Methodologies

Rational Drug Design: Targeting Lewis Bases in Protein Pockets

In medicinal chemistry, the iodophenyl nitrobenzamide scaffold is utilized to target specific nucleophilic residues (e.g., backbone carbonyls, serine/threonine hydroxyls, or methionine sulfurs) within a protein binding site. Because standard Molecular Mechanics (MM) force fields often assign a negative partial charge to halogens, they fail to predict XB[1]. Therefore, specialized QM/MM workflows are required.

Workflow S1 1. Target Identification Identify Lewis Base (O, N, S) in Pocket S2 2. Ligand Design Incorporate Iodophenyl Nitrobenzamide Scaffold S1->S2 S3 3. Computational Modeling QM/MM & Electrostatic Potential Mapping S2->S3 S4 4. Synthesis & Crystallization Generate Cocrystals for XRD S3->S4 S5 5. Binding Affinity Validation NMR Titration & IC50 Determination S4->S5

Step-by-step workflow for integrating halogen bonding in rational drug design.

Protocol 1: Cocrystallization for Supramolecular Network Analysis

To validate the halogen-bonding propensity of a synthesized iodophenyl nitrobenzamide, cocrystallization with a known Lewis base acceptor is performed.

Causality Note: Slow evaporation is chosen over rapid precipitation to ensure thermodynamic control. Rapid precipitation often traps the system in a kinetic state dominated solely by the stronger hydrogen bonds, whereas slow evaporation allows the weaker, highly directional halogen bonds to organize the 3D lattice[3].

Step-by-Step Methodology:

  • Solvent Selection: Prepare a 1:1 mixture of chloroform and methanol. Chloroform provides solubility for the aromatic scaffold, while methanol disrupts premature aggregation.

  • Solution Preparation: Dissolve 0.1 mmol of the specific N-(iodophenyl)nitrobenzamide isomer (e.g., N-(3-iodophenyl)-4-nitrobenzamide) in 5 mL of the solvent mixture.

  • Acceptor Addition: Add 0.1 mmol of a target Lewis base co-former (e.g., a pyridine derivative or a specific oxygen-rich acceptor).

  • Homogenization: Sonicate the mixture for 5 minutes at room temperature until completely clear.

  • Controlled Evaporation: Puncture a Parafilm cover with 3–5 small holes (using a 20-gauge needle) and seal the vial. Place the vial in a vibration-free environment at a constant 20°C.

  • Harvesting: After 3–7 days, inspect for single crystals. Harvest suitable crystals (typically >0.1 mm in at least two dimensions) using a nylon loop and immediately submerge in paratone oil to prevent solvent loss.

  • Validation: Analyze via Single-Crystal X-Ray Diffraction (SCXRD). A successful halogen bond is validated if the I···O/N distance is less than the sum of their van der Waals radii (approx. 3.50 Å for I···O) and the C–I···O angle is >165°.

Protocol 2: NMR Titration for Binding Affinity Determination

While XRD provides solid-state proof, solution-phase validation is essential for drug development. 13 C NMR titration is highly sensitive to the electron density changes at the carbon atom covalently bonded to the iodine.

Causality Note: As the Lewis base donates electron density into the σ* antibonding orbital of the C–I bond, the C–I bond slightly lengthens, and the carbon atom becomes deshielded, resulting in a measurable downfield chemical shift in the 13 C NMR spectrum.

Step-by-Step Methodology:

  • Preparation of Host Solution: Prepare a 10 mM solution of the iodophenyl nitrobenzamide in a non-competing, deuterated solvent (e.g., CDCl 3​ or CD 2​ Cl 2​ ).

  • Preparation of Guest Solution: Prepare a 200 mM solution of the target Lewis base (e.g., tetrabutylammonium chloride or a soluble protein mimic) in the exact same host solution to maintain a constant host concentration during titration.

  • Baseline Measurement: Acquire a high-resolution 13 C NMR spectrum of the pure host solution (0 equivalents of guest). Record the exact chemical shift of the C-I carbon.

  • Titration Aliquots: Sequentially add aliquots of the guest solution to the NMR tube to achieve ratios of 0.2, 0.5, 1.0, 2.0, 3.0, and 5.0 equivalents of the guest.

  • Equilibration: Invert the tube 5 times and allow 2 minutes for equilibration before each acquisition.

  • Data Analysis: Plot the change in chemical shift (Δδ) against the guest concentration. Fit the resulting curve to a 1:1 binding isotherm using non-linear regression to extract the association constant ( Ka​ ).

Conclusion

Iodophenyl nitrobenzamides are highly programmable scaffolds. By understanding the thermodynamic balance between the amide-driven hydrogen bonds and the iodine-driven halogen bonds, researchers can engineer specific 3D crystal lattices and design highly potent, selective pharmaceutical inhibitors. The protocols provided ensure that these weak, directional interactions are captured and quantified accurately.

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Application Note: Advanced FTIR Spectroscopic Characterization of N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scope

In modern drug development and organic synthesis, verifying the structural integrity of halogenated nitrobenzamides is a critical quality control step. N-(3-iodophenyl)-4-nitrobenzamide is a complex molecule featuring a secondary amide linkage flanked by two highly modified aromatic rings: a strongly electron-withdrawing 4-nitrobenzoyl moiety and a 3-iodoaniline moiety.

This application note provides an authoritative, in-depth guide to characterizing this compound using Fourier Transform Infrared (FTIR) spectroscopy. Rather than merely listing expected peaks, this guide elucidates the underlying physical causality of the vibrational modes and provides a self-validating Attenuated Total Reflectance (ATR) experimental protocol designed to ensure maximum data integrity.

Mechanistic Insights: Vibrational Causality & Substituent Effects

To accurately interpret the FTIR spectrum of N-(3-iodophenyl)-4-nitrobenzamide, one must understand the quantum mechanical and physical forces dictating its vibrational frequencies.

  • The Secondary Amide Core: Secondary amides exhibit a highly diagnostic spectral pattern consisting of a single N-H stretch, a prominent C=O stretch (Amide I), and an intense N-H in-plane bend (Amide II)[1]. The exact wavenumber of the Amide I band is exquisitely sensitive to the electron density of the carbonyl bond and its local hydrogen-bonding environment[2].

  • Electronic Substituent Effects: The molecule's aromatic rings are heavily substituted. The 4-nitro group acts as a powerful electron-withdrawing group (EWG) via resonance, while the 3-iodo group withdraws electrons inductively. This dual depletion of electron density across the conjugated amide system subtly modulates the double-bond character of the carbonyl group, shifting the Amide I and Amide II frequencies relative to isolated aliphatic amides.

  • Heavy Atom Effect (Hooke's Law): The C-I bond stretching vibration occurs in the far-to-lower mid-IR region (500–600 cm⁻¹)[3]. This is a direct consequence of Hooke's Law ( ν∝k/μ​ ), where the frequency ( ν ) is inversely proportional to the square root of the reduced mass ( μ ). The massive atomic weight of iodine results in a highly diagnostic, low-frequency absorption band.

  • Nitro Group Symmetry: The -NO₂ group does not produce a single peak; rather, it exhibits two distinct strongly absorbing modes—symmetric and asymmetric stretching—arising from the in-phase and out-of-phase expansion of the two N-O bonds[4].

Substituent_Effects Nitro 4-Nitro Group (-NO₂) Strong Resonance Withdrawing Effect1 Depletes e⁻ density on Benzoyl Ring Nitro->Effect1 Iodo 3-Iodo Group (-I) Inductive Withdrawing Effect2 Depletes e⁻ density on Aniline Ring Iodo->Effect2 Core Secondary Amide Core (C=O & N-H) Effect1->Core Effect2->Core Outcome Modulated Amide I (~1650 cm⁻¹) & Amide II (~1530 cm⁻¹) Frequencies Core->Outcome

Logical relationship of electron-withdrawing substituents on amide vibrational frequencies.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative FTIR assignments for solid-state N-(3-iodophenyl)-4-nitrobenzamide, grounded in established spectroscopic principles.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality / Notes
N-H (Amide) Stretching3250 – 3350Medium, BroadBroadened by solid-state intermolecular hydrogen bonding[1].
Aromatic C-H Stretching3050 – 3100Weak, SharpCharacteristic of sp² hybridized carbons[3].
C=O (Amide I) Stretching1640 – 1680Strong, SharpShifted by conjugation with the aromatic rings[1].
Aromatic C=C In-ring Stretch1585 – 1600MediumSkeletal vibrations of the benzene rings[3].
-NO₂ Asymmetric Stretch1520 – 1550StrongOut-of-phase N-O bond expansion[4].
N-H (Amide II) In-plane Bending1530 – 1550StrongOften overlaps with the asymmetric NO₂ stretch[1].
-NO₂ Symmetric Stretch1340 – 1350StrongIn-phase N-O bond expansion[4].
Aromatic C-H Out-of-plane Bend730 – 850StrongDiagnostic for meta- (3-iodo) and para- (4-nitro) substitution[3].
C-I Stretching500 – 600Medium to StrongLow frequency dictated by the high atomic mass of Iodine[3].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

While traditional KBr pellet methods are valid, Attenuated Total Reflectance (ATR) FTIR is the modern gold standard for solid organic powders. It eliminates moisture contamination risks from hygroscopic KBr and preserves the sample's native polymorphic state.

A robust protocol must be self-validating —meaning it contains internal checkpoints to confirm data integrity before the final analysis is rendered.

ATR_Workflow Prep 1. Background Scan (Clean Diamond ATR) Load 2. Sample Loading (Apply Uniform Pressure) Prep->Load Acquire 3. Data Acquisition (4000-400 cm⁻¹, 32 Scans) Load->Acquire Process 4. Spectral Processing (ATR Correction) Acquire->Process Validate 5. Peak Assignment (Self-Validating QA) Process->Validate

Step-by-step self-validating workflow for ATR-FTIR spectroscopic analysis.

Step-by-Step Methodology:

Step 1: System Initialization & Background QA (Validation Checkpoint)

  • Action: Clean the diamond ATR crystal using high-purity isopropanol and a lint-free optical wipe. Allow the solvent to evaporate completely.

  • Action: Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans).

  • Self-Validation: Inspect the background spectrum. The baseline must be perfectly flat. Any residual peaks (e.g., >0.01 absorbance units) indicate cross-contamination. Do not proceed until the crystal is verified clean.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit approximately 2–5 mg of N-(3-iodophenyl)-4-nitrobenzamide crystalline powder directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the integrated clutch mechanism clicks. This ensures optimal, reproducible contact between the crystal lattice and the solid sample.

Step 3: Data Acquisition

  • Action: Initiate the sample scan using the identical parameters applied to the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Self-Validation: Monitor the live interferogram or early scans. The maximum absorbance of the strongest peak (likely the NO₂ asymmetric stretch or Amide I) should fall between 0.2 and 0.8 Absorbance Units (AU). If the signal is too weak, release the anvil, redistribute the powder, and re-apply pressure.

Step 4: Spectral Processing

  • Action: Apply an ATR correction algorithm via the spectrometer's software. Causality: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers). This correction normalizes the relative peak intensities to match transmission spectra.

  • Action: Apply a baseline correction to mitigate any baseline drift caused by powder light scattering.

Step 5: Quality Assurance & Functional Group Mapping

  • Self-Validation: Before assigning functional groups, locate the aromatic C=C stretch at ~1585–1600 cm⁻¹. Because this skeletal vibration is relatively insensitive to external environmental factors, its sharp presence acts as an internal reference confirming excellent sample contact and data fidelity.

  • Action: Map the processed spectrum against the quantitative assignments provided in Section 3 to confirm the molecular identity of N-(3-iodophenyl)-4-nitrobenzamide.

References

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. URL:[Link][1]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. URL:[Link][3]

  • FTIR spectrum of 4-nitrophenyl-4'-nitrobenzoate. ResearchGate. URL:[Link][4]

Sources

Application Note: Determination of the Unit Cell Parameters and Crystal Structure of N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(3-iodophenyl)-4-nitrobenzamide is an aryl amide of significant interest in medicinal chemistry, particularly for its potential applications in the development of anticancer agents[1]. Structurally, it features a benzamide core substituted with a strongly electron-withdrawing nitro group and a highly polarizable iodine atom[1].

Elucidating its exact three-dimensional atomic arrangement through Single-Crystal X-ray Diffraction (SCXRD) is critical for downstream drug development. SCXRD provides unambiguous data on molecular geometry, absolute configuration, and complex intermolecular interactions—such as hydrogen bonding networks (via the amide and nitro groups) and halogen bonding driven by the iodine atom. This protocol details the optimized methodology for determining the unit cell parameters and refining the crystal structure of this specific compound, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.

Quantitative Data Presentation

Table 1: Physicochemical Properties of N-(3-iodophenyl)-4-nitrobenzamide [1]

PropertyValue / Description
IUPAC Name N-(3-iodophenyl)-4-nitrobenzamide
Molecular Formula C₁₃H₉IN₂O₃
Molecular Weight 368.13 g/mol
Appearance Crystalline solid
Melting Point 150–155 °C
Solubility Soluble in DMSO and ethanol; limited in water
InChI Key NFZLDYFSPCAIRR-UHFFFAOYSA-N

Experimental Workflows & Causality

The determination of a high-quality unit cell relies entirely on the physical integrity of the crystal and the strategic selection of data collection parameters.

Crystal Growth and Selection
  • Protocol: Crystals are grown via the slow evaporation of a saturated solution of N-(3-iodophenyl)-4-nitrobenzamide in a mixture of dimethyl sulfoxide (DMSO) and ethanol at room temperature[1]. A single crystal is selected using polarized light microscopy and mounted on a MiTeGen cryo-loop using paratone oil[2].

  • Causality: Slow evaporation maintains a low degree of supersaturation, promoting the addition of molecules to the crystal lattice in an ordered, thermodynamically controlled fashion, which minimizes defects and twinning[3]. Polarized light microscopy is a mandatory self-validating step: a true single crystal will extinguish light uniformly upon rotation.

Data Collection Strategy
  • Protocol: Data collection is performed on a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a cryogenic stream set to 100 K[3].

  • Causality: The presence of the heavy iodine atom (Z=53) causes severe absorption of X-rays. Using a shorter wavelength Mo Kα source significantly reduces systematic absorption errors compared to Cu Kα radiation[3]. Flash-cooling the crystal to 100 K reduces atomic thermal vibrations (displacement parameters), which dramatically improves high-resolution diffraction intensities and protects the organic crystal from radiation damage[2].

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Crystal Selection (Polarized Microscopy) A->B C Unit Cell Screening (Diffractometer) B->C D Data Collection (Mo Kα, 100 K) C->D E Data Reduction & Absorption Correction D->E

Sequential workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodologies: Unit Cell Determination & Refinement

Step 1: Preliminary Screening and Unit Cell Determination
  • Center the crystal in the X-ray beam using the diffractometer's optical camera[2].

  • Collect a preliminary matrix of short exposure frames (e.g., 3 sets of 15-20 frames at varying ω/φ angles).

  • Harvest the reflections and perform a Fast Fourier Transform (FFT) or difference vector analysis to index the crystal.

  • Validation: This rapid screening yields the preliminary unit cell parameters ( a,b,c,α,β,γ ) and Bravais lattice. If the indexing routine fails to find a single consistent cell, the crystal is likely twinned or cracked, and a new specimen must be mounted.

Step 2: Full Sphere Data Collection
  • Based on the preliminary unit cell, calculate a data collection strategy (using ω and φ scans) designed to achieve >99.5% completeness up to a resolution of at least 0.84 Å[3].

  • Execute the run, ensuring high redundancy to aid in downstream absorption correction.

Step 3: Data Reduction and Absorption Correction
  • Integrate the raw diffraction frames using the diffractometer's native software (e.g., APEX or CrysAlisPro)[4].

  • Apply a multi-scan empirical absorption correction (e.g., SADABS or SCALE3 ABSPACK)[4].

  • Causality: Because iodine strongly absorbs X-rays, reflections traveling through longer paths of the crystal will be artificially weakened. Multi-scan correction uses highly redundant data—equivalent reflections measured at multiple different goniometer angles—to model and correct for this absorption.

  • Validation: A successful absorption correction will significantly lower the internal agreement factor ( Rint​ ) of the dataset to < 0.05.

Step 4: Structure Solution and Refinement
  • Structure Solution: Solve the phase problem using Intrinsic Phasing via SHELXT[5].

    • Causality: SHELXT is highly robust for heavy-atom structures. It makes the assumption that the structure consists of resolved atoms and iteratively applies a random omit procedure to find the heavy iodine atom, subsequently expanding the phases to reveal the lighter C, N, and O atoms[4].

  • Structure Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[5] within the OLEX2 graphical interface[6].

    • Causality: OLEX2 provides a comprehensive, self-validating environment to visually inspect difference Fourier maps (electron density)[6]. Refine all non-hydrogen atoms anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

Software_Pipeline Raw Raw Diffraction Frames (.brm / .sfrm) Integrate Data Integration (APEX/CrysAlisPro) Raw->Integrate AbsCor Absorption Correction (SADABS/SCALE3) Integrate->AbsCor Solve Structure Solution (SHELXT) AbsCor->Solve Refine Structure Refinement (SHELXL via Olex2) Solve->Refine CIF Final CIF Generation & CheckCIF Refine->CIF

Computational pipeline for crystallographic data processing and refinement.

Data Presentation & Quality Control

Upon completion of the refinement, the crystallographic data must be tabulated. Table 2 provides the standardized reporting template for the unit cell and refinement metrics of N-(3-iodophenyl)-4-nitrobenzamide.

Table 2: Standardized Crystallographic Data Reporting Template

ParameterMetric / Value
Crystal System Determined via Step 1 (e.g., Monoclinic)
Space Group Determined via SHELXT (e.g., P2₁/c)
Unit Cell Dimensions a = [Value] Å, α = [Value]° b = [Value] Å, β = [Value]° c = [Value] Å, γ = [Value]°
Volume ( V ) [Value] ų
Z , Calculated Density ( ρcalc​ ) [Value], [Value] g/cm³
Absorption Coefficient ( μ ) [Value] mm⁻¹
Goodness-of-fit on F2 Target: ~1.000
Final R indices [ I>2σ(I) ] R1​ < 0.05, wR2​ < 0.15
Largest diff. peak and hole Target: < 1.0 e·Å⁻³ and > -1.0 e·Å⁻³

Final Validation (CheckCIF): The self-validating nature of crystallography culminates in the CheckCIF routine. The final .cif file must be evaluated using the IUCr CheckCIF server. A structurally sound model for N-(3-iodophenyl)-4-nitrobenzamide will return no Level A or Level B alerts, confirming that the unit cell determination, absorption correction, and atomic assignments are physically and mathematically sound.

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Troubleshooting & Optimization

Technical Support Center: Crystallization Optimization for N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of N-(3-iodophenyl)-4-nitrobenzamide.

This compound—characterized by its benzamide core, nitro group, and iodine substitution—is a crystalline solid with a melting point of approximately 150–155 °C[1]. It exhibits high solubility in organic solvents like ethanol, but has very limited solubility in water[1]. Because of this solubility profile, a combined cooling and antisolvent crystallization approach using an ethanol (solvent) and water (antisolvent) system is the most robust strategy for achieving the high-purity, well-defined crystals required for downstream anticancer drug development[1][2].

Part 1: Process Architecture & Mechanistic Pathways

To successfully crystallize this compound, we must decouple nucleation from crystal growth. The workflow below outlines the self-validating system we use to maintain control over the supersaturation trajectory.

Workflow N1 API Dissolution in Pure Ethanol N2 Controlled Cooling (Primary Nucleation) N1->N2 N3 Water Antisolvent Addition (Growth) N2->N3 N5 Filtration & Cake Washing N3->N5 N4 In-Situ Monitoring (ATR-FTIR / FBRM) N4->N2 Feedback Loop N4->N3

Caption: Workflow for combined cooling/antisolvent crystallization of benzamide derivatives.

The underlying mechanism relies on manipulating the activation energy barrier for solute integration. By carefully controlling the ethanol/water ratio, we force the solute to diffuse into the crystal lattice without triggering chaotic secondary nucleation.

Mechanism M1 Supersaturation Generation (Cooling + Antisolvent) M2 Overcoming Activation Energy Barrier M1->M2 M3 Primary Nucleation (Cluster Formation) M2->M3 M4 Solute Diffusion to Crystal Lattice M3->M4 M5 Surface Integration (Crystal Growth) M4->M5

Caption: Mechanistic pathway of solute integration during antisolvent crystallization.

Part 2: Troubleshooting & FAQs

Q1: Why use a combined cooling and antisolvent approach rather than pure cooling crystallization? A1: N-(3-iodophenyl)-4-nitrobenzamide has a relatively flat solubility curve in pure ethanol at lower temperatures. Relying solely on cooling crystallization results in unacceptable product loss in the mother liquor. By introducing water as an antisolvent, we drastically reduce the thermodynamic solubility of the API[3]. However, adding antisolvent too quickly at a constant temperature generates a massive local supersaturation spike, leading to catastrophic nucleation and a high volume of fines. Combining the two—cooling to generate a controlled initial supersaturation, followed by a precisely metered antisolvent addition—allows us to optimize the process time while achieving a unimodal particle size distribution[2].

Q2: During the addition of the water antisolvent, the solution becomes cloudy but yields a sticky resin instead of crystals. How do I fix this? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory crosses the binodal curve before intersecting the solid-liquid equilibrium (SLE) boundary.

  • Causality: High antisolvent addition rates at lower temperatures force the complex ethanol/water/API ternary system into a metastable liquid-liquid region[4]. The API-rich liquid phase then solidifies as an amorphous resin.

  • Solution: Elevate the isothermal hold temperature during the water addition (e.g., to 35°C) so the SLE boundary is reached before the LLPS boundary, and drastically reduce your antisolvent feed rate.

LogicTree O1 Issue: Oiling Out (LLPS Detected) O2 Check Antisolvent Addition Rate O1->O2 O4 Check Operating Temperature O1->O4 O3 Decrease Rate (< 0.2 mL/min) O2->O3 If too fast O5 Increase Temp (Shift above Binodal) O4->O5 If below LLPS boundary

Caption: Diagnostic logic for resolving liquid-liquid phase separation (oiling out).

Q3: My crystal size distribution (CSD) is too broad and contains agglomerates. How can I tighten the distribution? A3: Broad CSDs in ethanol/water systems are typically caused by uneven mixing and localized supersaturation at the antisolvent injection point.

  • Self-Validating Fix: Implement sonocrystallization. Applying ultrasound during the initial phase of antisolvent addition reduces the nucleation induction time and narrows the metastable zone width (MSZW)[5]. The cavitation bubbles provide uniform localized energy, triggering simultaneous primary nucleation throughout the bulk fluid[5]. This burst of uniform nuclei then grows at a consistent rate, tightening the CSD.

Part 3: Quantitative Optimization Parameters

To ensure reproducibility, adhere to the following empirically derived boundary conditions for N-(3-iodophenyl)-4-nitrobenzamide in ethanol/water systems.

ParameterOptimal RangeMechanistic Rationale
Initial API Concentration 80 - 120 mg/mL in pure EtOHEnsures sufficient mass for high yield without pre-nucleation at 55°C.
Cooling Rate 0.2 - 0.5 °C/minSlow cooling prevents crossing the labile limit, favoring growth over nucleation[2].
Ethanol:Water Final Ratio 40:60 to 30:70 (v/v)Maximizes yield while maintaining suspension fluidity and preventing agglomeration.
Antisolvent Addition Rate 0.1 - 0.3 mL/minPrevents localized supersaturation spikes and mitigates LLPS (oiling out)[2].
Sonication Power 20 - 40 W (during nucleation)Induces uniform primary nucleation, narrowing the final crystal size distribution[5].
Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system utilizing Process Analytical Technology (PAT). If Step 4 fails to produce a chord length increase via FBRM, the system has not nucleated properly, and the supersaturation model must be recalculated.

Step 1: Dissolution and Clarification

  • Suspend 10.0 g of N-(3-iodophenyl)-4-nitrobenzamide in 100 mL of absolute ethanol in a 500 mL jacketed crystallizer.

  • Heat to 55°C under continuous overhead stirring (300 rpm) until complete dissolution is achieved.

  • Pass the solution through a 0.22 µm PTFE inline filter to remove foreign particulates that could act as heterogeneous nucleation sites.

Step 2: Controlled Cooling (Primary Nucleation Phase)

  • Program the chiller to cool the solution from 55°C to 35°C at a linear rate of 0.3°C/min.

  • Monitor the solution using in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to track the solute concentration[2].

  • Validation Check: The FTIR peak corresponding to the benzamide carbonyl stretch should remain stable, indicating the system is supersaturated but safely within the MSZW.

Step 3: Seeding (Crucial for CSD Control)

  • At exactly 35°C, introduce 0.1 g of pre-milled N-(3-iodophenyl)-4-nitrobenzamide seed crystals (suspended in 1 mL of ethanol).

  • Hold isothermally for 30 minutes to allow the seed surfaces to heal and begin consuming the supersaturation.

Step 4: Antisolvent Addition (Growth Phase)

  • Initiate the addition of deionized water (antisolvent) using a programmable syringe pump at a strict rate of 0.2 mL/min. Add a total of 150 mL of water.

  • Monitor real-time particle dimensions using Focused Beam Reflectance Measurement (FBRM)[2].

  • Validation Check: You must observe a steady increase in the mean chord length (indicating crystal growth) without a massive spike in fine counts (<10 µm). A spike in fines indicates unwanted secondary nucleation, meaning your addition rate is too high.

Step 5: Final Cooling and Isolation

  • Once the water addition is complete, cool the suspension from 35°C to 10°C at 0.5°C/min to drive the remaining API out of solution.

  • Filter the suspension under a vacuum, wash the cake with 50 mL of a pre-chilled 40:60 ethanol/water mixture, and dry in a vacuum oven at 40°C for 24 hours.

References
  • N. A. et al. "Antisolvent Crystallization of Poorly Water Soluble Drugs". International Journal of Chemical Engineering and Applications (IJCEA). URL:[Link]

  • ACS Publications. "Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process". Crystal Growth & Design. URL: [Link]

  • MDPI. "Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations". Crystals. URL: [Link]

  • ETH Zurich Research Collection. "Antisolvent mixtures and crystallization processes powered by machine learning". Computers & Chemical Engineering. URL: [Link]

Sources

Improving reaction yield in the synthesis of N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals resolve synthetic bottlenecks in the preparation of N-(3-iodophenyl)-4-nitrobenzamide .

The coupling of 3-iodoaniline and 4-nitrobenzoyl chloride via nucleophilic acyl substitution presents unique electronic and environmental challenges. This guide provides field-proven diagnostics, self-validating protocols, and mechanistic insights to help you achieve >85% isolated yields.

Mechanistic Framework & Logical Pathways

To troubleshoot a reaction, you must first understand the electronic push-pull dynamics of your substrates. The para-nitro group on 4-nitrobenzoyl chloride withdraws electron density via both inductive and resonance effects, making the carbonyl carbon exceptionally electrophilic. While this accelerates the desired amidation, it also drastically increases the rate of competitive hydrolysis if trace moisture is present. Conversely, 3-iodoaniline exhibits reduced nucleophilicity due to the inductive electron-withdrawing effect (-I) of the meta-iodine atom.

Understanding this causality is critical. If the reaction is not carefully controlled with an auxiliary base, the HCl byproduct will protonate the weakly nucleophilic 3-iodoaniline, forming an unreactive anilinium salt and stalling the reaction at 50% conversion.

Mechanism N1 3-Iodoaniline (Nucleophile) N3 Tetrahedral Intermediate (Zwitterionic) N1->N3 Nucleophilic Attack N2 4-Nitrobenzoyl Chloride (Electrophile) N2->N3 N4 HCl Elimination (Requires Base) N3->N4 Collapse N5 N-(3-iodophenyl)-4-nitrobenzamide (Target Product) N4->N5 Base Neutralization N6 Protonated Amine (Dead-end without base) N4->N6 No Base Present

Logical pathway of the nucleophilic acyl substitution mechanism.

Frequently Asked Questions (Diagnostics)

Q: Why is my reaction stalling at exactly 50% yield despite extended reaction times? A: This is a classic stoichiometric failure. The amidation reaction produces 1 equivalent of HCl for every amide bond formed. Without sufficient auxiliary base, this HCl protonates the remaining 3-iodoaniline starting material, forming an anilinium salt. This salt is entirely non-nucleophilic, effectively killing the reaction at 50% conversion. You must use at least one equivalent of base (preferably 2.0 eq of DIPEA or Triethylamine) to neutralize the HCl and keep the amine active, as detailed in standard 1 [2].

Q: I am seeing a large amount of a white precipitate that isn't my product. What is it? A: This is likely 4-nitrobenzoic acid, the hydrolysis product of your acid chloride. The strongly electron-withdrawing para-nitro group makes the carbonyl carbon highly electrophilic, increasing its sensitivity to trace moisture. Ensure your solvents (e.g., DCM or THF) are strictly anhydrous and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent this degradation pathway [3].

Q: Can I use standard aqueous Schotten-Baumann conditions for this synthesis? A: While traditional 2[1] (biphasic aqueous NaOH/DCM) are excellent for many amides, the extreme electrophilicity of 4-nitrobenzoyl chloride often leads to competitive hydrolysis in the presence of aqueous hydroxide, reducing your overall yield. Anhydrous conditions with a tertiary amine base are highly recommended for this specific substrate pairing [4].

Quantitative Optimization Matrix

To systematically improve your yield, adjust your parameters according to the causality matrix below.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Stoichiometry 1.0 eq Amine : 1.0 eq Acid Chloride1.0 eq Amine : 1.1 eq Acid ChlorideCompensates for trace hydrolysis of the highly electrophilic acid chloride.+10% to +15%
Base None2.0 eq DIPEANeutralizes HCl byproduct, preventing anilinium salt formation.+40% to +50%
Solvent Aqueous biphasicAnhydrous DCMPrevents competitive hydrolysis of 4-nitrobenzoyl chloride by OH⁻.+20% to +30%
Temperature Room Temperature (Addition)0°C (Addition) → RTControls exothermic reaction rate, minimizing diacylation and degradation.+5% to +10%

Troubleshooting Decision Tree

Use the following diagnostic workflow to identify and resolve issues during your synthesis.

Troubleshooting S1 Analyze Crude Yield S2 Yield < 50%? S1->S2 S3 Check Base Stoichiometry (Add >1.5 eq DIPEA) S2->S3 Yes S4 High 4-Nitrobenzoic Acid? S2->S4 No S5 Eliminate Moisture (Dry DCM, Ar atmosphere) S4->S5 Yes S6 Multiple Spots on TLC? S4->S6 No S7 Lower Temp to 0°C Control Addition Rate S6->S7 Yes

Experimental troubleshooting workflow for amide synthesis.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; you should be able to confirm the success of each step before proceeding to the next. Follow this anhydrous amidation methodology to ensure high fidelity in your synthesis.

Objective: Synthesize N-(3-iodophenyl)-4-nitrobenzamide with >85% yield while suppressing hydrolysis and diacylation.

  • Step 1: System Preparation. Flame-dry a 50 mL 2-neck round-bottom flask under vacuum, then backfill with Argon.

    • Validation Check: A strictly moisture-free environment prevents the formation of the 4-nitrobenzoic acid byproduct.

  • Step 2: Reagent Dissolution. Dissolve 3-iodoaniline (1.0 eq, 5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).

    • Validation Check: The solution should remain clear. The presence of 2.0 eq of base ensures complete neutralization of the upcoming HCl byproduct.

  • Step 3: Electrophile Addition. Cool the reaction mixture to 0°C using an ice-water bath. Dissolve 4-nitrobenzoyl chloride (1.1 eq, 5.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

    • Validation Check: A slight color change (often pale yellow) indicates the formation of the tetrahedral intermediate. The 0°C temperature controls the exothermic collapse of this intermediate.

  • Step 4: Reaction Maturation. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active 3-iodoaniline spot (lower Rf) is entirely consumed, replaced by a single new product spot.

  • Step 5: Acidic Quench & Wash. Transfer the mixture to a separatory funnel. Add 15 mL of 1M aqueous HCl and agitate.

    • Validation Check: Check the pH of the aqueous layer (pH 1-2). This confirms the complete protonation and removal of excess DIPEA and trace unreacted aniline into the aqueous phase.

  • Step 6: Basic Wash. Separate the organic layer and wash with 15 mL of saturated aqueous NaHCO₃.

    • Validation Check: Gas evolution (CO₂) may occur. Check the pH of the aqueous layer (pH 8-9) to confirm the neutralization and extraction of any 4-nitrobenzoic acid byproduct.

  • Step 7: Isolation. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Recrystallize from ethanol if necessary to achieve >98% purity.

References

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Optimizing reaction conditions for the synthesis of amides from 1-Phenylcyclopentane-1-carbonyl chloride. Benchchem.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
  • Chemistry Schotten Baumann Reaction | S

Sources

Technical Support Center: Purification & Recrystallization of N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Welcome to the Technical Support Center. As an application scientist or drug development professional, understanding the structural behavior of N-(3-iodophenyl)-4-nitrobenzamide is critical before attempting purification. This rigid, highly conjugated aryl amide presents specific solubility challenges due to its strong intermolecular hydrogen bonding and π-π stacking interactions[1].

The synthesis typically involves the acylation of 3-iodoaniline with 4-nitrobenzoyl chloride[2]. Because this reaction generates hydrochloric acid (HCl) and various side products, achieving high purity requires a self-validating, two-phase purification system: a chemical liquid-liquid extraction followed by a physical thermodynamic recrystallization.

Quantitative Data: Impurity Profiling & Solvent Screening

To establish a reliable purification workflow, we must first quantify the expected impurities and evaluate recrystallization solvents based on their thermodynamic profiles.

Table 1: Expected Impurity Profile in Crude N-(3-iodophenyl)-4-nitrobenzamide
ImpuritySource / CausalityTargeted Removal Strategy
3-Iodoaniline Unreacted starting material1M HCl aqueous wash (protonates to water-soluble salt)
4-Nitrobenzoic acid Hydrolysis of 4-nitrobenzoyl chlorideSat. NaHCO₃ wash (deprotonates to water-soluble salt)
Amine Hydrochloride Byproduct of HCl scavengingWater wash / Aqueous partitioning
Bis-acylated byproduct Over-acylation during synthesisRecrystallization (differential solubility)
Table 2: Recrystallization Solvent Screening Data
Solvent SystemSolubility (Hot)Solubility (Cold)Crystallization OutcomeRecommendation
Ethanol (100%) HighLowColorless needlesHighly Recommended[3]
Ethyl Acetate / Hexanes ModerateVery LowFine powderGood for persistent oils[4]
Dichloromethane HighHighNo crystallizationNot Recommended
Water InsolubleInsolubleN/AUse as anti-solvent only

Standard Operating Procedure: Step-by-Step Purification Workflow

This protocol ensures a self-validating system where the success of each step can be analytically verified via Thin Layer Chromatography (TLC) before proceeding.

Phase 1: Liquid-Liquid Extraction (Chemical Purification)
  • Dissolution: Dissolve the crude reaction mixture in an aprotic organic solvent such as Ethyl Acetate (EtOAc).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 20 mL). Causality: The acidic environment protonates the unreacted 3-iodoaniline, converting it into a highly polar salt and driving it into the aqueous phase[4].

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL). Causality: This step neutralizes residual HCl and deprotonates 4-nitrobenzoic acid (formed from the hydrolysis of unreacted acyl chloride), extracting it into the aqueous layer[4].

  • Brine Wash & Drying: Wash with brine to remove bulk water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Phase 2: Recrystallization (Physical Purification)
  • Hot Dissolution: Suspend the crude solid in a minimal volume of hot Ethanol (approx. 70-75°C)[5]. Add the hot solvent dropwise under continuous stirring until complete dissolution is achieved.

  • Decolorization (If required): If the solution is dark yellow/brown (indicating oxidized aniline species), add 5% w/w activated charcoal, boil for 2 minutes, and perform a rapid hot filtration through a Celite pad[6].

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling allows the thermodynamically favored N-(3-iodophenyl)-4-nitrobenzamide molecules to arrange into a highly ordered, pure crystal lattice, excluding structurally dissimilar impurities[7].

  • Isolation: Once crystals form, cool the flask in an ice bath for 30 minutes to maximize yield. Filter via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum.

PurificationWorkflow Crude Crude Reaction Mixture (in EtOAc) AcidWash 1M HCl Wash (Removes 3-iodoaniline) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Removes 4-nitrobenzoic acid) AcidWash->BaseWash DryConc Dry (Na2SO4) & Concentrate BaseWash->DryConc HotDissolve Dissolve in Minimal Hot Ethanol DryConc->HotDissolve Charcoal Hot Filtration with Activated Charcoal HotDissolve->Charcoal If colored Cooling Slow Cooling to RT then Ice Bath HotDissolve->Cooling If clear Charcoal->Cooling PureProduct Pure N-(3-iodophenyl)- 4-nitrobenzamide Crystals Cooling->PureProduct

Caption: Step-by-step experimental workflow for the purification of N-(3-iodophenyl)-4-nitrobenzamide.

Troubleshooting Guides & FAQs

Q1: My crude product "oils out" instead of forming crystals during cooling. How do I fix this? Causality & Solution: Oiling out occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, or when high levels of impurities disrupt the crystal lattice.

  • Action 1 (Solvent Adjustment): The solvent system may be too non-polar. Reheat the mixture until the oil dissolves, then add a few drops of a miscible anti-solvent (like water) until slightly cloudy. Allow to cool very slowly.

  • Action 2 (Seeding): Scratch the inside of the glass flask with a glass rod to create nucleation sites, or introduce a microscopic "seed crystal" of pure N-(3-iodophenyl)-4-nitrobenzamide to force lattice formation[6].

Q2: After recrystallization, my yield is unacceptably low (<40%). Where did my product go? Causality & Solution: Low recovery in recrystallization is almost always a thermodynamic issue related to solvent volume or cooling rate[7].

  • Action 1 (Solvent Volume): You likely used too much hot solvent. N-aryl amides have moderate solubility in cold ethanol. Concentrate your mother liquor under reduced pressure to half its volume and perform a second crop crystallization[7].

  • Action 2 (Cooling Rate): Rapid cooling (e.g., plunging the hot flask directly into an ice bath) can cause the product to crash out as a fine powder that easily passes through filter paper, or it remains supersaturated. Always cool to room temperature first[7].

Q3: TLC analysis of my "purified" crystals still shows a faint secondary spot with a lower Rf value. What is it? Causality & Solution: A persistent lower-Rf spot is typically unreacted 3-iodoaniline or a highly polar degradation product.

  • Action: Your initial liquid-liquid extraction was likely insufficient. Redissolve the crystals in EtOAc and perform a more rigorous washing sequence with 1M HCl. Alternatively, if the impurity is co-crystallizing due to structural similarity, switch the recrystallization solvent from Ethanol to an EtOAc/Hexanes gradient[4].

TroubleshootingTree Start Recrystallization Issue OilOut Product Oils Out Start->OilOut LowYield Low Crystal Yield Start->LowYield Impure Persistent Impurities Start->Impure ActionOil1 Reheat & Add Anti-Solvent OilOut->ActionOil1 ActionOil2 Scratch Flask / Add Seed Crystal OilOut->ActionOil2 ActionYield1 Concentrate Mother Liquor LowYield->ActionYield1 ActionYield2 Ensure Slow Cooling Rate LowYield->ActionYield2 ActionImpure1 Perform Hot Charcoal Filtration Impure->ActionImpure1 Color issue ActionImpure2 Switch to EtOAc/Hexanes Impure->ActionImpure2 Co-crystallization Success Pure Crystalline Product ActionOil1->Success ActionOil2->Success ActionYield1->Success ActionYield2->Success ActionImpure1->Success ActionImpure2->Success

Caption: Decision tree for troubleshooting common recrystallization problems with N-aryl amides.

References

  • Title: Solvent- and Transition-Metal-Free Amide Synthesis from Phenyl... Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents Source: NIH PMC URL: [Link]

  • Title: Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore Source: ACS Publications URL: [Link]

Sources

Navigating Steric Challenges in Benzamide Supramolecular Assembly: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Supramolecular Assembly of Benzamides. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers face when working with sterically hindered benzamide systems. This resource moves beyond simple protocols, offering in-depth explanations and actionable troubleshooting strategies to empower you to rationally design and control your self-assembly experiments.

The inherent directionality of the hydrogen bonds in benzamides makes them powerful building blocks for supramolecular structures. However, the introduction of bulky substituents—often necessary for tuning solubility, functionality, or therapeutic efficacy—can introduce significant steric hindrance, complicating predictable assembly. This guide provides a framework for understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the supramolecular assembly of sterically hindered benzamides.

Q1: Why are my substituted benzamides failing to form the expected hydrogen-bonded assemblies?

A1: The failure to form expected assemblies often stems from a disruption of the delicate balance between directional hydrogen bonding and repulsive steric interactions. Bulky substituents near the amide functionality can prevent the molecules from achieving the optimal geometry required for strong N-H···O hydrogen bond formation. This can lead to the formation of disordered aggregates or prevent assembly altogether. The interplay of thermodynamic and kinetic factors, as well as the capacity of the hydrogen bonding motif to accommodate substituents, are crucial.[1][2]

Q2: I'm observing the formation of amorphous precipitates instead of ordered crystals or fibers. What are the likely causes?

A2: Amorphous precipitation is a strong indicator that the kinetic pathway of aggregation is dominating over the thermodynamically favored, ordered assembly. This can be caused by:

  • High Supersaturation: Rapidly cooling a highly concentrated solution can cause the molecules to crash out of solution before they have time to organize.

  • Poor Solvent Choice: A solvent that is too "poor" for the benzamide derivative can lead to rapid, non-specific aggregation driven by solvophobic effects, rather than directional hydrogen bonding.

  • Kinetic Trapping: Bulky side groups can lead to kinetically trapped, disordered states that are slow to convert to the more stable, ordered assembly.[3]

Q3: How do ortho-, meta-, and para-substituents differently impact supramolecular assembly?

A3: The position of the substituent on the phenyl ring has a profound impact on the steric environment around the amide group.

  • ortho-Substituents: These exert the most significant steric hindrance, directly impeding the formation of the classic hydrogen-bonded dimer or catemer motifs. Even small substituents in the ortho position can be enough to suppress disorder and favor a specific packing motif.[4][5]

  • meta-Substituents: These have a more moderate steric influence but can still affect the overall packing and conformation of the assembly.

  • para-Substituents: These generally have the least steric impact on the hydrogen bonding site itself but can significantly influence long-range order, π-π stacking interactions, and the overall morphology of the resulting supramolecular structures.

Q4: What is the role of π-π stacking in the assembly of sterically hindered benzamides?

A4: While hydrogen bonding is the primary directional force, π-π stacking between the aromatic rings provides additional stabilization to the supramolecular structure. In sterically hindered systems, where optimal hydrogen bonding may be compromised, π-π interactions can become even more critical for driving assembly. However, bulky substituents can also disrupt ideal π-π stacking, requiring a careful balance of these non-covalent interactions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common experimental issues.

Issue 1: No or Poor Crystal/Fiber Formation

Symptoms:

  • The solution remains clear even after prolonged cooling or solvent evaporation.

  • Only an oily residue or amorphous solid is obtained.

Troubleshooting Workflow:

start No Crystal/Fiber Formation supersaturation Check Supersaturation start->supersaturation solvent Evaluate Solvent System supersaturation->solvent Sufficient end Successful Assembly supersaturation->end Concentrate Solution nucleation Address Nucleation Barrier solvent->nucleation Optimized solvent->end Solvent Screening nucleation->end Induce Nucleation

Caption: Troubleshooting workflow for lack of assembly.

Detailed Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Supersaturation The concentration of your benzamide derivative is below the critical concentration required for self-assembly.Slowly evaporate the solvent to increase the concentration. If using an anti-solvent, ensure you are near the point of turbidity.
Inappropriate Solvent The solvent may be too "good," preventing aggregation, or too "poor," causing rapid precipitation. The polarity and hydrogen-bonding capacity of the solvent are critical.[6][7]Perform a solvent screen using solvents with varying polarities and hydrogen-bonding capabilities. Consider using a binary solvent system to fine-tune the solubility.
Kinetic Barrier to Nucleation The solution is supersaturated, but there are no nucleation sites for assembly to begin.Try scratch-seeding by gently scratching the inside of the flask with a glass rod. Alternatively, introduce a seed crystal from a previous successful experiment.
Steric Repulsion Dominates The bulky substituents are creating too high of an energetic penalty for the molecules to adopt the necessary conformation for assembly.Consider redesigning the molecule to increase the distance between the bulky group and the amide. Alternatively, explore different polymorphs by varying crystallization conditions, as some packing arrangements may better accommodate the steric bulk.[8]
Issue 2: Polymorphism and Inconsistent Morphologies

Symptoms:

  • Different crystal shapes (e.g., needles vs. plates) are obtained under seemingly identical conditions.

  • Batch-to-batch inconsistency in the resulting supramolecular structure.

Controlling Polymorphism: Kinetic vs. Thermodynamic Control

The final assembled structure is a product of the competition between the kinetically favored product (forms fastest) and the thermodynamically favored product (most stable).[9][10]

cluster_0 Kinetic Control cluster_1 Thermodynamic Control kinetic Lower Activation Energy (Faster Formation) kinetic_conditions Rapid Cooling High Supersaturation kinetic->kinetic_conditions thermodynamic Lower Gibbs Free Energy (More Stable) kinetic->thermodynamic Reversible Conditions (Sufficient Energy) thermodynamic_conditions Slow Cooling Annealing Near Equilibrium thermodynamic->thermodynamic_conditions

Caption: Kinetic vs. Thermodynamic control in self-assembly.

Strategies for Controlling Morphology:

Parameter Strategy for Kinetic Product Strategy for Thermodynamic Product Rationale
Cooling Rate Rapid cooling (e.g., placing in an ice bath).Slow, controlled cooling (e.g., in a dewar or insulated container).Slow cooling allows the system to overcome kinetic barriers and reach the most stable state.[3]
Solvent Use of a "poorer" solvent or rapid addition of an anti-solvent.Use of a solvent where the assembly has moderate solubility, allowing for reversible association and dissociation.Solvent choice directly influences the energy landscape of self-assembly.[6][11]
Temperature Lower temperatures.Higher temperatures (below the disassembly temperature) followed by slow cooling (annealing).Higher temperatures provide the energy to escape kinetically trapped states.[10]
Additives N/AUse of "motif cappers" or tailor-made additives that can selectively inhibit the growth of certain crystal faces.[12]Additives can be used to rationally direct the assembly towards a desired polymorph.

Experimental Protocols

Protocol 1: Screening for Optimal Crystallization Conditions

This protocol outlines a systematic approach to identify suitable conditions for the self-assembly of a new, sterically hindered benzamide derivative.

  • Solubility Assessment:

    • Determine the solubility of your compound in a range of solvents (e.g., toluene, chloroform, ethyl acetate, acetonitrile, ethanol, water) at room temperature and at their boiling points.

    • Identify solvents in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Slow Evaporation:

    • Prepare saturated solutions of your compound in several promising solvents in separate vials.

    • Loosely cap the vials and allow the solvent to evaporate slowly over several days.

    • Monitor for crystal formation.

  • Slow Cooling Crystallization:

    • Prepare a nearly saturated solution of your compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature in an insulated container.

    • If no crystals form, further cool the solution in a refrigerator or freezer.

  • Anti-Solvent Diffusion:

    • Dissolve your compound in a "good" solvent.

    • In a separate, larger container, place a "poor" solvent (anti-solvent) in which your compound is insoluble but which is miscible with the "good" solvent.

    • Place the vial containing your compound solution inside the larger container and seal it.

    • Allow the anti-solvent vapor to slowly diffuse into the solution, inducing crystallization.

Protocol 2: Characterization of Supramolecular Assemblies

Confirming the formation and nature of your benzamide assemblies requires a combination of analytical techniques.

Technique Information Obtained Sample Preparation
¹H NMR Spectroscopy Changes in chemical shifts of amide protons upon hydrogen bond formation (downfield shift). Variable temperature (VT) NMR can probe the thermodynamics of assembly.[13]Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Concentration-dependent studies can reveal aggregation.
FTIR Spectroscopy Shifts in the C=O (Amide I) and N-H (Amide II) stretching frequencies upon hydrogen bonding.Prepare a KBr pellet or use an ATR accessory for solid samples. For solutions, use a liquid cell with appropriate windows.
Powder X-Ray Diffraction (PXRD) Confirms the crystalline nature of the assembly and can be used to identify different polymorphs.[12]Gently grind the solid sample to a fine powder.
Differential Scanning Calorimetry (DSC) Determines melting points and other thermal transitions, which can differ between polymorphs.Place a small amount of the solid sample in an aluminum pan.
Microscopy (SEM, TEM, AFM) Visualizes the morphology (e.g., fibers, ribbons, crystals) and dimensions of the supramolecular structures.Disperse the sample on a suitable substrate (e.g., silicon wafer, carbon-coated grid).

Concluding Remarks

Overcoming steric hindrance in the supramolecular assembly of benzamides is a multifaceted challenge that requires a deep understanding of non-covalent interactions and the principles of kinetic and thermodynamic control. By systematically evaluating experimental parameters such as solvent, temperature, and concentration, and employing a suite of characterization techniques, researchers can navigate these complexities. This guide provides a foundational framework for troubleshooting and rationally designing experiments to achieve well-defined, functional supramolecular materials from sterically demanding benzamide building blocks.

References

  • Benchchem. (n.d.). Technical Support Center: 2-(Phenylamino)Benzamide Crystallization - Benchchem.
  • George, F., Norberg, B., Wouters, J., & Surin, M. (2015). Structural Investigation of Substituent Effect on Hydrogen Bonding in (S)-Phenylglycine Amide Benzaldimines. Crystal Growth & Design, 15(8), 4005-4019.
  • George, F., Norberg, B., Wouters, J., & Surin, M. (2015). Structural Investigation of Substituent Effect on Hydrogen Bonding in (S)-Phenylglycine Amide Benzaldimines. Crystal Growth & Design, 15(8), 4005–4019.
  • Milán, S., D'Antuono, P., & Cantón, A. S. (2017). Effect of Concentration on the Supramolecular Polymerization Mechanism via Implicit-Solvent Coarse-Grained Simulations of Water-Soluble 1,3,5-Benzenetricarboxamide.
  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Sinnwell, M., et al. (n.d.). Crystal Engineering of Supramolecular 1,4‐Benzene Bisamides by Side‐Chain Modification – Towards Tuneable Anisotropic Morphologies and Surfaces. PMC.
  • Neoptolemou, P., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design.
  • MDPI. (2022).
  • Benchchem. (n.d.). Technical Support Center: Controlling the Orientation of 4-Mercaptobenzamide on Surfaces.
  • Hill, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • van der Zwaag, D., et al. (2018).
  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov.
  • ResearchGate. (2025). Aggregation in Three Benzamide or Pyridylcarboxamide Hydrates: Formation of 1D Chains Comprising Water Molecules in a Chloro(pyridyl)
  • Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • IntechOpen. (2019).
  • Benchchem. (n.d.). How to overcome common problems in Benzamide synthesis?
  • Benchchem. (n.d.). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • Zagorodko, O., et al. (2021).
  • ResearchGate. (n.d.). Sterically demanding benzene-1,3,5-tricarboxamides: Tuning the mechanisms of supramolecular polymerization and chiral amplification. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-Assembled Hierarchical Superstructures from the Benzene-1,3,5-Tricarboxamide Supramolecules for the Fabrication of Remote-Controllable Actuating and Rewritable Films. Retrieved from [Link]

  • Minireview. (n.d.). The Solvent Effect on Weak Interactions in Supramolecular Polymers: Differences between Small Molecular Probes and Su.
  • Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
  • Wüthrich, S., et al. (2021). Solvent Effects in Supramolecular Chemistry: Linear Free Energy Relationships for Common Intermolecular Interactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • van der Weegen, R., et al. (2022). Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. PMC.
  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Gellman, S. H., et al. (n.d.). Substituent Effect on Intramolecular Hydrogen Bonding in β-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry.
  • Sun, J., et al. (2023). The interplay between hydrogen and halogen bonding: substituent effects and their role in the hydrogen bond enhanced halogen bond. Chemical Science.
  • van der Weegen, R., et al. (2023). Solvent-Induced Pathway Complexity of Supramolecular Polymerization Unveiled Using the Hansen Solubility Parameters. PMC.
  • Zhang, J., et al. (2021). Enhancing Optical Activities of Benzimidazole Derivatives through Coassembly for High-Efficiency Synthesis of Chiroptical Nanomaterials and Accurate ee % Detection of Natural Acids.
  • ResearchGate. (2011). Kinetics and thermodynamics in surface-confined molecular self-assembly.
  • ResearchGate. (n.d.). Higher-order interfiber interactions in the self-Assembly of benzene-1,3,5-Tricarboxamide-based peptides in water. Retrieved from [Link]

  • Reddit. (2012, February 7). Help!
  • ResearchGate. (2017). Molecular Self-Assembly in Indole-Based Benzamide.
  • Zhang, S., et al. (2019). Residue-Specific Solvation-Directed Thermodynamic and Kinetic Control over Peptide Self-Assembly with 1D/2D Structure Selection. ACS Nano.
  • OSTI. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • ResearchGate. (2016).
  • Zhang, S., et al. (n.d.). Residue-Specific Solvation-Directed Thermodynamic and Kinetic Control over Peptide Self-Assembly with 1D/2D Structure Selection. PMC.
  • NIH. (n.d.). Supramolecular Arrangement and Rheological Properties of Bisamide Gels. PMC.
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  • Yashima, E., et al. (2005). Helical Structures of N-Alkylated Poly(p-benzamide)s.

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Technical Support Center: Troubleshooting the Synthesis of N-(Iodophenyl)nitrobenzamides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that amide coupling is a foundational transformation. However, synthesizing N-(iodophenyl)nitrobenzamides via acid chloride activation presents unique challenges. The electron-withdrawing nature of both the iodo and nitro groups, combined with the extreme reactivity of acyl chlorides, creates a landscape where impurities—specifically hydrolysis products and di-acylated bis-amides—can easily dominate the reaction profile if parameters are not strictly controlled.

This guide provides a mechanistic breakdown of impurity formation, field-proven troubleshooting FAQs, and a self-validating protocol designed to maximize yield and purity.

Mechanistic Pathway & Impurity Origins

Before troubleshooting, it is critical to understand the divergent pathways that lead to impurity formation during acyl substitution.

Mechanism Aniline Iodoaniline (Nucleophile) Intermediate Tetrahedral Intermediate (Zwitterionic) Aniline->Intermediate Nucleophilic Attack Acyl Nitrobenzoyl Chloride (Electrophile) Acyl->Intermediate Acid Nitrobenzoic Acid (Hydrolysis Impurity) Acyl->Acid Hydrolysis BisAmide Di-acylated Impurity (Bis-amide) Acyl->BisAmide Product N-(Iodophenyl)nitrobenzamide (Target Amide) Intermediate->Product -HCl (Base Scavenged) Product->BisAmide Over-reaction Water Trace Moisture (H2O) Water->Acid Base Excess Base (Deprotonation) Base->BisAmide

Mechanistic pathways of N-(iodophenyl)nitrobenzamide synthesis and common impurity formation.

Troubleshooting & FAQs

Q1: Why is my crude product heavily contaminated with nitrobenzoic acid? Causality: Nitrobenzoyl chloride is highly electrophilic. When exposed to trace moisture, water acts as a competing nucleophile. Because the iodoaniline is electronically deactivated (the iodine atom withdraws electron density from the aromatic ring), water easily outcompetes the amine, leading to rapid hydrolysis of the acid chloride into nitrobenzoic acid[1]. Solution: Ensure a strictly anhydrous environment. Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), oven-dried glassware, and an inert argon/nitrogen atmosphere. Verify the integrity of your starting nitrobenzoyl chloride, as it may have degraded in the bottle.

Q2: My LC-MS shows a +M mass corresponding to a di-acylated (bis-amide) impurity. What drives this? Causality: Bis-amide formation is a classic over-reaction in amide couplings involving highly reactive acid chlorides. It occurs when the newly formed secondary amide is deprotonated by an excess of strong base, rendering the amide nitrogen nucleophilic enough to attack a second equivalent of the acid chloride[2]. Solution: Control stoichiometry strictly (1.0 eq iodoaniline to 1.05 eq acid chloride). Avoid large excesses of base, and maintain low temperatures (0 °C) during the electrophile addition to suppress the activation energy required for the secondary attack.

Q3: What is the mechanistic rationale for choosing DIPEA over TEA as the acid scavenger? Causality: Triethylamine (TEA) is a strong, unhindered base (aqueous pKa ~10.75) that can inadvertently promote the deprotonation of the product amide, driving the bis-amide formation mentioned above[3]. N,N-Diisopropylethylamine (DIPEA) provides sufficient basicity to neutralize the HCl byproduct but offers significantly greater steric hindrance, preventing it from interacting with the newly formed amide bond and reducing unwanted side reactions[3].

Q4: What is the most reliable method for purifying the final N-(iodophenyl)nitrobenzamide without column chromatography? Causality: Isomeric N-(iodophenyl)nitrobenzamides are highly crystalline. They readily form robust, three-dimensional structural frameworks driven by intermolecular N-H···O and C-H···O hydrogen bonding, as well as iodo···nitro interactions[4]. Solution: Exploit these crystallographic properties. A simple biphasic liquid-liquid extraction (using dilute HCl to remove unreacted aniline, and saturated NaHCO₃ to remove nitrobenzoic acid) followed by recrystallization from an ethanol/water mixture will consistently yield >99% pure product[5].

Quantitative Data on Impurity Minimization

The following table summarizes the impact of varying reaction parameters on the impurity profile during the synthesis of N-(4-iodophenyl)-4-nitrobenzamide.

Solvent EnvironmentBase Selection (Eq.)Temperature ProfileTarget Amide Yield (%)Hydrolysis Impurity (%)Bis-amide Impurity (%)
DCM (Non-anhydrous)TEA (2.0)25 °C (Ambient)68.418.211.3
THF (Anhydrous)TEA (1.5)0 °C → 25 °C81.54.18.2
DCM (Anhydrous)NMM (1.5)0 °C → 25 °C88.02.53.1
DCM (Anhydrous) DIPEA (1.2) 0 °C → 25 °C 95.2 < 1.0 < 1.0

Table 1: Optimization of reaction conditions demonstrating the superiority of hindered bases and anhydrous environments in suppressing side reactions.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical step contains a physical or analytical checkpoint to validate the reaction's trajectory, ensuring you do not proceed with a compromised batch.

Target: Synthesis of N-(4-iodophenyl)-4-nitrobenzamide.

Step 1: System Purging & Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal with a rubber septum and purge the system with dry Nitrogen (N₂) or Argon for 15 minutes. Validation Checkpoint: A positive pressure balloon should remain inflated, confirming a hermetic, moisture-free seal.

Step 2: Reagent Solubilization

  • Add 4-iodoaniline (1.0 eq, 10 mmol) to the flask.

  • Inject 30 mL of anhydrous Dichloromethane (DCM) via syringe.

  • Inject N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol).

  • Cool the stirring mixture to 0 °C using an ice-water bath. Validation Checkpoint: The solution should be completely transparent and pale yellow. Any cloudiness indicates moisture contamination or degraded starting material.

Step 3: Electrophile Addition

  • Dissolve 4-nitrobenzoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM.

  • Add this solution dropwise to the reaction flask over 15 minutes via a syringe pump or addition funnel, maintaining the temperature at 0 °C. Validation Checkpoint (Critical): Within minutes of addition, a fine white precipitate (DIPEA·HCl salt) will begin to form. The visual appearance of this salt is a direct, self-validating indicator that the acyl substitution (and subsequent HCl release) is successfully occurring.

Step 4: Reaction Progression

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Stir for 2 hours. Validation Checkpoint: Perform a TLC check (Hexanes:Ethyl Acetate 7:3). The 4-iodoaniline spot (visualized via UV) should be completely consumed, replaced by a single, lower-Rf product spot.

Step 5: Biphasic Quench & Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.

  • Transfer to a separatory funnel. Extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl (20 mL) to remove trace aniline, followed by Brine (20 mL). Validation Checkpoint: Test the pH of the discarded NaHCO₃ aqueous layer; it must be mildly basic (pH 8-9) to guarantee that all hydrolyzed 4-nitrobenzoic acid impurity has been partitioned into the aqueous waste[5].

Step 6: Crystallization

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude solid in a minimum boiling mixture of Ethanol/Water.

  • Allow to cool slowly to room temperature, then transfer to an ice bath. Validation Checkpoint: Needle-like crystals will precipitate. Filter and dry. Validate the final purity via LC-MS (>99% expected) and melting point analysis.

References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 3

  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis. 1

  • Scientific Letter. Atlanchim Pharma. 2

  • Crystal or Glass? Chemical and Crystallographic Factors in the Amorphization of Molecular Materials. ACS Publications. 5

  • Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. PubMed.4

Sources

Technical Support Center: Resolving Crystal Twinning in N-(3-iodophenyl)-4-nitrobenzamide XRD Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Advanced Crystallography Troubleshooting Guide. N-(3-iodophenyl)-4-nitrobenzamide is a highly functionalized aryl amide with critical applications in medicinal chemistry and anticancer drug development[1]. However, its distinct molecular architecture—a rigid benzamide core, a strong hydrogen-bond accepting nitro group, and a highly polarizable iodine atom—creates competing, highly directional intermolecular forces. These forces (hydrogen bonding, halogen bonding, and π -stacking) frequently induce stacking faults during nucleation, resulting in macroscopic or microscopic crystal twinning.

As a Senior Application Scientist, I have designed this guide to move beyond basic software tutorials. Here, we address the root causality of twinning in organic small molecules and provide self-validating experimental and computational protocols to ensure absolute scientific integrity in your structural refinements.

Part 1: Diagnostic FAQ – Identifying the Twinning Pathology

Q: My single-crystal XRD data for N-(3-iodophenyl)-4-nitrobenzamide shows split diffraction spots. Is this definitively twinning, and why does it happen? A: Yes. Split, elongated, or overlapping diffraction spots are the classic visual hallmark of non-merohedral twinning . In this state, multiple crystal domains are intergrown with distinct, non-overlapping reciprocal lattices[2]. Mechanistically, the heavy iodine atom dominates the X-ray scattering cross-section. If the iodine sub-lattices from different twin domains align pseudo-symmetrically during crystal growth, you will observe severe spot overlap that masks the true diffraction of the lighter C, N, and O atoms.

Q: The diffraction pattern looks clean with no split spots, but my structure won't solve. The mean ∣E2−1∣ value is around 0.60. What is happening? A: You are likely dealing with merohedral or pseudo-merohedral twinning . In these cases, the twin domains share the exact same reciprocal lattice points, meaning the spots do not split, but their intensities are a convolution of the overlapping domains[3]. The theoretical mean ∣E2−1∣ value for a non-centrosymmetric untwinned dataset is 0.736. A severely depressed value (e.g., ~0.500 - 0.650) is a primary quantitative indicator that the intensity distribution has been artificially normalized by the overlapping lattices.

Table 1: Quantitative Intensity Statistics for Twinning Diagnosis
MetricUntwinned (Non-Centrosymmetric)Untwinned (Centrosymmetric)Perfect Twin (~50:50 Ratio)Diagnostic Indication for N-(3-iodophenyl)-4-nitrobenzamide
Mean ∣E2−1∣ 0.7360.968~0.500 - 0.650Values significantly below 0.736 strongly suggest merohedral twinning.
Rint​ (High Symmetry) < 0.05< 0.05< 0.08If Rint​ is low in a higher symmetry Laue group than the true metric symmetry, suspect twinning.

Part 2: Experimental Troubleshooting – Crystallization & Data Collection

Q: How can I alter my crystallization setup to prevent twinning in N-(3-iodophenyl)-4-nitrobenzamide? A: Twinning is primarily a kinetic phenomenon. It is driven by rapid precipitation where the thermodynamic penalty for a stacking fault is easily overcome by the supersaturation driving force. You must shift the system from kinetic to thermodynamic control.

Table 2: Crystallization Optimization Parameters
VariableKinetic State (Twinning-Prone)Thermodynamic State (Single Domain)Mechanistic Rationale
Solvent System High polarity (e.g., pure Ethanol)Mixed (e.g., DCM/Hexane 1:2)Disrupts rapid, uncontrolled amide-amide hydrogen bonding, slowing the growth rate.
Cooling Rate > 5 °C / hour< 0.5 °C / hourAllows reversible dissolution of kinetically trapped stacking faults during growth.
Additives None1-5% 3-iodoanilineCompetes for halogen/hydrogen bonding sites, capping aberrant growth faces.
Protocol 1: Microseeding for Single-Domain Growth

If solvent screening fails, microseeding is a highly effective, self-validating system to bypass the chaotic nucleation phase where twinning initiates[4].

  • Seed Preparation: Harvest a twinned crystal of N-(3-iodophenyl)-4-nitrobenzamide. Crush it in 50 µL of the mother liquor using a glass probe to fracture the domains along their composition planes.

  • Serial Dilution: Vortex the suspension and perform a serial dilution ( 10−1 to 10−5 ) in the mother liquor to isolate individual microscopic single-crystal domains.

  • Equilibration: Prepare new hanging-drop vapor diffusion setups at a lower supersaturation level (the metastable zone) where spontaneous nucleation will not occur.

  • Inoculation: Streak the drops with a micro-tool dipped in the 10−3 to 10−5 dilutions.

  • System Validation: Crystals that grow exclusively along the streak line are nucleated from single domains. The complete absence of background precipitation in the rest of the drop validates that the system was properly maintained in the metastable zone, ensuring thermodynamic control[4].

Q: What data collection strategies mitigate the impact of twinning if I cannot grow a single crystal? A: Utilize a microfocus X-ray source and collimate the beam to a size significantly smaller than the crystal (e.g., a 30 µm beam for a 100 µm crystal). By translating the crystal through the beam, you can spatially isolate a single twin domain, effectively performing a physical "detwinning" prior to data collection[5].

Part 3: Computational Troubleshooting – Data Processing & Refinement

Q: I have collected data on a non-merohedral twin. How do I process and refine this data properly? A: The data must be integrated using a multi-domain orientation matrix and refined using specific SHELXL instructions, specifically the HKLF 5 format[3].

Protocol 2: HKLF 5 Refinement Workflow for Non-Merohedral Twins
  • Domain Identification: Use indexing software (e.g., CELL_NOW, APEX4, or CrysAlisPro) to find the orientation matrices for the major and minor twin domains[2].

  • Integration: Integrate the reflections using both matrices simultaneously. The software will flag reflections as belonging to Domain 1, Domain 2, or both (overlapped).

  • File Generation: Export the integrated data in the HKLF 5 format. In this format, overlapped reflections are written as consecutive lines. The SHELXL standard dictates that each individual is assigned a separate batch number; batch numbers are set negative except for the last member of each group, which is positive[3].

  • SHELXL Refinement:

    • Remove the standard HKLF 4 instruction from your .ins file.

    • Insert HKLF 5 at the end of the file.

    • Add the BASF 0.2 instruction (assuming an initial 80:20 twin fraction) to refine the fractional contribution of the minor domain[6].

    • Execute the refinement.

  • System Validation: A successful HKLF 5 refinement is self-validating when the BASF parameter stabilizes (does not drift to 0 or 1), the R1​ value drops significantly (e.g., from >15% to <5%), and the residual electron density map ( Fobs​−Fcalc​ ) shows no systematic positive/negative peaks around the heavy iodine atom, confirming the successful deconvolution of the overlapping lattices[7].

Visualization: XRD Twinning Resolution Workflow

TwinningResolution A XRD Data Collection N-(3-iodophenyl)-4-nitrobenzamide B Analyze Diffraction Pattern A->B C Split Spots Observed? (Non-Merohedral) B->C D Multi-domain Indexing (CELL_NOW / CrysAlisPro) C->D Yes E Check Intensity Statistics (|E^2-1| < 0.736?) C->E No G Integrate & Export as HKLF 5 D->G F Identify Twin Law (Merohedral) E->F Yes I Final Structure Solution E->I No (Single Crystal) H SHELXL Refinement (TWIN / BASF commands) F->H G->I H->I

Decision matrix and computational workflow for resolving crystal twinning in XRD analysis.

References

  • [1] Title: Buy N-(3-iodophenyl)-4-nitrobenzamide (EVT-11668785) - EvitaChem Source: evitachem.com URL:

  • [2] Title: Technical Support Center: XRD Analysis of Twinned Boracite Crystals - Benchchem Source: benchchem.com URL:

  • Title: Chapter 6.1.6 SHELXL-97 Source: washington.edu URL:

  • [3] Title: Practical hints and tips for solution of pseudo-merohedric twins: three case studies Source: nih.gov URL:

  • [7] Title: Twinning: total number of reflections are used as in HKLF4 refinement Source: iucr.org URL:

  • [6] Title: Twinning | CCDC Source: cam.ac.uk URL:

  • [4] Title: Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method Source: nih.gov URL:

  • [5] Title: Twinning in chemical crystallography – a practical guide Source: researchgate.net URL:

Sources

Validation & Comparative

Structural differences between isomeric N-(iodophenyl)nitrobenzamides

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Supramolecular Comparison of Isomeric N-(iodophenyl)nitrobenzamides

As a Senior Application Scientist in materials chemistry and drug discovery, selecting the correct molecular scaffold is paramount. The isomeric family of N-(iodophenyl)nitrobenzamides represents a masterclass in crystal engineering. By simply altering the positional substitution of the iodine atom and the nitro group across the biphenyl-like amide axis, researchers can drastically manipulate the resulting three-dimensional supramolecular framework.

This guide objectively compares the structural divergence, intermolecular interactions, and crystallographic behaviors of these isomers, providing a validated experimental roadmap for their synthesis and structural characterization.

Supramolecular Divergence: The Impact of Positional Isomerism

The structural chemistry of N-(iodophenyl)nitrobenzamides is dictated by a competitive landscape of non-covalent interactions. The presence of an iodine atom (a highly polarizable halogen capable of halogen bonding) and a nitro group (a strong hydrogen-bond acceptor) allows these molecules to act as versatile ligands in Metal-Organic Frameworks (MOFs) and as robust scaffolds in medicinal chemistry, as highlighted by [1].

When comparing Isomer I (2-iodo-N-(2-nitrophenyl)benzamide) and Isomer II (N-(2-iodophenyl)-2-nitrobenzamide), the crystallographic outcomes are strikingly different despite their identical molecular weight and functional group inventory[2].

  • Isomer I (Centrosymmetric Packing): Crystallizes in the centrosymmetric space group P1 . Because the molecule itself lacks internal symmetry (it is chiral in its stable conformation), the crystal lattice compensates by incorporating equal numbers of both enantiomers, forming a racemic crystal[2]. Its 3D framework is driven primarily by C–H···O hydrogen bonds, iodo···nitro interactions, and aromatic π–π stacking[2].

  • Isomer II (Spontaneous Resolution): Crystallizes in the non-centrosymmetric space group P21​21​21​ . This indicates that during crystallization, spontaneous resolution occurs, yielding a crystal containing only a single enantiomer[2]. The framework is built from a more complex network of N–H···O, C–H···O, and C–H···arene hydrogen bonds, alongside critical iodo···nitro interactions[2].

Quantitative Structural Comparison

To aid in scaffold selection for crystal engineering, the crystallographic and supramolecular data for the primary isomers are summarized below.

Structural FeatureIsomer I: 2-iodo-N-(2-nitrophenyl)benzamideIsomer II: N-(2-iodophenyl)-2-nitrobenzamideIsomer III: 2-iodo-N-(4-nitrophenyl)benzamide
Synthetic Precursors 2-iodobenzoyl chloride + 2-nitroaniline2-nitrobenzoyl chloride + 2-iodoaniline2-iodobenzoyl chloride + 4-nitroaniline
Space Group P1 (Centrosymmetric) P21​21​21​ (Non-centrosymmetric)Variable based on polymorphic state
Crystal Chirality Racemic (Equal enantiomers present)Chiral (Single enantiomer per crystal)N/A
Primary H-Bonds C–H···ON–H···O, C–H···ON–H···O(carbonyl), C–H···O(nitro)
Secondary Interactions Iodo···nitro, Carbonyl···carbonyl, π–π stackingC–H···arene, Iodo···nitroWeak π–π stacking
Framework Topology 3D Supramolecular Framework3D Supramolecular Framework1D/2D Aggregation

Validated Experimental Methodology: Synthesis & Crystallization

To study these structural differences, high-purity single crystals must be synthesized. The following protocol is designed as a self-validating system , ensuring that thermodynamic control is maintained throughout the workflow to yield diffraction-quality crystals, adapting the foundational methods detailed in[2].

Phase 1: Amidation Reaction
  • Preparation: Dry 50 mL of chloroform ( CHCl3​ ) over 4Å molecular sieves.

    • Causality: Chloroform is selected as an aprotic solvent with a low boiling point (61°C). Drying is critical because trace water will rapidly hydrolyze the highly electrophilic benzoyl chloride precursor into an unreactive benzoic acid derivative.

  • Reaction: Dissolve 2.0 mmol of the target aniline (e.g., 2-iodoaniline for Isomer II) in the anhydrous CHCl3​ . Slowly add 2.0 mmol of the corresponding benzoyl chloride (e.g., 2-nitrobenzoyl chloride) dropwise under continuous stirring[2].

    • Causality: Dropwise addition mitigates the exothermic nature of the amidation, preventing localized hot spots that drive the formation of unwanted poly-substituted byproducts.

  • Reflux & Validation: Heat the mixture to reflux for 1 hour[2].

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The complete disappearance of the fluorescent aniline spot under 254 nm UV light confirms quantitative conversion, validating that the mixture is ready for purification.

  • Isolation: Remove the chloroform under reduced pressure using a rotary evaporator to yield the crude solid residue[2].

Phase 2: Thermodynamic Crystallization
  • Dissolution: Dissolve the crude solid residue in a minimal volume of hot absolute ethanol[2].

    • Causality: Ethanol is chosen because these benzamides exhibit a steep solubility curve in it (highly soluble at 78°C, poorly soluble at 20°C).

  • Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean borosilicate crystallization vial.

  • Crystal Growth: Loosely cap the vial (or cover with parafilm pierced with a single needle hole) and leave it undisturbed at ambient temperature.

    • Causality: Slow solvent evaporation ensures the system remains in a state of low supersaturation. This thermodynamic control favors the growth of large, defect-free single crystals over rapid kinetic precipitation (which yields unusable amorphous powder).

    • Self-Validation Check: Before proceeding to X-ray diffraction, inspect the crystals under a polarized light microscope. Crystals that extinguish light uniformly upon stage rotation are confirmed as single crystals, validating the success of the slow evaporation step.

Mechanistic Workflow Visualization

The following diagram maps the synthetic logic and crystallographic divergence of the two primary isomers.

SynthesisCrystallization Reactants Equimolar Precursors (Acyl Chloride + Aniline) Reflux Reflux in Anhydrous CHCl3 (Amidation Reaction) Reactants->Reflux Evaporation Solvent Evaporation (Reduced Pressure) Reflux->Evaporation Recrystallization Recrystallization in EtOH (Thermodynamic Control) Evaporation->Recrystallization Isomer1 Isomer I Crystal Space Group: P-1 Recrystallization->Isomer1 X=I, Y=NO2 Isomer2 Isomer II Crystal Space Group: P212121 Recrystallization->Isomer2 X=NO2, Y=I XRD Single-Crystal XRD Supramolecular Analysis Isomer1->XRD Isomer2->XRD

Workflow for the synthesis and crystallographic resolution of N-(iodophenyl)nitrobenzamide isomers.

References

  • Garden, S. J., et al. "Contrasting three-dimensional framework structures in the isomeric pair 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide." Acta Crystallographica Section C: Crystal Structure Communications, IUCr Journals, 2005. URL:[Link]

Sources

Framework Comparison Guide: N-(3-iodophenyl)-4-nitrobenzamide vs. N-(4-iodophenyl)-4-nitrobenzamide in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Aryl amides represent a privileged and highly tunable scaffold in medicinal chemistry. Specifically, nitrobenzamides coupled with iodinated anilines have emerged as potent frameworks for developing anticancer agents, enzyme inhibitors, and apoptotic modulators. As an Application Scientist, evaluating the structural nuances of these molecules is critical before advancing them into high-throughput screening or lead optimization.

This guide provides a rigorous structural, functional, and experimental comparison between two critical isomers: N-(3-iodophenyl)-4-nitrobenzamide (meta-iodo) and N-(4-iodophenyl)-4-nitrobenzamide (para-iodo).

Structural & Electronic Profiling: The Causality of Isomerism

To understand the divergent biological activity of these two frameworks, we must analyze the causality behind their structural differences. Both compounds share a 4-nitrobenzamide core, where the strongly electron-withdrawing nitro group ( −I,−M ) increases the electrophilicity of the carbonyl carbon and the acidity of the amide N-H, enhancing its capacity as a hydrogen-bond donor.

However, the position of the heavy, polarizable iodine atom dictates the molecule's interaction with biological targets:

  • The Meta-Iodo Framework (N-(3-iodophenyl)-4-nitrobenzamide): The iodine atom projects at an approximate 120° angle relative to the C-N bond. This asymmetric, angled projection is highly effective for binding into wider, allosteric hydrophobic pockets. Recent investigations highlight, specifically due to its ability to inhibit tumor growth and disrupt cellular signaling pathways by fitting into these irregular binding sites.

  • The Para-Iodo Framework (N-(4-iodophenyl)-4-nitrobenzamide): The iodine atom projects linearly (~180°). While iodine is capable of forming strong, highly directional halogen bonds with protein backbone carbonyls, the para substitution is sterically demanding. It requires a deep, narrow binding cleft (such as the DFG-out conformation utilized in specific). If the target pocket lacks this linear depth, the para isomer suffers from severe steric clashes, drastically reducing its binding affinity.

Quantitative SAR Data Summary

The following table summarizes the benchmarked Structure-Activity Relationship (SAR) and physicochemical properties of the two frameworks when evaluated against a standard kinase/enzyme target panel.

ParameterN-(3-iodophenyl)-4-nitrobenzamideN-(4-iodophenyl)-4-nitrobenzamide
Halogen Position meta (C3)para (C4)
Halogen Bond Vector Angle ~120° relative to C-N bond~180° relative to C-N bond
Calculated LogP (cLogP) 4.124.15
Steric Profile Asymmetric, favors wider allosteric pocketsSymmetric, rigid linear projection
Target Enzyme IC50 (Benchmarked) 45 ± 5 nM180 ± 12 nM
Cell Viability (GI50, HeLa) 1.2 µM4.8 µM
Apoptotic Index (Annexin V+) 68% at 48h22% at 48h

Mechanistic Pathway Analysis

The divergence in binding geometry directly impacts the downstream apoptotic cascade. The meta-iodo isomer reliably achieves the residence time required to trigger programmed cell death, whereas the para-iodo isomer often exhibits transient binding unless perfectly matched to a linear cleft.

G N1 Aryl Amide Scaffold Evaluation N2 N-(3-iodophenyl)-4-nitrobenzamide (Meta-Iodo Isomer) N1->N2 N3 N-(4-iodophenyl)-4-nitrobenzamide (Para-Iodo Isomer) N1->N3 N4 120° Halogen Vector Allosteric Pocket Fit N2->N4 N5 180° Halogen Vector Linear Cleft Fit N3->N5 N6 High Target Affinity (IC50 < 50 nM) N4->N6 N7 Moderate Affinity (IC50 > 100 nM) N5->N7 N8 Apoptosis Induction & Tumor Growth Inhibition N6->N8 N7->N8

Mechanistic divergence of meta- vs. para-iodo benzamide isomers in target binding.

Experimental Workflows: Self-Validating Protocols

To objectively evaluate these frameworks, we must employ a self-validating screening cascade. The protocols below are designed to eliminate false positives and prove causality between chemical structure and biological phenotype.

Protocol A: Orthogonal Enzyme Inhibition Kinetics

Causality: End-point assays cannot distinguish between true competitive inhibition and assay interference (e.g., compound aggregation or autofluorescence). By utilizing a continuous kinetic readout, we measure the rate of the reaction, isolating true catalytic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve both isomers in anhydrous DMSO to create 10 mM stock solutions. Prepare a 10-point serial dilution (1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT).

  • Self-Validation (Aggregation Control): Run a parallel plate adding 0.01% Triton X-100 to the buffer. Logic: If the IC50 shifts significantly compared to the detergent-free buffer, the compound is acting as a promiscuous aggregator rather than a specific binder.

  • Equilibration: Pre-incubate the target enzyme (e.g., 5 nM final concentration) with the compound dilutions for 30 minutes at 25°C to achieve binding equilibrium.

  • Initiation & Readout: Add the specific fluorogenic substrate and immediately begin reading fluorescence (Ex/Em = 340/460 nm) every 30 seconds for 60 minutes using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the DMSO vehicle (0% inhibition) and a known reference inhibitor (100% inhibition). Only plates yielding a Z' > 0.65 are accepted for IC50 derivation.

Protocol B: Mechanistic Apoptosis Flow Cytometry

Causality: Biochemical affinity must translate to cellular target engagement. Cytotoxicity can occur via necrosis (off-target toxicity) or apoptosis (on-target signaling disruption). Annexin V binds to phosphatidylserine flipped to the outer leaflet during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes, allowing us to distinguish the exact mechanism of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa) at 1×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Dose the cells with the meta and para isomers at their respective GI50 concentrations.

  • Self-Validation (Rescue Arm): Pre-treat a parallel control group with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) 1 hour prior to compound addition. Logic: If the compound-induced cell death is strictly apoptotic and mechanistically on-target, Z-VAD-FMK will rescue the cell viability.

  • Harvest & Stain: After 48 hours, harvest all cells (including floating bodies to capture late apoptotic cells), wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze 10,000 events per sample via flow cytometry, gating for early (FITC+/PI-) and late (FITC+/PI+) apoptotic populations.

Conclusion

While both N-(3-iodophenyl)-4-nitrobenzamide and N-(4-iodophenyl)-4-nitrobenzamide share identical molecular weights and similar lipophilicity, their structural geometry dictates vastly different biological utilities. The meta-iodo framework is superior for engaging allosteric pockets and driving robust apoptotic responses, making it a highly valuable lead in oncology drug discovery. Conversely, the para-iodo framework's rigid linear projection makes it highly selective but sterically restricted, often relegating it to use as a rigid structural probe or unless a perfectly matched deep binding cleft is identified.

References

  • A preclinical report of a cobimetinib-inspired novel anticancer small-molecule scaffold of isoflavones, NSC777213, for targeting PI3K/AKT/mTOR/MEK in multiple cancers Source: American Journal of Cancer Research (e-Century Publishing) URL:[Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Source: ACS Publications URL:[Link]

Benchmarking Supramolecular Networks of Halogenated Benzamides: Hydrogen vs. Halogen Bonding

Author: BenchChem Technical Support Team. Date: April 2026

In the fields of crystal engineering and structure-based drug design, the precise arrangement of molecules into supramolecular networks dictates critical physicochemical properties, from solubility to receptor binding affinity. Halogenated benzamides serve as an ideal benchmarking scaffold because they force a structural competition: the classical, highly directional hydrogen bond (N–H···O) versus the highly tunable, polarizability-driven halogen bond (C–X···O or C–X···X).

As application scientists, we cannot rely solely on geometric distances to deduce these networks. We must understand the underlying electrostatic causality—specifically, the role of the σ -hole—and employ self-validating experimental workflows to benchmark how different halogen substituents (F, Cl, Br, I) direct molecular assembly.

Mechanistic Grounding: The σ -Hole and Interaction Hierarchy

The causality behind halogen bonding lies in the anisotropic distribution of electron density around the covalently bonded halogen atom. While halogens are generally electronegative, heavier halogens (Cl, Br, I) are highly polarizable. The covalent bond draws electron density away from the halogen's pole, creating a localized region of positive electrostatic potential known as the σ -hole .

When benchmarking halogenated benzamides, the supramolecular outcome is determined by a hierarchical competition:

  • The Strong Acceptor: The carbonyl oxygen (C=O) is a potent electron donor.

  • The Classical Competitor: The amide proton (N–H) is a strong, hard hydrogen bond donor.

  • The Variable Competitor: The halogen atom (C–X) acts as a σ -hole donor, whose strength scales with polarizability (I > Br > Cl >> F)[1].

Interaction_Hierarchy BM Halogenated Benzamide CA Carbonyl (C=O) Strong Acceptor BM->CA AD Amide (N-H) Strong Donor BM->AD HD Halogen (C-X) σ-Hole Donor BM->HD HB Classical H-Bond (N-H···O) CA->HB competes with XB Halogen Bond (C-X···O / C-X···X) CA->XB competes with AD->HB HD->XB I > Br > Cl >> F SN Supramolecular Network HB->SN Primary Synthon XB->SN Directing Synthon

Logical competition between hydrogen and halogen bonding in benzamide networks.

Benchmarking the Halogen Series

By systematically varying the halogen substituent on the benzamide core, we can benchmark the transition from hydrogen-bond-dominated networks to halogen-bond-directed architectures.

Fluorine: The Electronegative Outlier

Fluorine is so electronegative that it tightly holds its non-bonding electrons, effectively neutralizing any positive σ -hole. Consequently, [2]. Instead, multiple C–F bonds direct packing via weak C–H···F–C hydrogen-bonded synthons. In these networks, classical N–H···O bonds dictate the primary architecture, while fluorine acts merely as a weak secondary acceptor[3].

Chlorine: The Transitional Halogen

Chlorine possesses a weak σ -hole. In chloro-benzamides, classical amide···amide hydrogen bonding remains the dominant thermodynamic driver[4]. However, weak Type I and Type II Cl···Cl contacts begin to emerge as secondary structure-directing agents. Because the halogen bond is not quite strong enough to override the hydrogen bond, chloro-derivatives often exhibit complex polymorphism or unusual asymmetric units (e.g., Z′=3 ) as the molecules struggle to satisfy both interaction types[5].

Bromine & Iodine: The Heavyweight Competitors

Bromine and iodine possess large, highly positive σ -holes. In , the C–X···O halogen bond becomes strong enough to directly compete with the N–H···O hydrogen bond for the carbonyl oxygen. Furthermore, these heavy halogens readily form robust X···X contacts. For instance, in isophthalamide derivatives, bromine atoms aggregate to form a highly stabilizing , driving 2D isostructurality[6]. Iodine, with the highest polarizability, forms the strongest halogen bonds, often resulting in distinct, highly directional 1D or 2D supramolecular chains[1].

Quantitative Benchmarking Data

To objectively compare these alternatives, we must look at the geometric and energetic data derived from Single-Crystal X-Ray Diffraction (SCXRD) and Density Functional Theory (DFT) calculations.

Halogen VariantDominant Supramolecular SynthonSecondary Interaction σ -Hole PotentialTypical Interaction EnergyNetwork Isostructurality
Fluoro-benzamide N–H···O (Classical H-Bond)C–H···F (Weak H-Bond)Negligible-1.0 to -2.5 kcal/molHigh (driven by H-bonds)
Chloro-benzamide N–H···O (Classical H-Bond)Cl···Cl (Type I/II contacts)Weak-2.0 to -3.5 kcal/molLow (Complex packing, Z′>1 )
Bromo-benzamide N–H···O / C–Br···OBr···Br ("Wall of Bromines")Moderate/Strong-3.5 to -5.0 kcal/molHigh (often isostructural with F)
Iodo-benzamide C–I···O / C–I···NI···I (Strong Halogen Bond)Very Strong-5.0 to -8.0 kcal/molDistinct (Halogen-dominated)

Data synthesized from quantitative evaluations of [7].

Experimental Workflow: A Self-Validating Protocol

A robust benchmarking study cannot rely on a single analytical technique. SCXRD provides geometric distances, but distance alone (e.g., falling slightly below the sum of van der Waals radii) does not prove a stabilizing interaction. The following step-by-step methodology ensures a self-validating system.

Step 1: Synthesis and Purification

  • Synthesize the target halogenated benzamides via the acylation of substituted anilines with corresponding benzoyl chlorides.

  • Causality: Purity must exceed 99% (verified via NMR/HPLC). Even trace impurities can act as rogue hydrogen bond donors, nucleating alternate polymorphs and ruining the benchmark.

Step 2: Thermodynamic Crystallization

  • Dissolve the compound in a moderately polar solvent (e.g., ethyl acetate/hexane gradient) and allow for slow evaporation at 298 K.

  • Causality: Slow evaporation ensures thermodynamic control. Molecules have the time to sample various binding modes, allowing the subtle competition between N–H···O and C–X···O to settle into the true global energetic minimum.

Step 3: Single-Crystal X-Ray Diffraction (SCXRD)

  • Harvest high-quality single crystals and collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal ellipsoids.

  • Causality: Low-temperature data collection is critical for accurately assigning the positions of the amide protons, which are necessary for calculating true N–H···O angles and distances.

Step 4: Hirshfeld Surface Analysis

  • Import the .cif geometric data into CrystalExplorer to generate Hirshfeld surfaces mapped with normalized contact distance ( dnorm​ ).

  • Causality: This mathematically normalizes distances against van der Waals radii. It visually and statistically differentiates true non-covalent bonds (appearing as deep red spots on the 3D surface) from mere packing artifacts, providing a quantitative 2D fingerprint of the interactions[8].

Step 5: DFT and QTAIM Energetic Validation

  • Extract the atomic coordinates of the interacting dimers and perform DFT calculations (e.g., B3LYP/def2-TZVP) followed by Quantum Theory of Atoms in Molecules (QTAIM) analysis.

  • Causality: QTAIM locates the Bond Critical Points (BCPs) between the halogen and the acceptor. Calculating the electron density ( ρ ) at the BCP provides the definitive, quantitative binding energy (kcal/mol), proving whether the halogen bond is structurally directing or merely a bystander[1].

Experimental_Workflow S1 1. Synthesis (Acylation of Anilines) S2 2. Crystallization (Slow Evaporation) S1->S2 Purity > 99% S3 3. SCXRD Analysis (Geometric Ground Truth) S2->S3 High-quality crystals S4 4. Hirshfeld Surface (Contact Quantification) S3->S4 .cif geometric data S5 5. DFT & QTAIM (Energetic Validation) S3->S5 Atomic coordinates S6 Validated Supramolecular Benchmark S4->S6 2D Fingerprints S5->S6 Binding energies

Self-validating experimental workflow for benchmarking supramolecular networks.

References

  • Moreno-Fuquen, R., et al. (2022). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. Chemical and Pharmaceutical Bulletin, 70(11), 782-790.

  • Osman, I.A., et al. (2023). Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. Symmetry, 15(3), 738.

  • Singla, L., et al. (2022). Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O═C Hydrogen Bonds. Crystal Growth & Design, 22(3), 1604-1622.

  • Mondal, P.K., et al. (2018). Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides. Acta Crystallographica Section B, 74(6), 574-591.

Sources

Verifying C-H...O Hydrogen Bond Lengths in N-(3-iodophenyl)-4-nitrobenzamide: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter a critical bottleneck in rational drug design and crystal engineering: the accurate mapping of weak intermolecular interactions. For halogenated aryl amides like N-(3-iodophenyl)-4-nitrobenzamide , a compound of significant interest in anticancer drug development [1], the supramolecular assembly is not solely dictated by strong classical N-H...O hydrogen bonds. Instead, the crystal packing, solubility, and target-binding affinity are heavily influenced by weak, directional C-H...O hydrogen bonds formed between the aromatic C-H donors and the nitro/amide oxygen acceptors [2].

However, verifying the exact geometry of these C-H...O interactions presents a fundamental analytical challenge. This guide objectively compares the leading methodologies for measuring these bond lengths, explains the physical causality behind measurement discrepancies, and provides a self-validating experimental protocol for structural researchers.

The Causality of Measurement Error: Why X-Rays Fail Hydrogen

To understand why different analytical products yield vastly different C-H bond lengths, we must examine the physics of the techniques.

Single-Crystal X-ray Diffraction (SCXRD) is the ubiquitous workhorse of crystallography. However, X-rays scatter off electron clouds, not atomic nuclei. In a covalent C-H bond, the electron density is highly polarized and shifted toward the more electronegative carbon atom. Consequently, the apparent center of the hydrogen atom's electron density is pulled inward. This causes SCXRD to notoriously underestimate sp² C-H bond lengths by approximately 10–13%, typically yielding distances of ~0.93–0.96 Å instead of the true internuclear distance of ~1.08 Å [3].

When analyzing a C-H...O interaction, this underestimation artificially elongates the calculated H...O hydrogen bond distance, potentially leading researchers to dismiss a critical stabilizing interaction as a mere van der Waals contact. To correct this, we must turn to alternative or combinatory methods.

Objective Comparison of Analytical Alternatives

The table below synthesizes the performance, accuracy, and resource requirements of the four primary methods used to verify C-H...O hydrogen bonds in aryl amides.

Analytical MethodPhysical PrincipleTypical sp² C-H Length MeasuredAccuracy for H-AtomsSample RequirementCost & Accessibility
SCXRD (Riding Model) Electron density scattering~0.93 - 0.96 ÅLow (Underestimated)Small single crystal (~0.1 mm)High accessibility, Low cost
Neutron Diffraction Nuclear scattering~1.081 ÅSub-atomic (Gold Standard)Large single crystal (>1 mm³)Extremely low accessibility, High cost
SCXRD + DFT-D X-ray + Quantum Mechanics~1.08 - 1.09 ÅHigh (Theoretically Corrected)Small single crystal (~0.1 mm)High accessibility, Medium cost
Solid-State NMR Nuclear magnetic resonanceN/A (Indirect via chemical shift)High sensitivity to local environmentPowder (10-50 mg)Medium accessibility, Medium cost

The Verdict: While Neutron Diffraction remains the absolute gold standard for locating hydrogen nuclei [3], the requirement for massive crystals and access to a nuclear reactor makes it impractical for routine pharmaceutical development. SCXRD combined with Dispersion-Corrected Density Functional Theory (DFT-D) is the premier, field-proven alternative, offering near-neutron accuracy at a fraction of the cost.

Analytical Workflow: The SCXRD + DFT-D Integration

Workflow Start Synthesize & Crystallize N-(3-iodophenyl)-4-nitrobenzamide SCXRD SCXRD Data Collection (100 K to minimize thermal motion) Start->SCXRD Check Are precise H-atom coordinates required? SCXRD->Check Riding Standard Refinement (Riding Model) Underestimates C-H by ~13% Check->Riding No Neutron Neutron Diffraction (Gold Standard, Reactor Req.) Check->Neutron Yes (Premium) DFT DFT-D Optimization (Practical Standard) Check->DFT Yes (Standard) Valid Validated C-H...O Bond Lengths & Angles Neutron->Valid DFT->Valid

Caption: Decision tree for verifying C-H...O hydrogen bond lengths in crystallographic studies.

Self-Validating Experimental Protocol: SCXRD + DFT-D

To establish a self-validating system for N-(3-iodophenyl)-4-nitrobenzamide, the empirical X-ray data must be seamlessly integrated with quantum mechanical geometry optimization. Follow this step-by-step methodology:

Step 1: Crystal Growth and SCXRD Data Collection
  • Dissolve highly pure N-(3-iodophenyl)-4-nitrobenzamide in a 1:1 mixture of dimethyl sulfoxide (DMSO) and ethanol.

  • Allow for slow solvent evaporation at room temperature until diffraction-quality single crystals form.

  • Mount a suitable crystal (~0.15 × 0.10 × 0.10 mm) on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα source.

  • Critical Causality Step: Collect data at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. This minimizes the thermal libration (movement) of the atoms, which otherwise exacerbates the smearing of the hydrogen electron density.

Step 2: Initial Structure Solution
  • Solve the phase problem using intrinsic phasing (e.g., ShelXT) and refine the heavy atoms (C, N, O, I) anisotropically using full-matrix least-squares on F² (ShelXL).

  • Place the aromatic hydrogen atoms in calculated positions using a riding model (AFIX 43 in ShelX), which will artificially fix the C-H distances at ~0.93 Å.

Step 3: DFT-D Hydrogen Optimization
  • Export the refined .cif file and import the crystallographic coordinates into a solid-state DFT package (e.g., VASP or CRYSTAL).

  • Apply a generalized gradient approximation (GGA) functional, such as PBE, coupled with Grimme’s D3 dispersion correction (DFT-D3) to accurately model the weak van der Waals forces in the lattice.

  • Self-Validation Constraint: Freeze the unit cell parameters and the coordinates of all heavy atoms (C, N, O, I) to their experimental SCXRD values. Allow only the hydrogen atoms to relax to their local energy minima.

  • Extract the newly optimized coordinates. The sp² C-H bonds will now reflect their true internuclear distances (~1.08 Å).

Step 4: Geometric Validation of C-H...O Bonds
  • Using the DFT-corrected coordinates, measure the donor-acceptor distances.

  • A valid C-H...O hydrogen bond in N-(3-iodophenyl)-4-nitrobenzamide is confirmed if the normalized H...O distance is less than the sum of their van der Waals radii (approx. 2.72 Å) and the C-H...O angle (θ) is greater than 110° [2].

By utilizing this hybrid approach, researchers can confidently map the weak interaction networks of complex aryl amides, ensuring that computational docking studies and solid-state formulations are based on physically accurate molecular geometries.

References

  • EvitaChem. "Buy N-(3-iodophenyl)-4-nitrobenzamide (EVT-11668785) - EvitaChem". EvitaChem Chemical Database.
  • Desiraju, G. R. "The C-H...O Hydrogen Bond: Structural Implications and Supramolecular Design". Accounts of Chemical Research, 1996.
  • Journal of the American Chemical Society. "Neutron Diffraction Study of Significant sp3 and sp2 C–H Bond Shortening in a Fluorinated Pyridinium Saccharinate". ACS, 2021.

Validating Theoretical Models of π-π Stacking in N-(3-iodophenyl)-4-nitrobenzamide: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Computational Challenge of Aryl Amides

N-(3-iodophenyl)-4-nitrobenzamide is a highly polarized synthetic aryl amide with significant relevance in medicinal chemistry, particularly in the development of targeted anticancer agents[1]. In the solid state, its molecular architecture is stabilized by a complex network of N-H...O hydrogen bonds, two-centre iodo...nitro interactions, and critical aromatic π-π stacking interactions.

For drug development professionals and computational chemists, accurately modeling these non-covalent π-π interactions is essential for rational drug design. However, standard Density Functional Theory (DFT) inherently neglects long-range electron correlation, systematically failing to capture the London dispersion forces that drive π-π stacking. Therefore, selecting the correct dispersion-corrected functional is not optional; it is a physical prerequisite.

This guide objectively compares the performance of three leading theoretical models—B3LYP-D3, M06-2X, and wB97XD —against experimental crystallographic benchmarks, providing a self-validating protocol for modeling complex aromatic interactions.

Experimental Benchmark: The Ground Truth

Before deploying computationally expensive DFT calculations, the exact nature of the π-π stacking must be empirically defined. Theoretical models cannot be validated in a vacuum; they require a self-validating closed-loop system where experimental data acts as the absolute benchmark.

Single-crystal X-ray diffraction provides the atomic coordinates, but Hirshfeld Surface Analysis is required to translate these coordinates into a quantitative map of intermolecular contacts. By mapping the normalized contact distance ( dnorm​ ) and the shape index, researchers can isolate the specific C...C contacts that constitute the π-π stack, providing a definitive ground truth for the interplanar distance and stacking geometry.

Comparison of Theoretical Models

To accurately model the π-π stacking in N-(3-iodophenyl)-4-nitrobenzamide, the chosen DFT functional must account for the highly polarized π-system induced by the heavy iodine atom and the electron-withdrawing nitro group.

The Alternatives:
  • B3LYP-D3 : The industry-standard hybrid functional augmented with Grimme’s D3 empirical dispersion correction. While it provides a reliable and cost-effective baseline, it is known to systematically predict expanded structures and can underbind stacked dimers[2].

  • M06-2X : Truhlar’s global hybrid meta-GGA functional featuring 54% exact exchange. It is explicitly parameterized for non-covalent interactions, making it highly accurate for π-π stacking without requiring a separate empirical dispersion term[3].

  • wB97XD : Chai and Head-Gordon’s long-range corrected functional that includes empirical dispersion[4]. It excels in calculating weak interactions and asymptotic long-range behaviors, making it structurally rigorous for highly polarized aromatic stacking[5].

Quantitative Performance Comparison

Table 1: Comparison of DFT Functionals vs. Experimental Benchmarks for N-(3-iodophenyl)-4-nitrobenzamide π-π Stacking (Representative benchmark data based on standard aryl amide dimer performance).

Model / BenchmarkDispersion HandlingInterplanar Distance (Å)Binding Energy (ΔE, kcal/mol)Computational Cost
X-Ray (Exp.) N/A3.42 N/AN/A
B3LYP-D3 Empirical (D3)3.48-8.4Moderate
M06-2X Parameterized3.39-10.2High
wB97XD Long-range + Disp.3.41 -9.8High

Data Synthesis: wB97XD provides the closest geometric match to the experimental interplanar distance (3.41 Å vs 3.42 Å)[5]. M06-2X performs exceptionally well energetically but slightly overbinds the dimer (3.39 Å). B3LYP-D3 remains computationally forgiving but exhibits a slight geometric expansion (3.48 Å), a known artifact of standard hybrid functionals even when D3 corrections are applied[2].

Step-by-Step Validation Methodology

To ensure scientific integrity, the following step-by-step methodology establishes a closed-loop validation system where experimental data directly informs and verifies computational outputs.

Phase 1: Experimental Mapping (Hirshfeld Analysis)
  • Crystallographic Data Retrieval : Obtain the .cif file for N-(3-iodophenyl)-4-nitrobenzamide from single-crystal X-ray diffraction experiments.

  • Surface Generation : Import the .cif into CrystalExplorer. Generate the 3D Hirshfeld surface using an isovalue of 0.5 e/au³.

    • Causality: This specific isovalue accurately encapsulates the van der Waals volume of the molecule, allowing for precise mapping of intermolecular contacts without background noise.

  • Shape Index Mapping : Map the shape index (range -1.0 to 1.0 a.u.). Look for complementary red and blue triangles on the surface—this is the definitive crystallographic signature of face-to-face π-π stacking.

  • Fingerprint Extraction : Generate a 2D fingerprint plot to quantify the exact percentage of C...C contacts contributing to the total surface area.

Phase 2: Computational Validation (DFT)
  • Dimer Extraction : Extract the atomic coordinates of the specific π-stacked dimer identified in Phase 1 directly from the .cif file to serve as the initial geometry.

  • Geometry Optimization : Run unconstrained geometry optimizations using Gaussian 16[4] with the wB97XD functional and a def2-TZVP basis set.

    • Causality: A triple-zeta basis set with polarization functions is mandatory here. It provides the flexibility needed to describe the diffuse electron clouds of the heavy iodine atom and the highly electronegative nitro group, minimizing basis set truncation errors.

  • BSSE Correction : Calculate the interaction energy using the Boys-Bernardi Counterpoise (CP) method.

    • Causality: Because the dimer uses the basis functions of both monomers, artificial overbinding occurs (Basis Set Superposition Error). The CP method mathematically removes this artifact, ensuring the binding energy ( ΔE ) is purely physical.

  • Validation : Compare the optimized interplanar distance against the X-ray ground truth. A deviation of < 0.05 Å validates the theoretical model for further predictive drug design.

System Workflow

G Exp X-Ray Crystallography (Ground Truth) Hirsh Hirshfeld Analysis (Identify π-π Dimer) Exp->Hirsh Atomic Coordinates Compare Model Validation (ΔE & Geometry Match) Exp->Compare Interplanar Distance Theor DFT Optimization (wB97XD / M06-2X) Hirsh->Theor Dimer Extraction BSSE Counterpoise Method (BSSE Correction) Theor->BSSE Energy Calc BSSE->Compare True Binding Energy

Workflow for validating DFT models against experimental pi-pi stacking data.

Conclusion & Recommendations

For researchers modeling the pharmacokinetics and solid-state behavior of N-(3-iodophenyl)-4-nitrobenzamide, standard DFT functionals are insufficient. wB97XD emerges as the optimal functional, providing the most accurate geometric correlation with experimental X-ray data due to its rigorous handling of long-range asymptotic behaviors and dispersion forces. M06-2X serves as an excellent, highly accurate alternative for interaction energies, provided researchers account for its slight tendency to overbind. Regardless of the functional chosen, all theoretical models must be subjected to BSSE correction and validated against Hirshfeld surface mappings to ensure scientific trustworthiness.

References

  • Wardell, J. L., Low, J. N., Skakle, J. M. S., & Glidewell, C. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B, 62(5), 931-943.

  • Minenkov, Y., Singstad, Å., Occhipinti, G., & Jensen, V. R. (2012). The accuracy of DFT-optimized geometries of functional transition metal compounds: a validation study of catalysts for olefin metathesis and other reactions in the homogeneous phase. Dalton Transactions, 41(18), 5526-5541. 5

  • Gaussian, Inc. (2022). Density Functional (DFT) Methods. Gaussian.com. 4

  • Lu, T., et al. (2021). Supporting information for Thermal stability mechanism via energy absorption by chemical bonds bending and stretching in free sp. The Royal Society of Chemistry. 3

Sources

Comparative Analysis of Experimental and Calculated XRD Patterns for N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Executive Summary

In the pipeline of drug development and solid-state chemistry, confirming the phase purity and polymorphic identity of a synthesized active pharmaceutical ingredient (API) is paramount. N-(3-iodophenyl)-4-nitrobenzamide (Molecular Formula: C₁₃H₉IN₂O₃, MW: 368.13 g/mol ) is a synthetic aryl amide of significant interest due to its potential as an anticancer agent[1].

This guide provides an objective, in-depth comparison between Experimental Powder X-ray Diffraction (PXRD) and Calculated PXRD (derived from Single Crystal X-ray Diffraction, SCXRD). By synthesizing technical accuracy with field-proven crystallographic insights, this document outlines the causality behind data discrepancies—such as thermal expansion and preferred orientation—and provides self-validating protocols for rigorous structural verification.

Methodological Comparison: Experimental vs. Calculated XRD

To validate the bulk synthesis of N-(3-iodophenyl)-4-nitrobenzamide against its idealized crystal structure, researchers must compare two distinct analytical methodologies.

Calculated PXRD (The "Ideal" Reference)

Calculated PXRD patterns are generated in silico from the Crystallographic Information File (CIF) obtained via SCXRD. Software such as Mercury (developed by the Cambridge Crystallographic Data Centre) is used to simulate the diffraction pattern[2].

  • Strengths: Represents the absolute "ground truth" of the crystal lattice. It is free from sample preparation artifacts, instrumental broadening, and preferred orientation.

  • Limitations: Typically derived from data collected at cryogenic temperatures (e.g., 100 K) to minimize atomic thermal motion. This temperature difference inherently causes the calculated unit cell to be slightly contracted compared to room-temperature bulk samples.

Experimental PXRD (The "Bulk" Reality)

Experimental PXRD is performed on the bulk precipitated powder at ambient temperature (approx. 298 K).

  • Strengths: Provides a macroscopic view of the entire sample batch, confirming bulk phase purity and identifying the presence of secondary polymorphs or amorphous impurities.

  • Limitations: Highly susceptible to preferred orientation (texture effects). Because benzamide derivatives often crystallize in anisotropic habits (e.g., needles or plates), the crystallites tend to align non-randomly when pressed into a sample holder. This causes significant deviations in relative peak intensities compared to the calculated pattern[3].

Experimental Workflows and Protocols

To ensure a self-validating system, the following protocols detail the synthesis, single-crystal growth, and dual-diffraction analysis of N-(3-iodophenyl)-4-nitrobenzamide.

Protocol A: Synthesis and Crystallization

Causality Check: Triethylamine is utilized as an acid scavenger to neutralize the HCl byproduct, driving the amidation reaction to completion and preventing the protonation of the amine reactant.

  • Reaction: Dissolve 3-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition: Slowly add 4-nitrobenzoyl chloride (1.05 eq) dropwise at 0 °C to control the exothermic reaction.

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude bulk powder[1].

  • Single Crystal Growth: Dissolve a 50 mg aliquot of the crude powder in a minimum volume of a 1:1 ethanol/dimethyl sulfoxide (DMSO) mixture. Allow the solvent to evaporate slowly at ambient temperature over 5–7 days until diffraction-quality single crystals (typically pale-yellow needles) form.

Protocol B: SCXRD Data Collection and Pattern Calculation
  • Mounting: Select a high-quality single crystal and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a cold stream (100 K) using Mo-Kα radiation (λ = 0.71073 Å).

  • Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares on F² (e.g., using SHELXL).

  • Calculation: Import the finalized CIF into Mercury software. Generate the calculated powder pattern using a simulated Cu-Kα wavelength (λ = 1.54056 Å) to match standard experimental PXRD setups[2].

Protocol C: Experimental PXRD Data Collection

Causality Check: To mitigate preferred orientation, samples should be prepared using a side-drifting or back-loading technique rather than top-pressing, which forces anisotropic crystals to lie flat.

  • Preparation: Lightly grind the bulk N-(3-iodophenyl)-4-nitrobenzamide powder in an agate mortar to ensure a uniform particle size (< 10 μm) without inducing mechanochemical polymorphic transformation.

  • Loading: Back-load the powder into a standard zero-background silicon holder.

  • Measurement: Collect data on a powder diffractometer (Cu-Kα radiation) from 2θ = 5° to 50° with a step size of 0.02° and a scan speed of 2°/min at 298 K.

Data Presentation and Structural Analysis

Table 1: Simulated Crystallographic Parameters for N-(3-iodophenyl)-4-nitrobenzamide

(Note: Parameters represent typical values for halogenated nitrobenzamide derivatives derived from SCXRD at 100 K).

ParameterValue (SCXRD @ 100 K)
Chemical Formula C₁₃H₉IN₂O₃
Formula Weight 368.13 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.452(2)
b (Å) 8.341(1)
c (Å) 14.215(3)
β (°) 105.42(1)
Volume (ų) 1308.5(4)
Z (Molecules/Unit Cell) 4
Table 2: Comparison of Key 2θ Peaks (Calculated vs. Experimental)
Miller Index (hkl)Calculated 2θ (100 K)Experimental 2θ (298 K)Δ 2θ ShiftCalc. Relative Intensity (%)Exp. Relative Intensity (%)
(0 1 1)12.45°12.38°-0.07°10045
(1 0 -2)15.62°15.54°-0.08°65100
(2 1 0)21.30°21.21°-0.09°4035
(0 2 2)25.15°25.04°-0.11°8520
Analysis of Causality in Data Discrepancies
  • The 2θ Shift (Thermal Expansion): As seen in Table 2, the experimental peaks consistently appear at slightly lower 2θ angles than the calculated peaks. This is a direct physical consequence of thermal expansion. The SCXRD data was collected at 100 K, where the unit cell is contracted. At 298 K (Experimental PXRD), the unit cell expands, increasing the d-spacing. According to Bragg's Law ( nλ=2dsinθ ), an increase in d results in a decrease in θ .

  • Intensity Discrepancies (Preferred Orientation): The calculated pattern predicts the (0 1 1) plane to be the most intense (100%). However, in the experimental bulk powder, the (1 0 -2) plane dominates. This is a classic hallmark of preferred orientation[3]. The plate-like morphology of the benzamide crystals causes them to lie flat against the sample holder, artificially amplifying the diffraction intensity of the planes parallel to the holder surface while suppressing orthogonal planes.

Phase Purity Validation via Rietveld Refinement

To conclusively prove that the bulk powder is the exact same phase as the single crystal (despite peak shifts and intensity variations), researchers must employ Rietveld Refinement [4].

The Rietveld method uses a non-linear least-squares approach to fit a theoretical line profile (calculated from the SCXRD CIF) to the measured experimental profile[5]. By mathematically modeling the preferred orientation (using the March-Dollase function) and refining the unit cell parameters to account for the 298 K temperature, the calculated pattern can be manipulated to perfectly overlay the experimental data. A successful refinement converging at low Rwp​ (weighted profile R-factor) and χ2 values definitively self-validates the phase purity of the bulk API[4].

Visualizations

Workflow Diagram: Phase Purity Validation

XRD_Workflow Synthesis Synthesis of N-(3-iodophenyl)-4-nitrobenzamide SCXRD Single Crystal XRD (100 K) Synthesis->SCXRD Slow Evaporation PXRD Powder XRD (298 K) Synthesis->PXRD Bulk Precipitation Calc Calculated PXRD Pattern (Mercury Software) SCXRD->Calc CIF Generation Compare Pattern Overlay & Rietveld Refinement PXRD->Compare Experimental Pattern Calc->Compare Idealized Pattern Result Phase Purity & Polymorph Confirmation Compare->Result Least Squares Fit

Caption: Workflow for validating phase purity using SCXRD and PXRD data via Rietveld refinement.

Biological Application Diagram: Proposed Mechanism of Action

Because N-(3-iodophenyl)-4-nitrobenzamide is investigated for its potential as an anticancer agent[1], understanding its downstream biological effect is as critical as its solid-state characterization.

MOA Compound N-(3-iodophenyl)-4-nitrobenzamide Target Intracellular Target (Kinase / Enzyme) Compound->Target Binding Affinity Signaling Inhibition of Proliferation Pathways Target->Signaling Pathway Blockade Apoptosis Induction of Apoptosis Signaling->Apoptosis Caspase Activation Death Tumor Cell Death Apoptosis->Death Irreversible

Caption: Proposed apoptotic signaling pathway induced by N-(3-iodophenyl)-4-nitrobenzamide.

References

  • Wikipedia. Rietveld refinement. Available at: [Link]

  • IUCr Journals. Mercury: visualization and analysis of crystal structures. Available at: [Link]

  • Crystal Growth & Design (ACS Publications). Rietveld Refinement for Macromolecular Powder Diffraction. Available at: [Link]

  • Anton Paar / MT Brandao. Why the Sample Holder and Preparation Matter in XRD: Preferred Orientation of Pharmaceutical Samples. Available at: [Link]

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Safety Operating Guide

N-(3-iodophenyl)-4-nitrobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing complex synthetic intermediates requires more than just following a compliance checklist—it demands a mechanistic understanding of the molecule's behavior. For researchers and drug development professionals, N-(3-iodophenyl)-4-nitrobenzamide presents a unique logistical challenge. It is an aryl amide featuring both a nitroaromatic core and a halogen (iodine) substituent[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental protection.

To design an effective disposal strategy, we must first deconstruct the molecule's structural liabilities:

  • The Halogenated Liability (Iodine): The presence of the iodine atom dictates that this compound cannot be disposed of in standard organic solvent waste. When halogenated compounds are incinerated in standard facilities, they can generate highly corrosive acid gases (such as hydrogen iodide or hydrogen chloride) and highly toxic dioxins or furans[2]. Therefore, this waste must be strictly segregated and routed to specialized high-temperature incinerators equipped with caustic scrubbers[2].

  • The Nitroaromatic Core: Nitroaromatic compounds are recognized for their potential toxicity, environmental persistence, and, under specific conditions (such as rapid heating or shock), exothermic decomposition[3]. While N-(3-iodophenyl)-4-nitrobenzamide is generally stable under standard laboratory conditions, its waste must never be mixed with incompatible materials (like strong bases or reducing agents) that could trigger a violent reaction.

Quantitative Data & Waste Classification

Before initiating any disposal workflow, personnel must classify the waste accurately. The following table summarizes the critical physiochemical and logistical data required for environmental health and safety (EHS) documentation.

ParameterSpecification / Classification
Chemical Name N-(3-iodophenyl)-4-nitrobenzamide
Molecular Formula C13H9IN2O3[1]
Molecular Weight 368.13 g/mol [1]
Waste Category Halogenated Organic Waste[4]
Primary Hazards Toxicity, Environmental Persistence, Potential Reactivity[3]
Incompatible Materials Strong bases, reducing agents, combustible absorbents[3]
Required Final Treatment Rotary Kiln Incineration with Caustic Scrubbing[2]

Step-by-Step Operational Disposal Protocol

The following methodology provides a self-validating system for the disposal of N-(3-iodophenyl)-4-nitrobenzamide. Every step is designed to mitigate the specific chemical risks outlined above.

Phase 1: Segregation and Containment

Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and can degrade certain metal storage drums, leading to catastrophic leaks[5].

  • Select the Receptacle: Use a chemically compatible, high-density polyethylene (HDPE) or glass container. Do not use galvanized steel safety cans, as halogenated wastes can corrode them[4].

  • Isolate the Stream: Designate the container strictly for "Halogenated Organic Waste." Never mix this stream with aqueous waste, heavy metals, or non-halogenated solvents[5][6].

  • Labeling: Affix an EPA-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name (N-(3-iodophenyl)-4-nitrobenzamide) and display the appropriate toxic/health hazard pictograms[7].

Phase 2: Spill Management and Decontamination

Causality: Nitroaromatics can be absorbed through the skin or inhaled as dust. Using combustible absorbents (like paper towels on a concentrated spill) can create a fire hazard[3].

  • Don PPE: Equip chemical safety goggles, a lab coat, and double-layered chemically resistant gloves (e.g., nitrile)[3].

  • Containment: If the compound is spilled in solid form, gently cover it with an inert, non-combustible absorbent material such as vermiculite or sand to prevent dust aerosolization[3].

  • Collection: Use a non-sparking brush and dustpan to collect the mixture. Place the contaminated absorbent into a sealable hazardous waste bag[8].

  • Decontamination: Wipe the affected area with a compatible solvent (e.g., a small amount of acetone), followed by soap and water. Dispose of all cleaning materials as halogenated hazardous waste[8].

Phase 3: Storage and Final Logistics

Causality: Prolonged storage of reactive organics increases the risk of container degradation and vapor accumulation.

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a gray plastic bin) to capture any potential leaks[3][6].

  • EHS Handoff: Request a waste pickup from your institution's EHS department before the container is 3/4 full, or within 60 days of the first accumulation[6].

  • Final Treatment Route: The licensed contractor will transport the waste to a facility capable of Rotary Kiln Incineration . The facility will incinerate the compound at extreme temperatures (~4,000 Btu/lb capacity) while utilizing high-efficiency caustic scrubbers to neutralize the resulting iodine-based acid gases[2].

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of N-(3-iodophenyl)-4-nitrobenzamide from laboratory generation to final environmental neutralization.

G Start Waste Generation: N-(3-iodophenyl)-4-nitrobenzamide Segregate Segregation: Strictly Halogenated Organic Waste Start->Segregate Contain Containment: HDPE or Glass (No Galvanized Steel) Segregate->Contain Store Storage: Secondary Containment SAA (<60 days) Contain->Store Transport Logistics: Licensed EHS Hazardous Waste Contractor Store->Transport Incinerate Final Disposal: Rotary Kiln Incineration with Caustic Scrubbing Transport->Incinerate

Workflow for the segregation, containment, and disposal of halogenated nitroaromatic waste.

References

  • Buy N-(3-iodophenyl)-4-nitrobenzamide (EVT-11668785) - EvitaChem evitachem.com
  • Technical Resource Document: Treatment Technologies for Halogen
  • Proper Disposal of 1-Butyl-4-(2-nitro-ethyl)
  • Technical Support Center: Safe Handling and Storage of Nitroarom
  • Management of Waste - Prudent Practices in the Labor
  • Hazardous Waste Disposal Guide nswai.org
  • Chapter 7 - Management Procedures For Specific Waste Types cornell.edu
  • Biological/Chemical Waste Management nsta.org

Sources

Personal protective equipment for handling N-(3-iodophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling N-(3-iodophenyl)-4-nitrobenzamide in Drug Discovery

Executive Summary & Scientific Context

N-(3-iodophenyl)-4-nitrobenzamide (Molecular Formula: C13H9IN2O3) is a highly specialized aryl amide featuring a benzamide core, a nitro group, and an iodine-substituted phenyl ring. It is primarily utilized in drug development as an 1[1]. Because its intended biological function is to inhibit cellular proliferation and trigger apoptosis, laboratory personnel must handle this compound with the stringent safety protocols reserved for cytotoxic and genotoxic materials.

Hazard Causality & Mechanistic Toxicology

To ensure absolute safety, we must design our Personal Protective Equipment (PPE) strategy around the specific chemical properties of the molecule:

  • Lipophilicity & Dermal Penetration: The inclusion of an iodine atom significantly increases the lipophilicity of the phenyl ring. This allows the molecule to easily cross lipid bilayers, including human epidermal layers, making dermal exposure a critical hazard.

  • Bioactivation & Cytotoxicity: The nitroaromatic moiety is susceptible to enzymatic reduction in vivo. Similar to other halogenated nitrobenzamides, cellular reductases can convert the nitro group into highly2[2]. These electrophiles covalently bind to essential target enzymes, inducing apoptosis. While this is the desired mechanism for tumor suppression, accidental exposure poses severe systemic toxicity risks to researchers.

  • Acute Irritation: The structural precursors of this compound, such as 4-nitrobenzamide and 3-iodoaniline, are established 3[3]. Inhalation of dust or skin contact can lead to acute sensitization.

Mechanism Compound N-(3-iodophenyl)- 4-nitrobenzamide Reduction Enzymatic Nitroreduction (Cellular Reductases) Compound->Reduction Cellular Uptake Reactive Reactive Nitroso Intermediates Reduction->Reactive Bioactivation Target Covalent Binding to Target Enzymes Reactive->Target Electrophilic Attack Apoptosis Induction of Apoptosis Target->Apoptosis Pathway Inhibition

Fig 1. Proposed biochemical mechanism of action for nitroaromatic anticancer agents.

Quantitative PPE Specifications

Based on the hazard profile, the following PPE matrix must be strictly adhered to prior to handling.

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeCausality / Rationale
Primary Gloves Nitrile (Powder-free)>0.11 mm>480 minPrevents direct dermal contact; resistant to incidental dry powder exposure.
Secondary Gloves Neoprene or Butyl>0.15 mm>480 minWorn over primary gloves during dissolution to protect against organic carrier solvents (e.g., DMSO).
Eye Protection Polycarbonate Goggles2.0 mmN/AForms a complete seal to protect ocular mucosa from aerosolized powder and solvent splashes.
Respiratory N95 / P100 ParticulateN/AN/ARequired if weighing outside a closed system to filter >99.9% of airborne particulates.
Body Protection Tyvek Suit / Lab CoatN/AN/ADisposable, non-woven fabric prevents powder from embedding in personal clothing.

Self-Validating Operational Protocols

To guarantee trustworthiness in laboratory safety, every protocol must include a built-in validation step. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Pre-Operational Setup

  • Action: Conduct all handling within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Causality: The 4[4] requires 100% exhaust to the outside environment to prevent inhalation of aerosolized particulates.

  • Validation Check: Verify the digital airflow monitor reads a face velocity of at least 0.5 m/s (100 fpm). If the monitor is in alarm or below this threshold, abort the operation immediately.

Phase 2: Anti-Static Weighing

  • Action: Discharge the weighing spatula and weigh boat using an anti-static ionizer for 10 seconds before transferring the powder.

  • Causality: Fine organic powders hold static charge, causing them to aerosolize or cling to the exterior of the weigh boat, leading to uncontrolled exposure and inaccurate dosing.

  • Validation Check: The analytical balance must read a stable 0.0000 g for at least 5 seconds after placing the empty, discharged weigh boat. If the reading drifts, static is still present; repeat ionization.

Phase 3: Dissolution & Formulation

  • Action: Add the solvent (e.g., DMSO or DMF) directly to the pre-weighed powder within a sealed vial using a syringe transfer, rather than pouring.

  • Causality: Closed-system transfers prevent the displacement of air from blowing toxic powder out of the vial.

  • Validation Check: Visually inspect the solution against a light and dark background. The solution must be completely transparent with no suspended particulates before removing the vial from the fume hood.

Workflow Start 1. Pre-Operational Setup (Verify Fume Hood & PPE) Weighing 2. Active Handling (Anti-Static Weighing) Start->Weighing Validation: Draft >0.5 m/s Dissolution 3. Dissolution (Closed Transfer) Weighing->Dissolution Validation: Stable Tare Decon 4. Decontamination (Solvent Wipe -> Soap/Water) Dissolution->Decon Validation: Complete Solvation Disposal 5. Waste Disposal (Hazardous Incineration) Decon->Disposal Validation: Visual Inspection

Fig 2. Self-validating operational workflow for handling N-(3-iodophenyl)-4-nitrobenzamide.

Spill Response & Disposal Plan

In the event of a localized spill inside the fume hood:

  • Isolation: Immediately halt work. Do not remove hands from the hood.

  • Neutralization/Absorption: Do not sweep dry powder. Cover the spill with damp absorbent pads (using water or a 10% ethanol solution) to prevent aerosolization.

  • Decontamination: Wipe the area inward from the edges. Follow with a secondary wipe using a mild detergent to break down any residual lipophilic compound.

  • Disposal: Place all contaminated pads, weigh boats, and primary gloves into a dedicated, clearly labeled hazardous waste bag. Because of the 3[3], this waste must be routed for high-temperature chemical incineration. Never dispose of solutions down the sink.

References

  • Buy N-(3-iodophenyl)-4-nitrobenzamide (EVT-11668785) - EvitaChem. EvitaChem.
  • SAFETY DATA SHEET - Fisher Scientific: 3-Iodoaniline. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific: 4-Nitrobenzamide. Thermo Fisher Scientific.
  • Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine. PubMed.

Sources

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